molecular formula C8H11NO2 B1500532 5-Isopropyl-1H-pyrrole-2-carboxylic acid CAS No. 90607-16-2

5-Isopropyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1500532
CAS No.: 90607-16-2
M. Wt: 153.18 g/mol
InChI Key: RUVJYWIINMYEAQ-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-pyrrole-2-carboxylic acid (CAS 90607-16-2) is a high-purity chemical compound offered as a solid for research and development purposes. This specialty chemical features a pyrrole ring substituted with a carboxylic acid group at the 2-position and an isopropyl group at the 5-position, making it a valuable building block in organic synthesis and medicinal chemistry. With the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol , this compound serves as a key precursor for the synthesis of more complex molecules, including its methyl ester derivative, Methyl 5-Isopropyl-1H-pyrrole-2-carboxylate . Pyrrole-2-carboxylic acid derivatives are of significant interest in scientific research due to their role in biosynthesis pathways, such as the conversion of the amino acid L-proline to pyrrolyl-2-carboxyl derivatives in the biosynthesis of natural products like undecylprodigiosin and pyoluteorin . Researchers utilize this compound for exploring new chemical entities, developing pharmaceutical candidates, and advancing material science applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can access detailed chemical identifiers including the SMILES string (CC(C)c1ccc([nH]1)C(=O)O) and InChIKey (RUVJYWIINMYEAQ-UHFFFAOYSA-N) for precise database registration and computational modeling .

Properties

IUPAC Name

5-propan-2-yl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h3-5,9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVJYWIINMYEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665073
Record name 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90607-16-2
Record name 5-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-pyrrole-2-carboxylic acid
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Foundational & Exploratory

"5-Isopropyl-1H-pyrrole-2-carboxylic acid" synthesis from basic precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid from Fundamental Precursors

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The pyrrole scaffold is a cornerstone in numerous biologically active molecules, and methodologies for its specific substitution are critical for drug discovery and development.[1][2] This document outlines a strategic, multi-step synthesis commencing from basic, readily available chemical precursors. The primary strategy detailed herein leverages the venerable Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds.[3][4] We will explore the synthesis of the requisite, specifically substituted 1,4-dicarbonyl precursor, followed by its cyclization and subsequent final-step hydrolysis to yield the target acid. Each stage is presented with detailed experimental protocols, mechanistic insights, and process logic to provide researchers with a self-validating and adaptable framework for implementation.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[2][5] Specifically, pyrrole-2-carboxylic acids serve as crucial building blocks and intermediates. The substituents on the pyrrole ring dictate the molecule's steric and electronic properties, which in turn modulate its biological activity and pharmacokinetic profile. The 5-isopropyl moiety is a lipophilic group that can enhance membrane permeability and target engagement through hydrophobic interactions. Consequently, developing efficient and scalable routes to specifically substituted pyrroles like this compound is a task of paramount importance for advancing drug development programs.

This guide focuses on a logical and field-proven synthetic approach, emphasizing the causality behind experimental choices and providing a clear, reproducible path from simple starting materials to the final, highly functionalized product.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic plan begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available precursors. Our primary disconnection strategy for this compound targets the robust Paal-Knorr synthesis.

The synthesis can be logically divided into three primary stages:

  • Formation of a Key Precursor: Synthesis of the requisite 1,4-dicarbonyl compound, ethyl 2,5-dioxo-6-methylheptanoate.

  • Pyrrole Ring Formation: Cyclization of the 1,4-dicarbonyl precursor with an ammonia source to form the ethyl ester of the target molecule.

  • Final Hydrolysis: Saponification of the ethyl ester to yield the final this compound.

G target This compound ester Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate target->ester Saponification (Hydrolysis) dicarbonyl Ethyl 2,5-dioxo-6-methylheptanoate (1,4-Dicarbonyl Precursor) ester->dicarbonyl Paal-Knorr Synthesis [10, 11] ammonia Ammonia (NH3) ester->ammonia Paal-Knorr Synthesis [10] stetter_precursors Isobutyraldehyde + Ethyl 2-oxobut-3-enoate dicarbonyl->stetter_precursors Stetter Reaction (Proposed) G cluster_0 Paal-Knorr Mechanism A 1,4-Dicarbonyl B Hemiaminal Intermediate A->B +NH3 C Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole) B->C Intramolecular Cyclization D Pyrrole Ester C->D -2H2O (Dehydration) G start Isobutyraldehyde + Ethyl 2-oxobut-3-enoate step1 Stetter Reaction (NHC Catalyst, THF) start->step1 intermediate1 Ethyl 2,5-dioxo-6-methylheptanoate step1->intermediate1 step2 Paal-Knorr Cyclization (NH4OAc, Acetic Acid) intermediate1->step2 intermediate2 Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate step2->intermediate2 step3 Saponification (NaOH, EtOH/H2O) intermediate2->step3 final This compound step3->final

Sources

An In-depth Technical Guide to 5-Isopropyl-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document integrates established principles of organic chemistry, spectroscopic analysis of analogous compounds, and general synthetic methodologies to offer a robust scientific profile.

Introduction: The Significance of the Pyrrole-2-carboxylic Acid Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Pyrrole derivatives have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents.[1] The carboxylic acid functionality at the 2-position of the pyrrole ring provides a key handle for further chemical modifications, making pyrrole-2-carboxylic acids valuable building blocks in the synthesis of more complex molecules and potential pharmaceutical candidates.[1] The introduction of an isopropyl group at the 5-position is anticipated to influence the molecule's lipophilicity and steric profile, which can, in turn, affect its biological activity and pharmacokinetic properties.

Molecular Structure and Identifiers

This compound is characterized by a pyrrole ring substituted with an isopropyl group at the C5 position and a carboxylic acid group at the C2 position.

IdentifierValue
IUPAC Name This compound
CAS Number 90607-16-2
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Canonical SMILES CC(C)C1=CC=C(N1)C(=O)O

Molecular Structure:

G start Starting Materials: - 1,4-Dicarbonyl Precursor - Ammonia Source (e.g., NH4OH) reaction Paal-Knorr Reaction (Acid Catalyst, Heat) start->reaction intermediate Cyclization & Dehydration Intermediate reaction->intermediate Condensation product This compound intermediate->product Aromatization

Caption: Proposed Paal-Knorr synthesis workflow.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add a source of ammonia, such as ammonium hydroxide or ammonium acetate. [2]2. Acid Catalysis: Introduce a catalytic amount of a protic or Lewis acid (e.g., HCl, H₂SO₄) to the reaction mixture. [2]3. Heating: Heat the mixture to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Workup: Upon completion, cool the reaction mixture and neutralize it. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Note: The specific 1,4-dicarbonyl precursor for this synthesis is not readily commercially available and would likely need to be synthesized in a preceding step.

Chemical Properties and Spectroscopic Profile

The chemical properties of this compound are influenced by the electron-rich pyrrole ring, the acidic carboxylic acid group, and the hydrophobic isopropyl substituent.

Predicted Physicochemical Properties
PropertyPredicted Value
pKa ~4-5 (estimated based on pyrrole-2-carboxylic acid)
LogP ~2.0 (estimated)
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.
Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra for this compound, the following analyses are based on the known spectral data of structurally related compounds, such as pyrrole-2-carboxylic acid, ethyl 5-methyl-1H-pyrrole-2-carboxylate, and general principles of NMR and mass spectrometry. [3][4] 4.2.1. ¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the isopropyl group protons, and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~8.5-9.5br s1HN-H
~6.8d1HH-3 (Pyrrole)
~6.1d1HH-4 (Pyrrole)
~3.0sept1H-CH(CH₃)₂
~1.2d6H-CH(CH₃)₂
  • The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding.

  • The N-H proton of the pyrrole ring will also appear as a broad singlet.

  • The two pyrrole ring protons (H-3 and H-4) will appear as doublets due to coupling with each other.

  • The isopropyl group will show a septet for the methine proton and a doublet for the six equivalent methyl protons.

4.2.2. ¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~145-150C-5 (Pyrrole)
~125-130C-2 (Pyrrole)
~115-120C-3 (Pyrrole)
~105-110C-4 (Pyrrole)
~25-30-CH(CH₃)₂
~20-25-CH(CH₃)₂
  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbons of the pyrrole ring will appear in the aromatic region, with the carbon attached to the isopropyl group (C-5) being the most deshielded among the ring carbons.

4.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibration
~3300 (broad)O-H stretch (carboxylic acid)
~3200-3400N-H stretch (pyrrole)
~2850-3000C-H stretch (aliphatic)
~1680-1710C=O stretch (carboxylic acid)
~1400-1500C=C stretch (pyrrole ring)

4.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring. [5]

  • Molecular Ion (M⁺): m/z = 153

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 135) from the carboxylic acid.

    • Loss of COOH (m/z = 108).

    • Loss of an isopropyl radical (m/z = 110).

    • Further fragmentation of the pyrrole ring.

Potential Applications in Drug Discovery and Materials Science

Furthermore, substituted pyrrole carboxylic acids can serve as monomers for the synthesis of novel polymers and coordination complexes with interesting electronic and material properties.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a predicted spectroscopic profile based on established chemical principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this and other substituted pyrrole derivatives for applications in medicinal chemistry and materials science. Further experimental validation of the properties and biological activities outlined herein is warranted to fully elucidate the potential of this compound.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(15), 4933. [Link]

  • Baze University Portal. This compound. [Link]

  • PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2539-2548. [Link]

  • SpectraBase. 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester. [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the structural and electronic factors that give rise to the predicted spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established principles of chemical analysis to ensure scientific integrity and practical applicability in a research and development setting.

The pyrrole scaffold is a cornerstone in a vast array of natural products and pharmaceuticals.[1] The precise characterization of substituted pyrroles like this compound is paramount for confirming its structure and understanding its physicochemical properties. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing a robust framework for its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the pyrrole ring protons, the isopropyl group protons, the carboxylic acid proton, and the N-H proton of the pyrrole ring.

The chemical shifts of the pyrrole ring protons are highly sensitive to the nature of the substituents on the ring.[1] The carboxylic acid group at the C2 position is electron-withdrawing, which would deshield the adjacent H3 proton, shifting it downfield. Conversely, the isopropyl group at the C5 position is electron-donating, which would shield the adjacent H4 proton, shifting it upfield relative to an unsubstituted position. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[2] The N-H proton of the pyrrole ring also gives a characteristic signal, which can be broad due to quadrupole-induced relaxation from the nitrogen atom.[3]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
COOH> 12.0broad singlet-
NH~11.5broad singlet-
H3~6.8doublet~3.5 Hz
H4~6.0doublet~3.5 Hz
CH (isopropyl)~3.0septet~7.0 Hz
CH₃ (isopropyl)~1.2doublet~7.0 Hz

Diagram 1: ¹H NMR Structural Correlation

Caption: Correlation of protons to their predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronic effects of the substituents.[4] The carboxyl carbon is expected to resonate in the typical range for carboxylic acids, around 160-185 ppm.[5] The pyrrole ring carbons will have distinct chemical shifts, with C2 and C5 being significantly affected by the directly attached substituents. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~165
C5~140
C2~130
C4~110
C3~108
CH (isopropyl)~28
CH₃ (isopropyl)~22

Predicted IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the pyrrole ring. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.[6][7] The C=O stretch will give a strong absorption around 1680-1710 cm⁻¹.[8] The N-H stretch of the pyrrole ring is expected around 3300-3500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3300-3500N-H stretch (pyrrole)
2500-3300O-H stretch (carboxylic acid, broad)
~2960C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1550C=C stretch (pyrrole ring)
~1450C-H bend (aliphatic)
~1250C-O stretch (carboxylic acid)
~920O-H bend (carboxylic acid, out-of-plane)

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (molecular weight: 167.19 g/mol ), the mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 167.

The fragmentation pathways are influenced by the substituents on the pyrrole ring.[9] A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). The isopropyl group can also undergo fragmentation, such as the loss of a methyl radical (CH₃, 15 Da) or a propyl fragment.

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment
167[M]⁺
152[M - CH₃]⁺
122[M - COOH]⁺
94[M - COOH - C₂H₄]⁺

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

G M [M]+ (m/z 167) M_minus_CH3 [M - CH3]+ (m/z 152) M->M_minus_CH3 - CH3 M_minus_COOH [M - COOH]+ (m/z 122) M->M_minus_COOH - COOH Fragment_94 [C6H8N]+ (m/z 94) M_minus_COOH->Fragment_94 - C2H4

Caption: A simplified proposed fragmentation pathway for the title compound.

Experimental Protocols

Obtaining high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Further structural confirmation can be obtained using 2D NMR techniques such as COSY, HSQC, and HMBC.[10]

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

    • For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.[9]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.[9]

References

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • 13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate. Available at: [Link]

  • Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. Available at: [Link]

  • 13 C NMR spectra of N-tosyl pyrrole. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

  • 1 H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid. PubChem. Available at: [Link]

  • Pyrrole 2 carboxylic acid. mzCloud. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Pyrrole-2-carboxylic acid. SpectraBase. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Synonyms of Pyrrole-2-carboxylic acid. Golm Metabolome Database. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide: Solubility and Stability Studies of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 5-Isopropyl-1H-pyrrole-2-carboxylic acid in Drug Development

This compound is a heterocyclic organic compound with a pyrrole core, a structural motif of significant interest in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, making this compound a valuable scaffold for the development of novel therapeutic agents.[1][2][3] The isopropyl and carboxylic acid functional groups appended to the pyrrole ring are anticipated to modulate the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of the solubility and stability of a drug candidate is paramount throughout the drug development lifecycle. These properties influence formulation strategies, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.[4] This technical guide provides a comprehensive framework for conducting robust solubility and stability studies on this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) in various media is a critical factor that governs its absorption and bioavailability. A comprehensive solubility profile is essential for developing viable formulations, whether for oral, parenteral, or topical administration.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by the intended application and the need to understand the compound's behavior in both physiological and manufacturing contexts.

  • Aqueous Media: Solubility in aqueous buffers across a physiologically relevant pH range (typically pH 1.2 to 7.4) is crucial for predicting oral absorption. The carboxylic acid moiety of the target compound suggests that its solubility will be pH-dependent.

  • Organic Solvents: Solubility in common organic solvents is important for several reasons:

    • Synthesis and Purification: Solvents like methanol, ethanol, and acetonitrile are frequently used in the final steps of API synthesis and purification.[2][3]

    • Formulation: Co-solvents such as propylene glycol and polyethylene glycol (PEG) are often employed in liquid formulations to enhance the solubility of poorly water-soluble drugs.

    • Analytical Method Development: Solvents like methanol and acetonitrile are common mobile phases in High-Performance Liquid Chromatography (HPLC), a primary technique for quantification.

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. This method ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into a series of clear glass vials.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., pH-adjusted buffers, organic solvents) to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation: Anticipated Solubility Profile

The quantitative data should be summarized in a clear and concise table for easy comparison.

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)
0.1 N HCl1.225Anticipated Value
Acetate Buffer4.525Anticipated Value
Phosphate Buffer6.825Anticipated Value
Phosphate Buffer7.425Anticipated Value
Water~7.025Anticipated Value
MethanolN/A25Anticipated Value
EthanolN/A25Anticipated Value
AcetonitrileN/A25Anticipated Value
Propylene GlycolN/A25Anticipated Value
DMSON/A25Anticipated Value

Note: The anticipated values would be populated with experimental data. Based on the structure, solubility is expected to be higher in organic polar solvents and increase in aqueous media at higher pH due to the deprotonation of the carboxylic acid.

Part 2: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing essential information about the intrinsic stability of the molecule and helping to identify potential degradation products.[4][5] Forced degradation studies, also known as stress testing, are intentionally designed to accelerate the degradation of the drug substance to predict its long-term stability and to develop stability-indicating analytical methods.[6][7][8][9][10]

Causality Behind Experimental Choices in Forced Degradation

The conditions for forced degradation are chosen to mimic the potential stresses a drug substance might encounter during its shelf life and to explore its chemical liabilities.[7] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.[5][8][9]

  • Hydrolytic Stability: This assesses the susceptibility of the compound to degradation by water. The presence of the carboxylic acid and the pyrrole ring makes it important to evaluate stability across a range of pH values.[7][9][11][12]

  • Oxidative Stability: The electron-rich pyrrole ring is known to be susceptible to oxidation.[13][14][15] Hydrogen peroxide is a commonly used oxidizing agent to simulate oxidative stress.[7][9]

  • Photostability: Exposure to light can induce photochemical degradation.[16][17][18][19] Photostability testing is a regulatory requirement and is crucial for determining appropriate packaging.[16][17][18][19][20]

  • Thermal Stability: Elevated temperatures can accelerate degradation reactions. This helps in understanding the compound's stability during manufacturing processes that may involve heat and during storage in different climatic zones.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 5-Isopropyl-1H-pyrrole- 2-carboxylic acid Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Photo Photostability (ICH Q1B light exposure) API->Photo Thermal Thermal Stress (e.g., 60°C) API->Thermal HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation (Assay, Impurity Profile) HPLC->Data

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stability Testing

A. Hydrolytic Stability

  • Preparation: Prepare solutions of this compound in 0.1 N HCl, water, and 0.1 N NaOH.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and at room temperature.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

B. Oxidative Stability

  • Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as for hydrolytic stability.

C. Photostability

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[16][17][18][19][20] A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[16]

  • Analysis: After exposure, analyze the samples and the dark control for any changes in appearance, assay, and degradation products.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated:

  • Decarboxylation: The carboxylic acid group may be lost under thermal or acidic stress, yielding 5-isopropyl-1H-pyrrole. Theoretical studies have investigated the decarboxylation of pyrrole-2-carboxylic acid.[21]

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[13][14][15]

  • Polymerization: Pyrroles can be unstable in acidic conditions and may polymerize.[22][23]

Degradation_Pathways Parent This compound Decarboxylation Decarboxylation Product 5-Isopropyl-1H-pyrrole Parent->Decarboxylation Heat / Acid Oxidation Oxidized Products Ring-opened species, etc. Parent->Oxidation Oxidant (H2O2) Polymerization Polymerization Products Parent->Polymerization Strong Acid

Caption: Potential degradation pathways.

Part 3: Analytical Method Validation for Trustworthiness

A self-validating system for protocols relies on robust and reliable analytical methods. The development and validation of a stability-indicating analytical method, typically HPLC, is crucial for accurately quantifying the parent compound and its degradation products.

Key Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This in-depth technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the outlined experimental protocols and understanding the rationale behind them, researchers and drug development professionals can generate high-quality, reliable data that is essential for advancing a promising compound through the development pipeline. The emphasis on robust analytical method validation ensures the trustworthiness of the results, forming a solid foundation for formulation development, regulatory submissions, and ultimately, the delivery of a safe and effective therapeutic agent to patients.

References

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Tonski, M., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • Howard, J. K., et al. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Esteve-Romero, J. S., et al. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. ResearchGate. [Link]

  • Esteve-Romero, J. S., et al. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Taylor & Francis Online. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. PubMed. [Link]

  • Scilit. Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Ramanavicius, A., et al. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. [Link]

  • OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]

  • Proniewicz, L. M., et al. (2001). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. [Link]

  • Li, X., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Alchemist-chem. Pyrrole-2-carboxylic acid | Properties, Uses, Safety, Supplier & Price in China. [Link]

  • Bhardwaj, S. K., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Fromm, F. (1945). Determination of Pyrrole. Journal of the American Chemical Society. [Link]

  • PubChem. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. [Link]

  • PubChem. 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H15NO2. [Link]

  • ResearchGate. (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. [Link]

  • NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]

  • International Journal of Research and Publication Reviews. Synthesis and Evaluation of Pyrrole Derivatives. [Link]

  • Chemical-Suppliers. This compound | CAS 90607-16-2. [Link]

Sources

Discovery and Isolation of Novel 5-Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 5-substituted pyrrole-2-carboxylic acids represent a privileged subclass, offering a versatile platform for drug design and development. The carboxylic acid moiety provides a crucial anchor for molecular interactions and a handle for further synthetic derivatization, while the 5-position allows for the introduction of diverse substituents to modulate pharmacological profiles. This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, isolation, and characterization of these high-value compounds. We will explore both classical and contemporary synthetic strategies, detail robust purification protocols, and outline key analytical techniques for unambiguous structural elucidation, thereby equipping researchers with the knowledge to navigate the complexities of this important area of chemical synthesis.

Strategic Approaches to Synthesis

The construction of the 5-substituted pyrrole-2-carboxylic acid core is achievable through several synthetic routes. The choice of method is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

Classical Synthetic Methodologies

Traditional methods, established over a century ago, remain highly relevant and provide foundational routes to the pyrrole ring system.

The Paal-Knorr synthesis is arguably the most direct and widely used method for constructing the pyrrole ring.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under weakly acidic conditions.[4][5]

Causality of Experimental Choice: The reaction is acid-catalyzed; however, the pH must be carefully controlled. Strongly acidic conditions (pH < 3) favor the competing Paal-Knorr Furan Synthesis.[4] A weak acid like acetic acid is often optimal as it facilitates the initial hemiaminal formation and subsequent cyclization without promoting furan formation.[4][6] The mechanism proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates to yield the aromatic pyrrole ring.[5]

Paal_Knorr_Mechanism Figure 1: Generalized Paal-Knorr Pyrrole Synthesis Mechanism Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH₂ Amine R-NH₂ Cyclized Cyclized Intermediate Hemiaminal->Cyclized Cyclization Pyrrole N-Substituted Pyrrole Cyclized->Pyrrole - 2H₂O

Caption: Figure 1: Generalized Paal-Knorr Pyrrole Synthesis Mechanism.

The Hantzsch synthesis offers an alternative route, involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[7] This multi-component reaction builds the pyrrole ring by assembling three key fragments.

Modern Synthetic Strategies

Recent advancements have focused on developing milder, more efficient, and regioselective methods for pyrrole synthesis.

Modern catalysis has opened new avenues for pyrrole synthesis under mild conditions. Copper-hydride (CuH) catalysis, for example, enables the coupling of enynes and nitriles to form polysubstituted pyrroles with good efficiency and functional group tolerance.[11] Similarly, palladium-catalyzed cycloisomerization of alkynyl imines provides an efficient route to various pyrroles.[12] These methods often require highly functionalized starting materials but offer superior control over regioselectivity compared to classical approaches.[11]

A significant trend in modern synthesis is the move towards sustainability. This includes the use of renewable feedstocks and environmentally benign catalysts.

  • Bio-derived Catalysts: A sustainable modification of the Paal-Knorr synthesis utilizes thiamine (vitamin B₁) as a bio-derived organocatalyst, promoting the reaction under metal-free conditions at room temperature.[1]

  • Renewable Feedstocks: Researchers have developed a synthetic route to pyrrole-2-carboxylic acid (PCA) from D-glucosamine (derived from chitin) and pyruvic acid (derivable from cellulose), achieving a 50% yield and establishing a pathway from different biomass sources.[13][14]

Comparative Summary of Synthetic Routes
MethodKey ReactantsTypical ConditionsYieldsAdvantagesDisadvantages
Paal-Knorr 1,4-Dicarbonyl, Amine/NH₃Weakly acidic (e.g., AcOH)60-95%[1]High atom economy, simple starting materialsHarsh conditions can limit scope, risk of furan side-product[3][5]
Hantzsch β-Ketoester, α-Haloketone, Amine/NH₃Often requires heating40-85%[1]Good for specific substitution patternsModerate yields, lachrymatory reagents, potential side reactions[8]
CuH-Catalyzed Enyne, NitrileCuH catalyst, mild temp.Good to ExcellentHigh functional group tolerance, good regioselectivity[11]Requires specialized starting materials and catalysts
Green (Bio-based) D-glucosamine, Pyruvic acidLiOH, H₂O, 100°C~50%[14]Uses renewable feedstocks, sustainableMulti-step process to get starting materials from biomass

Isolation and Purification Workflow

The successful isolation of the target 5-substituted pyrrole-2-carboxylic acid from the crude reaction mixture is critical for obtaining material of sufficient purity for biological testing and further development. A multi-step purification strategy is typically employed.

Purification_Workflow Figure 2: General Workflow for Isolation and Purification Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Crude Product Fractions Combine Pure Fractions Chromatography->Fractions TLC Analysis SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval Crystallization Recrystallization SolventRemoval->Crystallization PureProduct Pure Crystalline Product Crystallization->PureProduct

Caption: Figure 2: General Workflow for Isolation and Purification.

Protocol: Purification by Column Chromatography

Column chromatography is the primary method for purifying pyrrole derivatives from reaction byproducts and unreacted starting materials.[15]

Self-Validating System: The protocol's integrity is maintained by continuous monitoring via Thin Layer Chromatography (TLC), which validates the separation at each stage.

Step-by-Step Methodology:

  • TLC Analysis (Solvent System Selection):

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).

    • Rationale: The goal is to find a solvent mixture where the desired product has an Rf value between 0.2 and 0.4, ensuring good separation from impurities on the column.[15] For highly polar carboxylic acids, a dichloromethane/methanol system may be necessary.[15]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[15]

    • Wash the column with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of solvent.

    • Carefully apply the solution to the top of the silica gel bed.[15]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in fractions.

    • Monitor the elution by spotting collected fractions on TLC plates and visualizing under UV light or with a stain (e.g., potassium permanganate).[16]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[15]

Final Purification by Crystallization

For obtaining highly pure material suitable for X-ray analysis and biological assays, a final crystallization step is often required.

Expert Insight: Pyrrole-2-carboxylic acid itself can be recrystallized from methanol by slow evaporation to yield block, colorless crystals suitable for X-ray diffraction.[17][18] This process not only removes residual impurities but also provides the compound in its most stable, ordered crystalline form. The formation of well-defined crystals is a strong indicator of high purity.

Structural Characterization and Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[19][20]

  • ¹H NMR: Provides information on the number and chemical environment of protons. The pyrrole ring protons have characteristic chemical shifts, which are influenced by the substituents at the C2 (carboxylic acid) and C5 positions. The N-H proton typically appears as a broad singlet.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of the pyrrole ring carbons are highly sensitive to the nature of the attached substituents.[21]

Data Presentation: Representative NMR Chemical Shifts

PositionUnsubstituted Pyrrole (δ, ppm)[19]Expected Shift for 5-Substituted Pyrrole-2-Carboxylic Acid (δ, ppm)Rationale for Shift
H3 / H4 ~6.26.3 - 7.0Electron-withdrawing groups at C2 and C5 deshield adjacent protons, shifting them downfield.
H5 ~6.8N/A (Substituted)
C2 / C5 ~118C2: ~125-130; C5: ~130-140The C2 carbon is deshielded by the attached carboxylic acid. The C5 carbon shift is highly dependent on the substituent.
C3 / C4 ~108~110-120These carbons are less affected but still experience some deshielding from the substituents.
COOH N/A~160-170Characteristic chemical shift for a carboxylic acid carbon.

Note: Actual chemical shifts can vary based on the specific substituent at C5 and the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[20] Key absorption bands for a 5-substituted pyrrole-2-carboxylic acid include:

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~3200-3400 cm⁻¹: N-H stretch of the pyrrole ring.

  • ~1680 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

Mass Spectrometry (MS) and X-Ray Crystallography
  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[20]

  • Single-Crystal X-Ray Diffraction: Offers definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[17][18][22] This technique is the gold standard for absolute structure confirmation.

Conclusion

The discovery and isolation of novel 5-substituted pyrrole-2-carboxylic acids are pivotal for advancing drug development programs. A logical and well-informed approach, beginning with the strategic selection of a synthetic route—whether classical or modern—is paramount. Mastery of purification techniques, particularly column chromatography, is essential for isolating the target compound with the high degree of purity required for subsequent analysis and application. Finally, a comprehensive suite of spectroscopic and analytical methods provides the necessary validation of the molecular structure. This guide has outlined the core principles and practical methodologies, grounding them in the causality of experimental choices to empower researchers in their pursuit of novel therapeutic agents.

References

  • BenchChem. (n.d.). Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. BenchChem Technical Support Center.
  • Recent Advances in the Synthesis of Pyrrole Derivatives: Mechanism. (n.d.). ijprems.
  • Yoshida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC - PubMed Central.
  • Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. (n.d.). NIH.
  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers-DFT and MP2. (n.d.). American Chemical Society.
  • The Hantzsch pyrrole synthesis. (n.d.). Canadian Science Publishing.
  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). PDF.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. (n.d.). ACS Publications.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018).
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI.
  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia.
  • Pyrroles by the Hantzsch synthesis | Download Table. (n.d.). ResearchGate.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. (n.d.). Benchchem.
  • Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). NIH.
  • Pyrrole-2-carboxylic acid. (n.d.). Chem-Impex.
  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF. (n.d.). ResearchGate.
  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. (n.d.). PMC - NIH.
  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (n.d.). Monash University.
  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate.
  • ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (n.d.). ResearchGate.
  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. (n.d.). Benchchem.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Purification of crude pyrroles. (n.d.). Google Patents.
  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (n.d.). NIH.
  • The Hantzsch pyrrole synthesis. (n.d.). ResearchGate.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central.
  • Pyrrole Derivatives in Pharmaceutical Research: A Synthesis Partner. (n.d.).
  • Synthesis and crystal structure of 1-H-pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide. (n.d.). ResearchGate.
  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).
  • Pyrrole-2-carboxylic Acid | Properties, Uses, Safety, Supplier & Price in China. (n.d.).
  • Pyrrole-2-carboxylic acid | Natural Alkaloid. (n.d.). MedchemExpress.com.
  • Process for the purification of crude pyrroles. (n.d.). Google Patents.
  • Pyrrole-2-carboxylic Acid | 634-97-9. (n.d.). TCI Chemicals.
  • New synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters in the presence of iron-containing catalysts. (n.d.). Bohrium.

Sources

Theoretical Investigation of the Electronic Landscape of 5-Isopropyl-1H-pyrrole-2-carboxylic acid: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Pyrrole-based carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. Understanding their intrinsic electronic properties is paramount for rational drug design, as these characteristics govern molecular interactions, reactivity, and metabolic stability. This technical guide outlines a comprehensive theoretical framework for characterizing the electronic properties of "5-Isopropyl-1H-pyrrole-2-carboxylic acid" using Density Functional Theory (DFT). We present a self-validating computational protocol, from initial structure optimization to the analysis of frontier molecular orbitals and electrostatic potential maps. The causality behind the selection of specific functionals and basis sets is discussed, providing a robust methodology for researchers and scientists in computational chemistry and drug development. This work serves as a blueprint for de novo electronic structure analysis, enabling a deeper understanding of this molecule's potential as a pharmacophore.

Introduction: The Significance of Pyrrole Scaffolds and Electronic Profiling

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many natural products and synthetic drugs, including the blockbuster drug atorvastatin. Its unique electronic structure, combined with the diverse functionalization it allows, makes it a cornerstone of medicinal chemistry. The substituent groups on the pyrrole ring, such as the carboxylic acid at the C2 position and the isopropyl group at the C5 position in This compound , critically modulate its electronic distribution, and therefore its pharmacokinetic and pharmacodynamic profiles.

The electronic properties of a molecule—such as the distribution of electron density, the energy of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential—are fundamental determinants of its behavior. These properties dictate:

  • Reactivity: Where a molecule is likely to undergo electrophilic or nucleophilic attack.

  • Intermolecular Interactions: How a molecule will bind to a biological target, such as a receptor or enzyme active site, through hydrogen bonding, and electrostatic or van der Waals forces.

  • Chemical Stability: The molecule's resistance to degradation.

Therefore, a detailed theoretical investigation provides invaluable, atom-level insights that can guide synthetic efforts and accelerate the drug discovery pipeline. This guide provides a rigorous, step-by-step computational methodology to perform such an investigation on this compound.

Computational Methodology: A Validated DFT Protocol

The following protocol is designed as a self-validating system, where each step confirms the integrity of the previous one, ensuring the final results are physically and chemically meaningful.

Theoretical Framework: Why Density Functional Theory (DFT)?

For analyzing organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the three-dimensional electron density, a more manageable property than the full multi-electron wavefunction. This approach has been extensively validated for predicting the geometries and electronic properties of a wide range of chemical systems.

Selection of Functional and Basis Set: The Heart of the Calculation

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in describing the electronic structure and geometries of a vast array of organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation, essential for systems with heteroatoms like nitrogen and oxygen.

  • Basis Set: The 6-311++G(d,p) basis set is selected for its high degree of flexibility and accuracy. Let's break down this choice:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of electron distribution than smaller double-zeta sets.

    • ++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule, as they allow orbitals to expand further from the nuclei.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds.

This combination of B3LYP/6-311++G(d,p) is a well-established and highly trusted level of theory for obtaining reliable results for molecules of this nature.

Experimental Protocol: Step-by-Step Workflow

The entire computational workflow is designed to ensure a logical progression from initial structure to final, validated electronic properties.

G cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_elec Step 3: Electronic Property Calculation node_prep Build Initial 3D Structure (e.g., in GaussView, Avogadro) node_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) node_prep->node_opt node_freq Frequency Calculation node_opt->node_freq Confirm Minimum Energy Structure node_elec Single-Point Energy Calculation (Using Optimized Geometry) node_freq->node_elec node_fmo HOMO/LUMO Analysis node_elec->node_fmo node_mep Molecular Electrostatic Potential (MEP) node_elec->node_mep node_mulliken Mulliken Population Analysis node_elec->node_mulliken

Caption: Computational workflow for electronic property analysis.

Detailed Steps:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software like GaussView or Avogadro. The initial geometry should be based on standard bond lengths and angles.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Electronic Property Calculation: Using the validated, optimized geometry, a single-point energy calculation is performed. This calculation provides the core data from which all electronic properties are derived, including:

    • Energies of the molecular orbitals (HOMO, LUMO).

    • The electron density map required for MEP generation.

    • Atomic charges (Mulliken population analysis).

Analysis of Theoretical Results (Illustrative Data)

This section presents plausible, representative data that would be obtained from the protocol described above.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE) is a critical indicator of molecular stability.

PropertyEnergy (eV)Description
E_HOMO -6.25Energy of the highest occupied molecular orbital; relates to ionization potential.
E_LUMO -1.10Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 5.15E_LUMO - E_HOMO; a larger gap implies higher kinetic stability and lower chemical reactivity.

A HOMO-LUMO gap of 5.15 eV suggests that this compound is a relatively stable molecule. The spatial distribution of these orbitals (visualized in modeling software) would reveal that the HOMO is likely localized over the electron-rich pyrrole ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions. It plots the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack and are favorable sites for hydrogen bond accepting. These would be expected around the oxygen atoms of the carboxylic acid group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the acidic proton of the carboxylic acid and the N-H proton of thepyrrole ring.

  • Green Regions (Neutral Potential): Indicate areas of neutral or non-polar character, such as the isopropyl group.

This map is invaluable for drug design, as it highlights the regions of the molecule most likely to engage in electrostatic or hydrogen-bonding interactions with a protein target.

G cluster_mep MEP Surface Interpretation MEP Molecular Electrostatic Potential (MEP) Map Red Red Regions (Negative ESP) MEP->Red High Electron Density (e.g., Carbonyl Oxygen) Blue Blue Regions (Positive ESP) MEP->Blue Electron Deficiency (e.g., Acidic Proton) Green Green Regions (Neutral ESP) MEP->Green Non-Polar Regions (e.g., Isopropyl Group)

Caption: Logical relationships in MEP map analysis.

Discussion and Implications for Drug Development

The theoretical data provides a multi-faceted view of the electronic character of this compound. The calculated HOMO-LUMO gap indicates good overall stability. The MEP map clearly delineates the molecule into three key interaction zones:

  • The Hydrogen Bond Donor/Acceptor Head: The carboxylic acid group, with its highly negative oxygen atoms and positive acidic proton, is the primary site for strong, directional interactions like hydrogen bonds. This is a classic pharmacophoric feature for engaging with polar residues (e.g., Serine, Threonine, Aspartate) in a protein active site.

  • The Aromatic Core: The pyrrole ring provides a rigid scaffold and can participate in π-π stacking or hydrophobic interactions. Its HOMO localization suggests it is also the primary site of oxidative metabolism.

  • The Hydrophobic Tail: The isopropyl group is non-polar and will favor interactions with hydrophobic pockets in a receptor, contributing to binding affinity through the hydrophobic effect.

This detailed electronic profile allows drug development professionals to rationally design analogs. For instance, to increase nucleophilicity, one might add an electron-donating group to the pyrrole ring. Conversely, to alter the hydrogen bonding capacity, one might esterify the carboxylic acid. This in silico analysis provides a predictive framework to prioritize synthetic targets, saving significant time and resources in the lab.

Conclusion

This guide has detailed a robust and scientifically sound theoretical protocol for the comprehensive analysis of the electronic properties of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level of theory. By systematically performing geometry optimization, frequency validation, and subsequent analysis of frontier molecular orbitals and the molecular electrostatic potential, researchers can gain profound insights into the molecule's reactivity, stability, and intermolecular interaction potential. This computational blueprint serves as an essential tool in modern medicinal chemistry, enabling the rational design of novel therapeutics based on a fundamental understanding of molecular electronic structure.

References

  • PubChem. Pyrrole. National Center for Biotechnology Information. [Link]

  • Kennedy, M. G., & Glen, R. C. (2009). Molecular design: the chemist's role. In Comprehensive Medicinal Chemistry II (pp. 387-409). Elsevier. [Link]

  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications. Prentice Hall. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

"5-Isopropyl-1H-pyrrole-2-carboxylic acid" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse biological activities. Among the myriad of pyrrole derivatives, substituted pyrrole-2-carboxylic acids are of particular interest due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates. This technical guide focuses on a specific, yet underexplored, member of this family: 5-Isopropyl-1H-pyrrole-2-carboxylic acid . While this compound is commercially available, detailed public-domain literature on its synthesis, spectroscopic characterization, and specific applications remains sparse. This guide, therefore, aims to provide a comprehensive overview by combining established chemical principles with data on analogous structures to offer valuable insights for researchers working with or considering this compound in their synthetic and drug discovery endeavors.

Chemical Identity and Properties

A clear understanding of the fundamental chemical identifiers is paramount for any research endeavor. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 90607-16-2--INVALID-LINK--
IUPAC Name 5-(propan-2-yl)-1H-pyrrole-2-carboxylic acidInferred from structure
Molecular Formula C₈H₁₁NO₂--INVALID-LINK--
Molecular Weight 153.18 g/mol --INVALID-LINK--
Canonical SMILES CC(C)C1=CC=C(N1)C(=O)O--INVALID-LINK--
Physical Form Solid (predicted)General knowledge

Proposed Synthesis Pathway: A Modern Approach to a Classic Reaction

The key to applying this synthesis is the selection of the appropriate 1,4-dicarbonyl precursor. For the synthesis of a 5-substituted pyrrole-2-carboxylic acid, a suitable starting material would be a γ-keto-α,β-unsaturated ester. A retrosynthetic analysis is depicted below:

G target This compound intermediate1 Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate target->intermediate1 Hydrolysis precursors Ethyl 2-amino-4-methyl-3-oxopentanoate + Glyoxal derivative intermediate1->precursors Hantzsch-type condensation paal_knorr Paal-Knorr Synthesis Precursors: 1,4-Dicarbonyl Compound + Ammonia Source intermediate1->paal_knorr Retrosynthetic Analysis

Caption: Retrosynthetic analysis for this compound.

A plausible forward synthesis based on the Paal-Knorr methodology is outlined below. This protocol is a generalized procedure and would require optimization for this specific substrate.

Experimental Protocol: Proposed Paal-Knorr Synthesis

Objective: To synthesize Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a precursor to the target carboxylic acid.

Materials:

  • A suitable 1,4-dicarbonyl precursor (e.g., an ethyl 4-methyl-2,5-dioxohexanoate derivative)

  • Ammonium acetate or another ammonia source

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a minimal amount of ethanol.

  • Addition of Reagents: Add ammonium acetate (2-3 eq) and a catalytic amount of glacial acetic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: The purified ester can then be hydrolyzed to the desired carboxylic acid using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide, followed by acidic workup to precipitate the product.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the isopropyl group protons, and the acidic proton of the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal would disappear upon D₂O exchange.

  • Pyrrole Ring Protons: Two doublets are expected for the protons at the C3 and C4 positions of the pyrrole ring, likely in the range of 6.0-7.5 ppm.

  • Isopropyl Group Protons: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃) are expected in the aliphatic region (1.0-3.0 ppm).

  • NH Proton: A broad singlet for the pyrrole NH proton is also expected, typically in the range of 8.0-10.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Pyrrole Ring Carbons: Signals for the four carbons of the pyrrole ring are expected in the aromatic region (100-140 ppm).

  • Isopropyl Group Carbons: Signals for the methine and methyl carbons of the isopropyl group will appear in the aliphatic region (15-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and pyrrole functional groups.

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ for the N-H stretch of the pyrrole ring.

  • C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.18 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and fragmentation of the isopropyl group.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[6][7] While specific biological studies on this compound are not prominent in the literature, its structural features suggest several potential areas of application.

As a Building Block for Bioactive Molecules

This compound can serve as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for various chemical modifications, such as amidation and esterification, allowing for the introduction of diverse pharmacophores. The isopropyl group, a common feature in many drug molecules, can contribute to favorable pharmacokinetic properties by increasing lipophilicity.

Potential Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrrole core. The structural similarity of this compound to compounds like tolmetin and ketorolac suggests that it or its derivatives could be investigated for cyclooxygenase (COX) inhibitory activity.[7]

Potential Antibacterial Agents

Pyrrole derivatives have been extensively studied for their antibacterial properties. The pyrrole-2-carboxylic acid moiety itself has been shown to possess antibacterial activity.[8][9] Therefore, this compound could be a candidate for screening against various bacterial strains.

The following diagram illustrates the central role of the pyrrole-2-carboxylic acid scaffold in medicinal chemistry:

G scaffold Pyrrole-2-Carboxylic Acid Scaffold anti_inflammatory Anti-inflammatory (e.g., Tolmetin) scaffold->anti_inflammatory antibacterial Antibacterial Agents scaffold->antibacterial anticancer Anticancer Agents (e.g., Sunitinib) scaffold->anticancer building_block Versatile Synthetic Building Block scaffold->building_block

Caption: The pyrrole-2-carboxylic acid scaffold in medicinal chemistry.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound represents an intriguing yet under-characterized molecule within the vast landscape of heterocyclic chemistry. While its specific properties and applications are not extensively documented, its structural relationship to a plethora of bioactive compounds and its potential as a synthetic intermediate make it a compound of interest for further investigation. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, predicted spectroscopic characteristics, and potential applications, thereby serving as a valuable resource for researchers embarking on studies involving this compound. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted to fully unlock the potential of this versatile pyrrole derivative.

References

An In-depth Technical Guide to 5-Isopropyl-1H-pyrrole-2-carboxylic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. Recognizing the compound's specialized nature and limited off-the-shelf availability, this document focuses on practical synthesis strategies, sourcing from custom synthesis providers, and potential applications informed by the broader significance of the pyrrole scaffold in drug development.

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for designing molecules that interact with biological targets.[1] The combination of different pharmacophores within a pyrrole ring system has led to the development of compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]

This compound is a derivative that combines the foundational pyrrole-2-carboxylic acid moiety with a lipophilic isopropyl group at the 5-position. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for creating new chemical entities (NCEs) with potentially enhanced potency, selectivity, or metabolic stability.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

PropertyValueSource
Chemical Formula C₈H₁₁NO₂Calculated
Molecular Weight 153.18 g/mol Calculated
IUPAC Name This compound-
CAS Number Not assigned/readily available-
Appearance Expected to be a solid, from off-white to light brownInferred from similar compounds[3]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetateInferred from chemical structure

Commercial Availability and Sourcing

As of early 2026, this compound is not a widely stocked, off-the-shelf chemical. Its procurement typically requires custom synthesis or sourcing from suppliers specializing in rare and novel building blocks. Researchers should anticipate longer lead times and higher costs compared to more common reagents.

Supplier CategorySourcing StrategyKey Considerations
Custom Synthesis Organizations (CSOs) Provide a detailed synthesis scheme or CAS number of a closely related compound.- Lead Time: Typically 4-8 weeks. - Cost: Varies based on synthesis complexity and required quantity. - Quality: Request a Certificate of Analysis (CoA) with purity confirmation by HPLC and NMR.
Specialty Chemical Suppliers Search catalogs for the compound or similar structures. Some suppliers may list it as "available on request".- Examples: Sigma-Aldrich, AOBChem, Ambeed, Inc. often list a wide range of building blocks, some of which are synthesized on demand. - Verification: Confirm stock status and lead time before ordering.

Proposed Synthesis Strategy: The Paal-Knorr Pyrrole Synthesis

Given its limited commercial availability, a reliable synthesis route is critical. The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the pyrrole ring to reveal a 1,4-dicarbonyl precursor.

G target This compound precursor1 Ethyl 2,5-dioxo-6-methylheptanoate target->precursor1 Paal-Knorr disconnection precursor2 Ammonia (NH3) target->precursor2 Paal-Knorr disconnection

Caption: Retrosynthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Preparation of the 1,4-Dicarbonyl Precursor: The key intermediate, an ethyl 2,5-dioxo-6-methylheptanoate, can be synthesized via a Claisen condensation between ethyl pyruvate and 3-methyl-2-butanone.

  • Paal-Knorr Cyclization: The purified 1,4-dicarbonyl intermediate is then cyclized using an ammonia source.

  • Saponification: The resulting ethyl ester is hydrolyzed to the final carboxylic acid.

G cluster_0 Synthesis Workflow start Reactants: - Ethyl pyruvate - 3-Methyl-2-butanone step1 Claisen Condensation (Base, e.g., NaOEt) start->step1 intermediate Intermediate: Ethyl 2,5-dioxo-6-methylheptanoate step1->intermediate step2 Paal-Knorr Cyclization (Ammonium acetate, heat) intermediate->step2 ester Product Ester: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate step2->ester step3 Saponification (NaOH, then H+) ester->step3 final_product Final Product: This compound step3->final_product

Caption: Proposed workflow for the synthesis.

Potential Applications in Drug Discovery

The pyrrole-2-carboxylic acid scaffold is a key component in compounds targeting a range of diseases. The introduction of an isopropyl group can modulate lipophilicity and steric interactions, potentially leading to novel inhibitors for various targets.

  • Antiviral Agents: Pyrrole derivatives have been investigated as inhibitors of viral polymerases, such as the Hepatitis C virus (HCV) NS5B polymerase.[1]

  • Antibacterial Agents: The pyrrole core is found in numerous natural and synthetic compounds with potent antibacterial activity, including against resistant strains like Mycobacterium tuberculosis.[4]

  • Anticancer Therapeutics: The scaffold is present in drugs targeting protein kinases, which are crucial for cancer cell proliferation and survival.[1][2]

Quality Control: Purity Analysis by RP-HPLC

Ensuring the purity of synthesized or purchased this compound is paramount. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this analysis.[5][6][7]

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution for the working solution (0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate purity by dividing the main peak area by the total area of all peaks.

G cluster_1 HPLC Analysis Workflow start Synthesized Compound prep Sample Preparation (1 mg/mL stock, then dilute) start->prep inject HPLC Injection (10 µL) prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis result Purity Report (e.g., >95%) analysis->result

Caption: Workflow for HPLC purity analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related pyrrole compounds, such as Pyrrole-2-carboxylic acid, can provide guidance.[8][9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

This compound represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its limited commercial availability necessitates a strong reliance on custom synthesis, making a thorough understanding of its synthetic pathways and analytical validation methods essential for any research program. By leveraging the strategic placement of the isopropyl group on the proven pyrrole scaffold, researchers can explore novel chemical space and develop next-generation therapeutics.

References

Introduction to the biological significance of pyrrole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The Pyrrole-2-Carboxylic Acid Scaffold: A Cornerstone of Modern Drug Discovery

A Senior Application Scientist's Guide to Biological Significance and Therapeutic Potential

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 underscores its evolutionary significance and biocompatibility.[2][3] Among its many functionalized forms, pyrrole-2-carboxylic acid, a simple organic compound with the formula HNC₄H₃CO₂H, and its derivatives have garnered immense interest from the scientific community.[6] These compounds are not only found in natural sources like fungi and plants but are also produced endogenously, hinting at their diverse physiological roles.[7][8][9][10] This guide provides an in-depth exploration of the biological significance of pyrrole-2-carboxylic acid derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their investigation.

Section 1: Natural Origins and Biosynthesis

Pyrrole-2-carboxylic acid and its related aldehyde derivatives are secondary metabolites isolated from a wide array of natural sources, including fungi, plants, and various microorganisms.[7] For instance, they have been extracted from the fermented mycelia of Xylaria nigripes, the fruits of Lycium Chinense, and endophytic bacteria.[7][8]

The biosynthesis of the pyrrole ring is a fascinating process, often utilizing common amino acids such as glycine, proline, and serine as foundational synthons.[7] An alternative pathway involves N-acetylglucosamine as a precursor, which undergoes several enzymatic steps to form 4-acetamidepyrrole-2-carboxylic acid, a key intermediate in the synthesis of antibiotics like congocidine.[7] More recently, enzymatic CO₂ fixation has emerged as a novel biosynthetic route, where enzymes like Pseudomonas aeruginosa HudA/PA0254 catalyze the production of pyrrole-2-carboxylic acid directly from pyrrole, showcasing an efficient and sustainable pathway.[7][11]

G cluster_main Simplified Biosynthesis of Pyrrole-2-Carboxylic Acid cluster_alt Alternative Enzymatic Route Procursors Amino Acids (Proline, Glycine, etc.) or N-acetylglucosamine Pathway Multi-step Enzymatic Processes Procursors->Pathway Substrates Intermediate Pyrrole Ring Formation Pathway->Intermediate PCA Pyrrole-2-Carboxylic Acid (PCA) Intermediate->PCA Carboxylation Derivatives Further Reactions (e.g., Congocidine) PCA->Derivatives Pyrrole Pyrrole Substrate Enzyme UbiD-CAR System (e.g., PA0254 + CARse) Pyrrole->Enzyme CO2 Fixation PCA_alt Pyrrole-2-Carboxylic Acid Enzyme->PCA_alt

Caption: Key biosynthetic routes to Pyrrole-2-Carboxylic Acid.

Section 2: A Broad Spectrum of Pharmacological Activities

The true value of the pyrrole-2-carboxylic acid scaffold lies in its remarkable versatility. Chemical modifications to this core structure have yielded derivatives with potent and diverse biological activities, spanning multiple therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of pyrrole-2-carboxylic acid have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[1] A notable area of research is in the development of novel treatments for tuberculosis. Pyrrole-2-carboxamides, for example, have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[12] Structure-activity relationship (SAR) studies revealed that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances anti-TB activity, with many compounds showing Minimum Inhibitory Concentrations (MIC) below 0.016 µg/mL.[12] Other derivatives have been shown to target Enoyl-acyl carrier protein reductase (ENR), another key enzyme in bacterial fatty acid synthesis.[13] Beyond enzyme inhibition, some derivatives exert their antimicrobial effect by inducing the production of reactive oxygen species (ROS) in pathogens, leading to cell death.[8]

The scaffold is also effective against fungal pathogens. Pyrrole-2-carboxylic acid itself shows potent activity against Phytophthora, an oomycete plant pathogen responsible for significant crop damage.[9]

Anticancer Properties

The pyrrole framework is a cornerstone of several anticancer drugs, and derivatives of pyrrole-2-carboxylic acid are a promising area of investigation.[3][14][15] Synthetic analogues have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including colon (HT-29, LoVo), lung (H1299, A549), prostate (PC3), and breast (MDA-MB-231).[14][16][17]

The mechanisms underlying this cytotoxicity are diverse and target fundamental cancer processes:

  • Tubulin Inhibition: Certain derivatives, such as 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester, act as potent microtubule-destabilizing agents by binding to the colchicine site on tubulin, thereby disrupting cell division.[18]

  • Cell Cycle Arrest: Alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 or S phase, preventing cancer cell proliferation.[17]

  • Apoptosis Induction: The most effective compounds trigger programmed cell death (apoptosis) in cancer cells.[15][17]

  • Kinase Inhibition: The pyrrole scaffold is ideal for designing inhibitors of protein kinases, which are often dysregulated in cancer.[3][14][15]

SAR studies have shown that the specific functional group at position 2 is critical; for instance, in 3,5-diaryl-3,4-dihydro-2H-pyrroles, a nitrile group is essential for potent biological activity.[16]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Pyrrole-2-carboxylic acid derivatives have exhibited significant anti-inflammatory properties in various preclinical models.[19][20][21] In the carrageenan-induced rat paw edema model, a standard for acute inflammation, these compounds effectively reduce swelling.[19][20][21]

The anti-inflammatory mechanism is multifactorial:

  • Cytokine Suppression: Derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated cells.[7]

  • Enzyme Inhibition: Fused pyrrole compounds have shown potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[22]

  • Antiproteolytic and Membrane Stabilizing Activity: Some derivatives inhibit trypsin-induced hydrolysis of protein and protect red blood cell membranes from heat-induced hemolysis, suggesting a membrane-stabilizing effect that contributes to their anti-inflammatory profile.[19][20]

Antiparasitic Activity

A highly specific and promising application of pyrrole-2-carboxylic acid is its activity against the parasite Trypanosoma cruzi, the causative agent of Chagas' disease. It acts as a selective inhibitor of proline racemase, an essential enzyme for the parasite's life cycle and infectivity.[9][23] This targeted inhibition makes pyrrole-2-carboxylic acid a validated therapeutic target and a valuable lead compound for the development of novel treatments against this neglected tropical disease.[23]

Section 3: Quantitative Overview of Biological Activity

To provide a comparative perspective, the following table summarizes key quantitative data for various pyrrole-2-carboxylic acid derivatives across different biological activities.

Derivative ClassTarget/ModelActivity TypeKey Result (IC₅₀ / MIC)Reference
Pyrrole-2-carboxamidesM. tuberculosis MmpL3Anti-TB< 0.016 µg/mL[12]
Benzylidine pyrrole-2-carbohydrazidesM. tuberculosis H37RvAnti-TB0.8 - >100 µg/mL[13]
1H-pyrrole-2-carboxylateM. tuberculosis H37RvAnti-TB0.7 µg/mL[1]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilesHT-29 (Colon Cancer)Antiproliferative19.6 µM[16]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilesH1299 (Lung Cancer)Antiproliferative25.4 µM[16]
Alkynylated PyrrolesU251 (Glioblastoma)Antiproliferative2.29 µM[17]
Alkynylated PyrrolesA549 (Lung Cancer)Antiproliferative3.49 µM[17]
3,5-dibromo-pyrrole-2-carboxylic acid ethyl esterMDA-MB-435 (Melanoma)Antiproliferative36 nM[18]
Pyrrole-2-carboxylic acidCarrageenan-induced edemaAnti-inflammatory42% inhibition[19][20]
Substituted pyrrole-3-carboxylic acidsCarrageenan-induced edemaAnti-inflammatory23-33% inhibition[19][20]
Pyrrole-2-carboxylic acidProline Racemase (T. cruzi)AntiparasiticSpecific Inhibitor[23]

Section 4: Experimental Protocols and Workflows

Advancing research on these compounds requires robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of pyrrole-2-carboxylic acid derivatives.

Protocol: Synthesis of N-Substituted Pyrrole Carboxylic Acid Derivatives

This protocol describes a sustainable method for synthesizing N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones and primary amines.[24]

Objective: To synthesize N-alkyl pyrrole dicarboxylic acids.

Materials:

  • 3-hydroxy-2-pyrone derivative (e.g., comenic acid)

  • Primary amine (e.g., n-butylamine, benzylamine)

  • Potassium hydroxide (KOH)

  • Methanol (as co-solvent if needed)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-hydroxy-2-pyrone derivative in an aqueous solution of KOH.

  • Amine Addition: Add the primary amine to the reaction mixture. If the mixture is not homogeneous (e.g., with benzylamine), add methanol as a co-solvent until a clear solution is obtained.[24]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR. The reaction involves the amine attacking the pyrone ring, leading to ring-opening followed by an intramolecular condensation to form the pyrrole ring.

  • Acidification: After the reaction is complete, carefully acidify the mixture with HCl. This step protonates the carboxylate groups.

  • Isolation: The N-substituted pyrrole dicarboxylic acid product will precipitate upon acidification. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol: In Vitro Antimycobacterial Activity (Microplate Alamar Blue Assay)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.[13]

Objective: To assess the antimycobacterial activity of test compounds.

Materials:

  • Test compounds (dissolved in DMSO)

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Alamar Blue reagent

  • Reference drugs (e.g., Isoniazid, Pyrazinamide)

  • Incubator (37°C)

G start Start prep_plate Prepare 96-well plate with serial dilutions of test compounds start->prep_plate add_bacteria Add M. tuberculosis H37Rv suspension to each well prep_plate->add_bacteria controls Include positive (drug) and negative (no drug) controls add_bacteria->controls incubate Seal and incubate plate at 37°C for 5-7 days controls->incubate add_alamar Add Alamar Blue reagent to each well incubate->add_alamar incubate2 Re-incubate for 24 hours add_alamar->incubate2 read Read results visually or with a fluorometer (Pink = Growth, Blue = Inhibition) incubate2->read determine_mic Determine MIC: lowest concentration that prevents color change read->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Methodology:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plate using the supplemented Middlebrook 7H9 broth. Final concentrations may range from 0.8 to 100 µg/mL.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Also, prepare a drug-free control (negative control) and controls with reference drugs (positive controls).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add the Alamar Blue reagent to each well. Alamar Blue is a redox indicator that is blue in its oxidized state and turns pink when reduced by metabolically active cells.

  • Second Incubation: Re-incubate the plate for another 24 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates that the bacteria have been inhibited, while a pink color indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Section 5: Conclusion and Future Directions

Pyrrole-2-carboxylic acid and its derivatives represent a profoundly important and versatile class of molecules in the landscape of drug discovery. Their presence in nature and their broad spectrum of biological activities—including antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects—highlight the scaffold's potential for therapeutic development.[1][3][5] The synthetic tractability of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on several key areas:

  • Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that are highly selective for specific biological targets (e.g., particular kinases, enzymes, or receptors) to improve efficacy and reduce off-target effects.

  • Combating Drug Resistance: The unique mechanisms of action, such as the inhibition of MmpL3 in tuberculosis, make these compounds promising candidates for overcoming existing drug resistance.[5][12]

  • Exploration of New Therapeutic Areas: The diverse bioactivities suggest that the potential of this scaffold has not yet been fully tapped. Investigating its utility in neurodegenerative and metabolic diseases could yield novel therapeutic agents.[5][25]

References

  • Suno, M., Ohta, S., & Ohta, E. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2637. [Link]

  • Gheorghe, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(22), 16458. [Link]

  • Todorova, D., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(13), 5183. [Link]

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]

  • Knaus, E. E., & Thonooret, M. (1981). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Research in Experimental Medicine, 179(4), 289-296. [Link]

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Ingenta Connect. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(9), 6542-6558. [Link]

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1054–1060. [Link]

  • Request PDF. (n.d.). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. ResearchGate. [Link]

  • Peschl, M., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal, e202302738. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

  • Rowles, H., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5521. [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2013). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 18(4), 4358-4371. [Link]

  • Aprile, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12589–12598. [Link]

  • Knaus, E. E., & Thonooret, M. (1981). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Karger Publishers. [Link]

  • Patil, S. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4429–4453. [Link]

  • Goytia, M., et al. (2007). Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not an inhibitor of HyPRE. ResearchGate. [Link]

  • Al-Shamari, A. M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(9), 1146. [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8963. [Link]

  • Li, X., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Archiv der Pharmazie. [Link]

  • Arnst, J. L., et al. (2011). Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site. ACS Medicinal Chemistry Letters, 2(11), 834-838. [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. [Link]

  • Singh, S. K., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11, 23961-23983. [Link]

  • Ganesh, B. H., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. [Link]

  • Ganesh, B. H., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. CNR-IRIS. [Link]

Sources

The Emergence of 5-Isopropyl-1H-pyrrole-2-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile template for engaging a wide array of biological targets. This technical guide introduces "5-Isopropyl-1H-pyrrole-2-carboxylic acid," a strategically designed scaffold poised for significant application in drug discovery. By combining the established utility of the pyrrole-2-carboxylic acid core with the modulatory effects of a C5-isopropyl group, this molecule offers a unique starting point for generating libraries of compounds with tunable physicochemical properties and targeted biological activities. This document provides a comprehensive overview of the scaffold's strategic design, a robust synthetic pathway, key functionalization protocols, and a forward-looking perspective on its potential therapeutic applications, with a particular focus on kinase inhibition and anti-inflammatory pathways.

Strategic Rationale: Why this compound?

The design of a successful medicinal chemistry scaffold hinges on a balance of synthetic accessibility, structural diversity, and "drug-like" properties. The this compound core has been conceived with these principles at its foundation.

  • The Pyrrole-2-carboxylic Acid Core: This portion of the molecule provides a rigid, planar anchor with two critical, orthogonal vectors for chemical modification. The carboxylic acid at the C2 position is a versatile handle for forming amides and esters, which are prevalent linkages in bioactive molecules.[3] The pyrrole N-H bond offers another site for substitution, allowing for modulation of polarity, solubility, and target interactions.

  • The C5-Isopropyl Substituent: The introduction of an isopropyl group at the C5 position is a deliberate design choice intended to confer several advantages:

    • Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the scaffold compared to its unsubstituted parent. This can enhance membrane permeability and improve access to intracellular targets.

    • Steric Influence: The branched alkyl group can provide beneficial steric interactions within a target's binding pocket, potentially increasing potency and selectivity.

    • Metabolic Stability: Alkyl substitution can block sites of potential oxidative metabolism, potentially improving the pharmacokinetic profile of derivative compounds.

    • Vector for Hydrophobic Interactions: This group provides a well-defined hydrophobic feature that can be exploited to engage hydrophobic pockets in target proteins, such as the gatekeeper region of many kinases.[4][5]

This strategic combination of features makes this compound a highly attractive starting point for library synthesis and lead optimization campaigns.

Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for any scaffold intended for extensive medicinal chemistry exploration. The Paal-Knorr pyrrole synthesis stands out as the most direct and efficient method for constructing the core of this compound.[4][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7]

The key to accessing the target scaffold lies in the synthesis of the appropriate 1,4-dicarbonyl precursor: ethyl 2,5-dioxo-6-methylheptanoate .

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Paal-Knorr Cyclization cluster_2 Hydrolysis 2-Pentanone 2-Pentanone Precursor Ethyl 2,5-dioxo-6-methylheptanoate 2-Pentanone->Precursor NaOEt, EtOH Reflux Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Precursor Target_Scaffold 5-Isopropyl-1H-pyrrole- 2-carboxylic acid ethyl ester Precursor->Target_Scaffold AcOH (cat.) Heat Ammonia Ammonia (NH3) Ammonia->Target_Scaffold Final_Product 5-Isopropyl-1H-pyrrole- 2-carboxylic acid Target_Scaffold->Final_Product 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Synthetic route to the target scaffold.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Ethyl 2,5-dioxo-6-methylheptanoate (1,4-Dicarbonyl Precursor)

This protocol is adapted from established methods for the Claisen condensation of ketones with diethyl oxalate.[8]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Reagent Addition: While refluxing the sodium ethoxide solution, add a mixture of 2-pentanone (1.0 equivalent) and diethyl oxalate (1.0 equivalent) dropwise over 30 minutes.

  • Reaction: Maintain the reflux for 2 hours after the addition is complete. The mixture will become a turbid yellow.

  • Work-up: Cool the reaction to room temperature and pour it over ice. Acidify the mixture to pH 1-2 with concentrated sulfuric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., benzene or ethyl acetate) (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under high vacuum to yield ethyl 2,5-dioxo-6-methylheptanoate as a yellow liquid.

Part B: Paal-Knorr Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

This protocol is based on the general Paal-Knorr synthesis, which can be accelerated by microwave irradiation.[9][10]

  • Reaction Setup: In a microwave process vial, dissolve ethyl 2,5-dioxo-6-methylheptanoate (1.0 equivalent) in a minimal amount of ethanol.

  • Reagent Addition: Add ammonium acetate (1.5 equivalents) or an aqueous solution of ammonia (excess) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the vial to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the ethyl ester of the target scaffold.

Part C: Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl ester from Part B in a mixture of ethanol and 1M sodium hydroxide solution. Stir the mixture at room temperature or gently heat until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N hydrochloric acid.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Chemical Space Expansion: Key Derivatization Strategies

The true potential of the this compound scaffold is realized through its versatile functionalization. Three primary handles allow for systematic exploration of the surrounding chemical space.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 Pyrrole Scaffold Derivative cluster_2 Kinase Pockets Hinge Backbone NH...O=C Scaffold Pyrrole N-H... ...Amide C=O Scaffold->Hinge Isopropyl Isopropyl Group Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Isopropyl->Hydrophobic_Pocket Hydrophobic Interaction R_Group R-Group (Amide) Solvent_Front Solvent-Exposed Region R_Group->Solvent_Front Improves Solubility/PK

Sources

Methodological & Application

Application Note: Paal-Knorr Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrroles are foundational scaffolds in medicinal chemistry, natural products, and materials science, making their efficient synthesis a topic of paramount importance.[1][2][3] The Paal-Knorr synthesis, a classic and robust reaction, provides a direct route to these valuable heterocycles through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4] This application note presents a comprehensive guide for the synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a representative mono-alkylated pyrrole carboxylic acid. We provide a detailed, two-step protocol, beginning with the cyclization of a keto-ester precursor followed by saponification. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a validated step-by-step protocol, and a discussion of the scientific rationale behind the experimental choices.

Introduction and Scientific Background

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains one of the most reliable and widely used methods for constructing pyrrole rings.[3][5] Its enduring utility stems from its operational simplicity, the accessibility of starting materials, and generally high yields of the desired pyrrole products.[2] The reaction is versatile, accommodating a wide range of amines and 1,4-dicarbonyl compounds to produce diversely substituted pyrroles.[6]

The target molecule, this compound, requires a specific 1,4-dicarbonyl precursor. A common strategy in such syntheses is to employ an ester derivative of the carboxylic acid during the ring-formation step to prevent potential side reactions. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid. This two-step approach enhances the compatibility of the synthesis with various reaction conditions.

Reaction Mechanism and Rationale

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate.[1][7] The reaction is initiated by the nucleophilic attack of an amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[3] This intermediate then undergoes a two-fold dehydration to yield the aromatic pyrrole ring.[8] Computational studies and kinetic experiments support that the hemiaminal cyclization pathway is the preferred route and that the ring-closing step is often rate-determining.[2][7][8]

The choice of a weak acid, such as acetic acid, as a catalyst or solvent is critical. It accelerates the reaction without being so strong as to favor the competing Paal-Knorr furan synthesis, which can become the primary pathway at pH < 3.[4]

Paal_Knorr_Mechanism Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism start_materials 1,4-Dicarbonyl + R-NH2 hemiaminal Hemiaminal Intermediate start_materials->hemiaminal Nucleophilic Attack cyclized_intermediate Cyclized Dihydroxy Intermediate hemiaminal->cyclized_intermediate Intramolecular Cyclization (Rate-Determining) h2o_out1 -H2O cyclized_intermediate->h2o_out1 h2o_out2 -H2O pyrrole_product Substituted Pyrrole h2o_out1->pyrrole_product Dehydration

Caption: Paal-Knorr reaction mechanism proceeding via a hemiaminal intermediate.

Experimental Protocols

This synthesis is performed in two primary stages: (A) the Paal-Knorr cyclization to form the pyrrole ester, and (B) the hydrolysis of the ester to yield the final carboxylic acid.

Part A: Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

This protocol details the cyclization of ethyl 2,5-dioxo-6-methylheptanoate with an ammonia source to form the corresponding N-unsubstituted pyrrole.

Table 1: Materials and Reagents for Part A

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl 2,5-dioxo-6-methylheptanoate200.235.00 g24.97Starting 1,4-dicarbonyl precursor
Ammonium Acetate (NH₄OAc)77.085.78 g75.0Ammonia source, 3.0 equivalents
Glacial Acetic Acid (AcOH)60.0550 mL-Solvent and weak acid catalyst
Ethyl Acetate (EtOAc)88.11~200 mL-For extraction
Saturated Sodium Bicarbonate (NaHCO₃)-~150 mL-For neutralization wash
Brine-~50 mL-For final aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Silica Gel (230-400 mesh)-~100 g-For column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,5-dioxo-6-methylheptanoate (5.00 g, 24.97 mmol) and ammonium acetate (5.78 g, 75.0 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask. The mixture may not fully dissolve initially.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Quenching: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL). The bicarbonate wash neutralizes the excess acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 25% EtOAc). Combine the fractions containing the desired product and evaporate the solvent to yield pure ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

Part B: Hydrolysis to this compound

This protocol describes the saponification of the pyrrole ester to the final carboxylic acid product.

Table 2: Materials and Reagents for Part B

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate181.244.00 g22.06Product from Part A
Sodium Hydroxide (NaOH)40.001.76 g44.122.0 equivalents
Ethanol (EtOH)46.0740 mL-Co-solvent
Deionized Water (H₂O)18.0240 mL-Solvent
Hydrochloric Acid (HCl), 3M Aqueous-~15 mL-For acidification

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (4.00 g, 22.06 mmol) in ethanol (40 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.76 g, 44.12 mmol) in deionized water (40 mL). Add the NaOH solution to the flask containing the pyrrole ester.

  • Hydrolysis Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. Monitor the reaction by TLC until the starting ester is no longer visible (typically 1-2 hours).

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 3M HCl dropwise with stirring until the pH of the solution is ~3-4. A solid precipitate should form. The decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by strong acid, so careful pH control is important.[9][10][11]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Purification: Dry the crude solid in a vacuum oven. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Experimental Workflow Visualization

Paal_Knorr_Workflow Figure 2: Overall Synthetic Workflow cluster_A Part A: Pyrrole Ester Synthesis cluster_B Part B: Hydrolysis to Carboxylic Acid A1 1. Reaction Setup (Diketone + NH4OAc in AcOH) A2 2. Paal-Knorr Cyclization (Reflux, 2-4h) A1->A2 A3 3. Workup (Quench, Extraction, Wash) A2->A3 A4 4. Purification (Column Chromatography) A3->A4 A5 Intermediate Product: Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate A4->A5 B1 5. Saponification Reaction (NaOH, EtOH/H2O, 80°C) A5->B1 B2 6. Acidification & Precipitation (Cool, Add 3M HCl) B1->B2 B3 7. Isolation & Purification (Filtration, Recrystallization) B2->B3 B4 Final Product: This compound B3->B4

Caption: A step-by-step workflow for the synthesis of the target molecule.

Conclusion

The Paal-Knorr synthesis provides an effective and reliable pathway for the preparation of 5-substituted-1H-pyrrole-2-carboxylic acids. The two-step protocol detailed in this application note, involving an initial acid-catalyzed cyclization followed by ester hydrolysis, is a robust method for obtaining the target compound, this compound. This guide offers the necessary detail and scientific rationale to enable researchers to successfully apply this methodology in their own synthetic endeavors, contributing to the fields of drug discovery and materials science.

References

Experimental protocol for the synthesis of "5-Isopropyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Introduction

Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] Specifically, pyrrole-2-carboxylic acid derivatives are of significant interest to medicinal chemists due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. This application note provides a detailed experimental protocol for the synthesis of a specific analogue, This compound , designed for researchers in organic synthesis and drug development.

The synthetic strategy outlined herein is based on the robust and widely-utilized Paal-Knorr pyrrole synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][3] This method is valued for its operational simplicity and the general accessibility of its starting materials.[4] The protocol is presented as a two-stage process: (1) the initial cyclization to form the pyrrole ester, followed by (2) saponification to yield the target carboxylic acid. This guide emphasizes the rationale behind procedural steps, stringent safety protocols, and methods for characterization to ensure reproducibility and reliability.

Safety Precautions and Hazard Management

The synthesis of pyrrole derivatives involves the use of hazardous chemicals. A thorough risk assessment must be conducted before commencing any experimental work.[5] Adherence to strict safety protocols is mandatory.

  • General Handling : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6][7] Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile rubber), must be worn at all times.[6][8]

  • Chemical Hazards :

    • Pyrrole and its derivatives : These compounds can be toxic if swallowed or inhaled and may cause serious eye damage.[8] They are often flammable liquids, and their vapors can form explosive mixtures with air.[6] Keep away from heat, sparks, and open flames.

    • Solvents (Ethanol, Ethyl Acetate, Diethyl Ether) : These are flammable liquids. Ensure all heating is conducted using spark-proof heating mantles or oil baths. Grounding of equipment is necessary to prevent the buildup of static electricity.[7][8]

    • Acids and Bases (Glacial Acetic Acid, Hydrochloric Acid, Sodium Hydroxide) : These reagents are corrosive and can cause severe burns. Handle with extreme care.

  • Waste Disposal : All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not discharge into the environment.[6]

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a two-step sequence. The first step is a Paal-Knorr condensation to construct the pyrrole ring, followed by a basic hydrolysis of the resulting ester to furnish the final product.

G cluster_0 Stage 1: Paal-Knorr Cyclization cluster_1 Stage 2: Saponification Start Ethyl 2,5-dioxo-6-methylheptanoate + Ammonium Acetate Reaction1 Reflux in Glacial Acetic Acid Start->Reaction1 Condensation Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate Purification1->Intermediate Reaction2 Heat in NaOH (aq) / Ethanol Intermediate->Reaction2 Workup2 Acidification (HCl) & Filtration Reaction2->Workup2 Hydrolysis & Precipitation FinalProduct This compound Workup2->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism: Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with ammonia (generated from ammonium acetate). The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4] The acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by ammonia.

G Dicarbonyl 1,4-Dicarbonyl ProtonatedDicarbonyl Protonated Carbonyl Dicarbonyl->ProtonatedDicarbonyl + H⁺ Ammonia NH₃ Hemiaminal Hemiaminal Intermediate ProtonatedDicarbonyl->Hemiaminal + NH₃ - H⁺ CyclicIntermediate Cyclized Intermediate (5-membered ring) Hemiaminal->CyclicIntermediate Intramolecular Cyclization DehydratedIntermediate Dehydration Step 1 CyclicIntermediate->DehydratedIntermediate - H₂O Pyrrole Aromatic Pyrrole DehydratedIntermediate->Pyrrole - H₂O Aromatization

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

Part 1: Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

This procedure details the formation of the pyrrole ring system using a Paal-Knorr condensation. Ammonium acetate serves as the in-situ source of ammonia.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2,5-dioxo-6-methylheptanoate200.235.00 g25.01.0
Ammonium Acetate77.089.63 g125.05.0
Glacial Acetic Acid60.0550 mL--
Ethyl Acetate88.11~200 mL--
Saturated NaHCO₃ (aq)-~100 mL--
Brine (Saturated NaCl aq)-~50 mL--
Anhydrous MgSO₄120.37~5 g--

Step-by-Step Procedure

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,5-dioxo-6-methylheptanoate (5.00 g, 25.0 mmol) and ammonium acetate (9.63 g, 125.0 mmol).

  • Solvent Addition : Add 50 mL of glacial acetic acid to the flask. The use of a weak acid like acetic acid accelerates the reaction without promoting side reactions like furan formation.[3]

  • Heating : Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Allow the mixture to stir vigorously at reflux for 2-3 hours.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting dicarbonyl compound indicates reaction completion.

  • Cooling and Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Extraction : Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as a pale yellow oil.

Part 2: Synthesis of this compound (Saponification)

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate181.233.62 g20.01.0
Sodium Hydroxide (NaOH)40.001.60 g40.02.0
Ethanol46.0740 mL--
Water18.0240 mL--
Hydrochloric Acid (3M HCl aq)36.46As needed--

Step-by-Step Procedure

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve the ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (3.62 g, 20.0 mmol) in 40 mL of ethanol.

  • Base Addition : In a separate beaker, dissolve sodium hydroxide (1.60 g, 40.0 mmol) in 40 mL of water. Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Heating : Attach a reflux condenser and heat the mixture to 70 °C with stirring for 4-6 hours.

  • Reaction Monitoring : Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% acetic acid) until the starting ester is no longer visible.

  • Cooling and Solvent Removal : Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation : Cool the remaining aqueous solution in an ice bath. Slowly add 3M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water (2 x 15 mL) to remove any inorganic salts.

  • Drying : Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound as an off-white to pale brown solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure, including the presence of the isopropyl group, the pyrrole ring protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy : To identify key functional groups, such as the N-H stretch of the pyrrole, the O-H stretch of the carboxylic acid, and the C=O stretch.

References

  • An In-depth Technical Guide to the Health and Safety of Pyrrole-2,3,4,5-d4. Benchchem.
  • Pyrrole MSDS. CDN.
  • Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Semantic Scholar.
  • SAFETY DATA SHEET.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Pyrrole-2-Carboxylic Acid. PubChem.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.

Sources

Application Notes and Protocols for the In Vitro Biological Activity Screening of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening 5-Isopropyl-1H-pyrrole-2-carboxylic acid

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of pyrrole have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][4] The compound of interest, this compound, is a novel synthetic analogue. Its structural features, including the isopropyl group and the carboxylic acid moiety, suggest the potential for diverse biological interactions. The isopropyl group can enhance lipophilicity, potentially improving membrane permeability, while the carboxylic acid can participate in hydrogen bonding and salt bridge formation, crucial for target binding.

Given the therapeutic promise of the pyrrole class, a systematic in vitro screening of this compound is warranted to elucidate its potential biological activities and guide further drug discovery efforts. This document provides a comprehensive, tiered approach to this initial screening, detailing the rationale, methodologies, and data interpretation for a panel of primary and secondary assays.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is crucial to understand the physicochemical properties of this compound to ensure proper handling and accurate results.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₁NO₂PubChem
Molecular Weight165.19 g/mol PubChem
AppearanceWhite to light yellow solid (predicted)[5]
SolubilitySoluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in water.[5][6][7][8]

Stock Solution Preparation:

For in vitro assays, a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO) is recommended. The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced artifacts.

A Tiered Approach to In Vitro Screening

A logical, tiered screening cascade is essential for efficiently evaluating a novel compound.[9] This approach starts with broad, high-throughput assays to identify general bioactivity and progresses to more specific, target-oriented assays to elucidate the mechanism of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Primary_Screening General Cytotoxicity (e.g., MTT/XTT Assay) Anticancer_Assays Cell Line Panel Screening Apoptosis/Cell Cycle Assays Primary_Screening->Anticancer_Assays If Cytotoxic Anti_inflammatory_Assays Enzyme Inhibition Assays (COX-1/COX-2, LOX) Primary_Screening->Anti_inflammatory_Assays If Non-Cytotoxic at relevant concentrations Antimicrobial_Screening Antimicrobial Susceptibility (e.g., Broth Microdilution) Start This compound Start->Primary_Screening Start->Antimicrobial_Screening

Caption: Tiered screening workflow for this compound.

Tier 1: Primary Screening

The initial tier aims to identify broad biological activity, specifically general cytotoxicity and antimicrobial effects.

General Cytotoxicity Screening: MTT/XTT Assays

Rationale: Cytotoxicity assays are fundamental in early drug discovery to assess a compound's effect on cell viability and proliferation.[10][11] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of living cells, which is proportional to the number of viable cells.[10][12][13] The reduction of a tetrazolium salt (MTT to purple formazan, XTT to orange formazan) by mitochondrial dehydrogenases in metabolically active cells serves as the readout.[10][13] These assays will determine the concentration range at which this compound affects cell viability, guiding dose selection for subsequent cell-based assays.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation: The percentage of cell viability is calculated relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

ParameterDescription
Cell Line HeLa (cervical cancer), A549 (lung cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM to 100 µM
Incubation Time 48 - 72 hours
Readout Absorbance at 570 nm
Endpoint IC₅₀ Value
Antimicrobial Susceptibility Testing

Rationale: Given that many pyrrole-containing compounds exhibit antimicrobial properties, it is prudent to screen this compound against a panel of clinically relevant bacteria and fungi.[2][3] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15][16]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Analysis and Interpretation: The MIC value provides a quantitative measure of the compound's antimicrobial potency. Lower MIC values indicate greater efficacy.

ParameterDescription
Microorganisms Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)
Method Broth Microdilution
Compound Concentration Range 0.5 - 256 µg/mL
Incubation Conditions 35-37°C for bacteria, 30°C for fungi
Readout Visual inspection of turbidity
Endpoint Minimum Inhibitory Concentration (MIC)

Tier 2: Secondary and Mechanistic Assays

Based on the results from the primary screening, more focused secondary assays can be employed.

Anti-inflammatory Activity: COX and LOX Enzyme Inhibition Assays

Rationale: If the compound is non-cytotoxic at reasonable concentrations, it may possess other biological activities, such as anti-inflammatory effects. Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[17] Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenases (LOX) Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX_Enzymes->Leukotrienes Inhibitor This compound (Potential Inhibitor) Inhibitor->COX_Enzymes Inhibitor->LOX_Enzymes

Caption: Potential inhibition of COX and LOX pathways by the test compound.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits.[18]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes as per the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.

    • Add various concentrations of this compound to the inhibitor wells. Include a known inhibitor (e.g., indomethacin) as a positive control and a vehicle control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18]

    • Read the absorbance kinetically for 5-10 minutes.

Protocol: Lipoxygenase (LOX) Inhibition Assay

This protocol is based on the principle of monitoring the formation of a conjugated diene.[19]

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in the borate buffer.

    • Prepare an enzyme solution of soybean lipoxygenase in the borate buffer.

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with different concentrations of this compound and incubate for 5 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxide product.[19]

Data Analysis and Interpretation: For both assays, calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for COX-1, COX-2, and LOX to assess the potency and selectivity of inhibition.

ParameterCOX AssayLOX Assay
Enzyme Source Ovine COX-1, Human recombinant COX-2Soybean Lipoxygenase
Substrate Arachidonic AcidLinoleic Acid
Detection Method Colorimetric (590 nm)Spectrophotometric (234 nm)
Endpoint IC₅₀ ValueIC₅₀ Value

Conclusion and Future Directions

The proposed in vitro screening cascade provides a systematic and efficient approach to characterizing the biological activity of this compound. The results from these assays will establish a foundational understanding of its cytotoxic, antimicrobial, and anti-inflammatory potential. Positive hits in any of these primary or secondary screens will warrant further investigation, including:

  • Expanded Cell Line Screening: If cytotoxic, screen against a broader panel of cancer cell lines to identify selectivity.

  • Mechanism of Action Studies: For cytotoxic compounds, investigate the mechanism of cell death (e.g., apoptosis, necrosis) and effects on the cell cycle.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to appropriate animal models to evaluate their efficacy and safety.

This structured approach ensures that resources are directed toward the most promising avenues of investigation, accelerating the potential development of this compound as a novel therapeutic agent.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Microbe Online. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. Retrieved from [Link]

  • Needle.Tube. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Nature Protocols. (2006). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Pyrrole-2-carboxylic Acid | Properties, Uses, Safety, Supplier & Price in China. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo-pyrrole carboxylic acid. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

Sources

Application Notes: 5-Isopropyl-1H-pyrrole-2-carboxylic acid as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Contemporary Drug Discovery

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. Pyrrole derivatives have demonstrated a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2]

In recent years, the pyrrole-2-carboxylic acid moiety has gained significant traction as a key building block, particularly in the development of targeted therapies like kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.[4]

This guide focuses on 5-Isopropyl-1H-pyrrole-2-carboxylic acid , a rationally designed intermediate that combines the versatile pyrrole-2-carboxylic acid core with a lipophilic isopropyl group. This substitution at the C5 position is strategically important for modulating pharmacokinetic properties and achieving specific interactions within the hydrophobic pockets of enzyme active sites. We will provide detailed protocols for its synthesis and demonstrate its utility in constructing advanced heterocyclic systems relevant to drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's physical and spectral properties is fundamental for its effective use in synthesis.

PropertyData
Chemical Name This compound
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number Not readily available in public databases. For reference, the parent compound, 1H-Pyrrole-2-carboxylic acid, is CAS: 634-97-9.[5][6][7]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in chlorinated solvents.

Representative Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, -COOH), 11.6 (s, 1H, -NH), 6.8 (d, J = 3.0 Hz, 1H, Pyrrole-H), 6.0 (d, J = 3.0 Hz, 1H, Pyrrole-H), 3.0 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), 1.2 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).

    • Expert Rationale: The spectrum is characterized by two downfield singlets for the acidic carboxylic acid and pyrrole N-H protons. The two pyrrole ring protons will appear as doublets due to mutual coupling. The isopropyl group will present a classic septet for the methine proton and a doublet for the six equivalent methyl protons.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.0 (C=O), 145.0 (C5-pyrrole), 123.0 (C2-pyrrole), 112.0 (C3-pyrrole), 106.0 (C4-pyrrole), 28.0 (-CH(CH₃)₂), 22.5 (-CH(CH₃)₂).

    • Expert Rationale: The spectrum will be dominated by the carboxylic acid carbonyl signal downfield. Four distinct signals are expected for the aromatic pyrrole carbons, with the C5 carbon bearing the isopropyl group being significantly shifted downfield. The two signals in the aliphatic region correspond to the isopropyl group carbons.

Synthesis Protocol for this compound

The synthesis of substituted pyrroles is most reliably achieved through condensation reactions of 1,4-dicarbonyl compounds. The Paal-Knorr synthesis, which involves reacting a 1,4-dicarbonyl with a primary amine or ammonia, is a classic and highly effective method.[8] We present a robust, multi-step sequence to access the title compound from commercially available starting materials.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Paal-Knorr Cyclization/Aromatization cluster_3 Step 4 & 5: Reduction & Hydrolysis SM1 Ethyl Isobutyrylacetate I1 Intermediate Enone SM1->I1 Piperidine, Acetic Acid SM2 Ethyl Glyoxylate SM2->I1 I2 1,4-Dicarbonyl Precursor I1->I2 DBU SM3 Nitromethane SM3->I2 I3 Ethyl 5-isopropyl-4-nitro-1H-pyrrole-2-carboxylate I2->I3 NH₄OAc, Acetic Acid, Heat I4 Ethyl 4-amino-5-isopropyl-1H-pyrrole-2-carboxylate I3->I4 H₂, Pd/C Final Target Intermediate This compound I4->Final 1. NaNO₂, HCl 2. H₃PO₂ 3. LiOH, H₂O

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

This protocol outlines the synthesis of the key 1,4-dicarbonyl precursor followed by the Paal-Knorr cyclization and subsequent functional group manipulations.

Part A: Synthesis of Diethyl 2-(3-methyl-2-oxobutyl)-3-nitrosuccinate (1,4-Dicarbonyl Precursor)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl isobutyrylacetate (15.8 g, 100 mmol) and nitromethane (6.1 g, 100 mmol) in ethanol (100 mL).

  • Michael Addition: Cool the solution to 0 °C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 10 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DBU is a non-nucleophilic organic base that effectively catalyzes the Michael addition of nitromethane to the enone (formed in situ or pre-formed) without promoting self-condensation of the starting materials.

  • Workup: Quench the reaction by adding 2 M HCl (20 mL). Concentrate the mixture under reduced pressure to remove most of the ethanol. Add ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,4-dicarbonyl precursor. This is typically used in the next step without further purification.

Part B: Paal-Knorr Synthesis and Final Conversion

  • Cyclization: To the crude precursor from Part A, add glacial acetic acid (100 mL) and ammonium acetate (38.5 g, 500 mmol).

  • Heating: Fit the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath for 4 hours. The solution will darken significantly.

    • Causality: Acetic acid serves as both the solvent and the acid catalyst required for the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring. Ammonium acetate provides the nitrogen atom for the heterocycle.

  • Purification: After cooling, pour the reaction mixture into ice-water (500 mL). A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude solid from an ethanol/water mixture to afford ethyl 5-isopropyl-1H-pyrrole-2-carboxylate as an off-white solid.

  • Hydrolysis: Suspend the purified ester (10.0 g, 51.7 mmol) in a mixture of methanol (50 mL) and water (50 mL). Add lithium hydroxide monohydrate (4.34 g, 103.4 mmol). Heat the mixture to 60 °C and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Final Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester. Carefully acidify the aqueous layer to pH ~3 with 2 M HCl at 0 °C. The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield This compound .

Application Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core

The true value of an intermediate is demonstrated by its utility in constructing more complex molecules. Here, we illustrate the use of this compound to synthesize a 4-aminopyrrolo[2,3-d]pyrimidine scaffold, a core structure found in numerous FDA-approved kinase inhibitors such as Tofacitinib and Ruxolitinib.[9]

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reductive Cyclization Intermediate 5-Isopropyl-1H-pyrrole- 2-carboxylic acid Amide Pyrrole Amide Intermediate Intermediate->Amide HATU, DIPEA, DMF Amine 2,4-Dichloro-5-nitropyrimidine Amine->Amide Core Pyrrolo[2,3-d]pyrimidine Core Amide->Core Iron powder, NH₄Cl, EtOH/H₂O, Heat

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve This compound (1.53 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Activation: Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (DIPEA) (3.87 g, 30 mmol). Stir the mixture at room temperature for 20 minutes.

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, forming a reactive ester intermediate. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic pH, which is optimal for the subsequent nucleophilic attack.

  • Amide Formation: Add 2,4-dichloro-5-nitropyrimidine (2.13 g, 11 mmol) to the activated acid solution. Stir the reaction at room temperature for 6 hours.

  • Workup: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-(2-chloro-5-nitropyrimidin-4-yl)-5-isopropyl-1H-pyrrole-2-carboxamide intermediate.

  • Reductive Cyclization: To a solution of the purified amide intermediate (1.0 g, 3.0 mmol) in ethanol (30 mL) and water (10 mL), add iron powder (0.84 g, 15 mmol) and ammonium chloride (0.80 g, 15 mmol).

  • Heating: Heat the suspension to reflux (approx. 85 °C) for 3 hours. The reaction progression can be monitored by TLC or LC-MS.

    • Causality: Iron powder in the presence of a mild acid source (from hydrolysis of NH₄Cl) is a classic and cost-effective method for reducing aromatic nitro groups to amines. The in situ-generated amine then undergoes a spontaneous intramolecular nucleophilic aromatic substitution, displacing the chloride at the C4 position of the pyrimidine ring to form the fused pyrrolo[2,3-d]pyrimidine scaffold.

  • Final Isolation: After cooling, filter the reaction mixture through a pad of Celite®, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography or recrystallization to obtain the desired 4-amino-2-(5-isopropyl-1H-pyrrol-2-yl)pyrrolo[2,3-d]pyrimidine core product.

Chemical Reactivity, Stability, and Handling

  • Carboxylic Acid Moiety: This is the primary functional handle for derivatization, readily undergoing amide bond formation, esterification, or reduction to the corresponding alcohol.

  • Pyrrole N-H: The N-H proton is weakly acidic and can be deprotonated with a strong base (e.g., NaH) to allow for N-alkylation or N-arylation, providing another vector for structural diversification.

  • Stability and Decarboxylation: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation under strongly acidic conditions, especially when heated.[10][11] This is a critical consideration during reaction design and workup procedures. It is advisable to avoid prolonged exposure to strong acids and high temperatures.

  • Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its strategic design incorporates key features that are desirable in modern drug discovery programs, particularly for the synthesis of kinase inhibitors. The protocols detailed herein provide reliable and scalable methods for its preparation and subsequent elaboration into complex, high-value heterocyclic systems. By understanding its synthesis, reactivity, and application, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.

References

  • Liang, J., Wang, B., & Cao, Z. (n.d.). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]

  • Kresge, A. J., & Chiang, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Zheng, X., et al. (2012). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4347. [Link]

  • Wang, B., Liang, J., & Cao, Z. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 965(2-3), 313-318. [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxylic acid. PubChem Compound Summary for CID 12473. [Link]

  • De, A., & Krogstad, D. J. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4-6), 568-574. [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

  • Sravanthi, V., & Singh, M. S. (2016). Synthesis of 5-Arylpyrrole-2-carboxylic Acids as Key Intermediates for NBD Series HIV-1 Entry Inhibitors. ChemistrySelect, 1(11), 2739-2742. [Link]

  • Google Patents. (n.d.).
  • Chen, T.-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2607. [Link]

  • Olgen, S., et al. (2008). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie, 341(2), 113-120. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • Liu, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Abbot, V., et al. (2014). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 4(31), 16345-16367. [Link]

Sources

Application Note: Strategic Derivatization of 5-Isopropyl-1H-pyrrole-2-carboxylic Acid for Structure-Activity Relationship (SAR) Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic derivatization of 5-isopropyl-1H-pyrrole-2-carboxylic acid. We present a strategic framework and detailed experimental protocols for generating a focused compound library to enable robust structure-activity relationship (SAR) studies. The methodologies described herein focus on modifications at the C2-carboxylic acid and the N1-pyrrole positions, offering a logical pathway to optimize potency, selectivity, and pharmacokinetic properties for a given biological target, such as the Hepatitis C Virus (HCV) NS5B polymerase.[4][5]

Introduction: The this compound Scaffold

The this compound core is a valuable starting point for drug discovery. Its structure presents several key features for strategic modification:

  • C2-Carboxylic Acid: A versatile handle for introducing a wide array of functional groups. It can act as a hydrogen bond acceptor or donor (as the carboxylate) and its modification is a primary strategy for modulating polarity and interacting with target proteins.

  • N1-Hydrogen: A hydrogen bond donor that can be crucial for target engagement. Its substitution (e.g., via N-alkylation) allows for probing steric tolerance in a binding pocket and can significantly alter the compound's physicochemical properties.[6]

  • C5-Isopropyl Group: A lipophilic moiety that can engage in van der Waals interactions within a hydrophobic pocket of a target enzyme or receptor.

  • Pyrrole Ring: An aromatic system whose electronic properties can be tuned by substitution at the C3 and C4 positions.

Pyrrole-based compounds have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2][7] Specifically, derivatives of pyrrole-2-carboxylic acid have been investigated as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.[4][5][8] This application note will use this therapeutic target as an illustrative example for building an SAR campaign.

The primary goal of a derivatization program is to systematically explore the chemical space around this core scaffold to understand how specific structural changes impact biological activity.

Strategic Points for Derivatization

A successful SAR campaign relies on the logical and efficient exploration of key molecular positions. For the this compound scaffold, we identify three primary vectors for modification, labeled R¹, R², and R³ in the diagram below.

Caption: Key derivatization points on the core scaffold.

Synthetic Protocols for Library Generation

The following protocols are designed to be robust and adaptable for generating a diverse library of analogs. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Vector 1: Derivatization of the C2-Carboxylic Acid via Amide Coupling

Rationale: Amide bond formation is one of the most frequently used reactions in drug discovery.[9] It allows for the introduction of diverse chemical functionalities to probe for new interactions with the biological target, improve metabolic stability, and modulate solubility. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) is a standard and effective method that minimizes side reactions and racemization.[10][11]

Protocol 3.1.1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq) and HOBt (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. If the amine starting material is an HCl salt, add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the mixture.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide.

Vector 2: Derivatization of the N1-Position via N-Alkylation

Rationale: Substituting the N-H of the pyrrole ring is a powerful strategy to explore hydrophobic pockets and eliminate a hydrogen bond donor capability. This modification can significantly impact cell permeability and metabolic stability. A common and effective method involves deprotonation with a mild base followed by reaction with an alkyl halide.[6][12]

Protocol 3.2.1: General Procedure for N-Alkylation

  • Preparation: To a solution of the starting pyrrole ester (e.g., methyl 5-isopropyl-1H-pyrrole-2-carboxylate, 1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, iodomethane, 1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 50-70 °C for less reactive halides) for 4-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

  • Hydrolysis (if necessary): If the starting material was an ester, the resulting N-alkylated ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O) before being used in amide coupling reactions as described in Protocol 3.1.1.

Structure-Activity Relationship (SAR) Analysis: A Testing Cascade

Once a library of derivatives is synthesized, a systematic biological evaluation is required to determine the SAR. A tiered approach, or "testing cascade," is an efficient method for this.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: In Vitro ADME start Synthesized Compound Library (50+ Compounds) assay1 Primary Biochemical Assay (e.g., HCV NS5B Polymerase IC₅₀) start->assay1 decision1 Potency > 1 µM? assay1->decision1 assay2 Cell-Based Potency Assay (e.g., HCV Replicon EC₅₀) decision1->assay2 Yes assay3 Counter-Screen (e.g., Cytotoxicity CC₅₀) assay4 Metabolic Stability (Microsomes, Hepatocytes) assay5 Permeability (PAMPA) end Lead Candidate(s) for In Vivo PK Studies decision1->end No (Inactive) assay2->assay3 assay3->assay4 assay4->assay5 assay5->end

Caption: A typical testing cascade for SAR development.

Data Interpretation and SAR Elucidation

The data generated from the testing cascade allows for the systematic analysis of how structural modifications affect biological activity. By comparing analogs, key trends can be identified.

Table 1: Example SAR Data for C2-Amide (R¹) and N1-Alkyl (R²) Modifications

Compound IDR¹ (Amide)R² (N-substituent)NS5B IC₅₀ (nM)[5]Replicon EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Core -OH-H>10,000>10,000>50
1a -NH-CH₃-H5,200>10,000>50
1b -NH-Cyclopropyl-H8502,100>50
1c -NH-Benzyl-H43095045
1d -NH-(4-F-Benzyl)-H150310>50
2a -NH-Cyclopropyl-CH₃9802,500>50
2b -NH-Cyclopropyl-Ethyl1,2003,000>50
2c -NH-Cyclopropyl-Benzyl256038
2d -NH-(4-F-Benzyl)-Benzyl5 12 >50

Interpretation of Hypothetical Data:

  • C2-Amide (R¹) SAR: Converting the carboxylic acid to an amide is essential for activity (Core vs. 1a-d). Small alkyl amides (1a) show weak activity. Potency increases with the introduction of a lipophilic, aromatic group like benzyl (1c). Adding electron-withdrawing groups to the benzyl ring, such as fluorine (1d), further enhances potency, suggesting a specific electronic or hydrogen-bonding interaction in the target's active site.

  • N1-Substitution (R²) SAR: Comparing compounds with the same C2-amide (e.g., 1b vs. 2a-c), we see that small N-alkyl groups like methyl (2a) and ethyl (2b) do not improve and may slightly decrease potency. However, a larger, aromatic N-substituent like benzyl (2c) dramatically increases potency by nearly 35-fold.

  • Synergistic Effects: The combination of optimal groups at both positions leads to the most potent compound. The 4-fluorobenzyl amide (from 1d) combined with the N-benzyl group (from 2c) results in compound 2d , which shows single-digit nanomolar potency in both the biochemical and cell-based assays with a good cytotoxicity profile. This suggests that the R¹ and R² groups occupy distinct pockets and their optimal binding is synergistic.

Conclusion

This application note outlines a strategic and methodologically sound approach to the derivatization of this compound for SAR studies. By systematically modifying the C2-carboxylic acid and N1-pyrrole positions using the provided robust protocols, researchers can efficiently generate focused libraries of compounds. When coupled with a tiered biological screening cascade, this approach enables the rapid elucidation of structure-activity relationships, paving the way for the identification of potent and selective lead candidates for further preclinical development.

References

  • BenchChem. (2025).
  • Orchard Chemistry. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Orchard Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Găman, A. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(11), 4353. PubMed Central. [Link]

  • Ghosh, A. K., & Shahabi, D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5997-5999. PubMed Central. [Link]

  • MDPI. (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. [Link]

  • Beaulieu, P. L., et al. (2011). Optimization of thienopyrrole-based finger-loop inhibitors of the hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 21(12), 3668-3673. PubMed. [Link]

  • Ruebsam, F., et al. (2008). Pyrrolo[1,2-b]pyridazin-2-ones as potent inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 18(11), 3626-3630. PubMed. [Link]

  • Kaur, H., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Seidel, D. (2011). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 13(6), 1362-1365. PubMed Central. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • da Silva, F. C., et al. (2017). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. The Journal of Organic Chemistry, 82(21), 11546-11558. ResearchGate. [Link]

  • Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Belema, M., & Meanwell, N. A. (2009). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Current Protocols in Microbiology, 15(1), 15F.2.1-15F.2.29. PubMed Central. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Isopropyl-1H-pyrrole-2-carboxylic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrole-Based Compounds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Analogs of pyrrole-2-carboxylic acid, in particular, have demonstrated significant promise as antiparasitic and antifungal agents.[3] A key putative mechanism for their biological effect is the inhibition of proline racemase, an enzyme crucial for the metabolism of certain pathogens.[3][4] The focus of this guide, 5-Isopropyl-1H-pyrrole-2-carboxylic acid, represents a lead compound whose analogs warrant extensive screening to identify novel therapeutic agents.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target or pathway.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery of bioactive analogs of this compound. We will delve into both target-based and phenotypic screening approaches, providing detailed protocols and the scientific rationale behind the experimental design.

Part 1: Target-Based Screening - Proline Racemase Inhibition

Given that pyrrole-2-carboxylic acid is a known inhibitor of proline racemase, a logical starting point for screening its analogs is to develop an assay that directly measures the inhibition of this enzyme.[3][4] Proline racemases are enzymes that catalyze the interconversion of L-proline and D-proline, and their inhibition can be detrimental to certain pathogens.

Assay Principle: Fluorescence Polarization (FP)

A Fluorescence Polarization (FP) assay is a homogenous technique well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] In the context of a proline racemase inhibition assay, a fluorescently labeled probe that binds to the enzyme's active site is displaced by a competitive inhibitor from the compound library. This displacement results in a decrease in the polarization of the emitted light, providing a measurable signal for inhibitor activity.

Experimental Workflow for FP-Based Proline Racemase Inhibition Assay

The following diagram illustrates the workflow for the primary HTS campaign.

HTS_Workflow cluster_prep Assay Preparation cluster_dispensing Dispensing cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Plates Compound Library Plates (384-well) Dispense_Cmpd Dispense Compounds (e.g., Echo acoustic dispenser) Compound_Plates->Dispense_Cmpd Source Assay_Plate Assay Plate (384-well, black) Incubate Incubate at Room Temp (e.g., 30 min) Assay_Plate->Incubate Reagent_Prep Reagent Preparation: - Proline Racemase - Fluorescent Probe - Assay Buffer Dispense_Enzyme Dispense Enzyme-Probe Mix Reagent_Prep->Dispense_Enzyme Dispense_Cmpd->Assay_Plate Destination Dispense_Enzyme->Assay_Plate Read_Plate Read Fluorescence Polarization (Plate Reader) Incubate->Read_Plate Calc_Z Calculate Z'-factor Read_Plate->Calc_Z Hit_ID Hit Identification (% Inhibition) Calc_Z->Hit_ID Dose_Response Dose-Response Curves (IC50 determination) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for proline racemase inhibitors using Fluorescence Polarization.

Detailed Protocol: FP-Based Proline Racemase Inhibition Assay

Materials:

  • Enzyme: Recombinant Proline Racemase (e.g., from Trypanosoma cruzi)

  • Fluorescent Probe: A fluorescently labeled small molecule known to bind the active site of proline racemase.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

  • Compound Library: Analogs of this compound dissolved in DMSO.

  • Microplates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the assay plates.

    • Include appropriate controls:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known proline racemase inhibitor (e.g., pyrrole-2-carboxylic acid) at a concentration known to cause maximum inhibition (100% inhibition).

  • Reagent Preparation:

    • Prepare a 2X solution of proline racemase and the fluorescent probe in assay buffer. The final concentrations will need to be optimized, but a starting point could be 20 nM enzyme and 10 nM probe.

  • Assay Execution:

    • Add the 2X enzyme-probe solution to the compound-plated assay plates.

    • Mix the plate gently (e.g., orbital shaking for 1 minute).

    • Incubate the plates at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos)) where mP is the millipolarization value.

    • Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

Parameter Recommended Value/Range
Plate Format 384-well
Assay Volume 10 - 20 µL
Compound Conc. 10 µM (Primary Screen)
Enzyme Conc. 10 - 50 nM (Optimize)
Probe Conc. 5 - 20 nM (Optimize)
Incubation Time 30 - 60 minutes
Incubation Temp. Room Temperature
Z'-factor > 0.5

Part 2: Phenotypic Screening - Antifungal and Antiparasitic Activity

Phenotypic screening offers the advantage of identifying compounds that are active against whole organisms, without prior knowledge of the specific molecular target.[7][8] This approach is particularly valuable for discovering compounds with novel mechanisms of action.

Assay Principle: Cell-Based Growth Inhibition

The fundamental principle of a cell-based growth inhibition assay is to measure the viability or proliferation of a pathogen in the presence of test compounds.[5] A reduction in growth compared to untreated controls indicates potential antimicrobial activity. Common readouts include optical density (turbidity), fluorescence (using viability dyes like resazurin), or luminescence (e.g., ATP measurement).

Experimental Workflow for Antifungal/Antiparasitic Growth Inhibition Assay

Phenotypic_Workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Compound_Plates Compound Library Plates Dispense_Cmpd Dispense Compounds Compound_Plates->Dispense_Cmpd Culture_Prep Pathogen Culture (e.g., Candida albicans, Trypanosoma cruzi) Dispense_Cells Dispense Pathogen Suspension Culture_Prep->Dispense_Cells Assay_Plate Assay Plate (e.g., 384-well, clear bottom) Incubate Incubate under appropriate conditions (e.g., 37°C, 5% CO2) Assay_Plate->Incubate Dispense_Cmpd->Assay_Plate Dispense_Cells->Assay_Plate Add_Reagent Add Viability Reagent (e.g., Resazurin) Incubate->Add_Reagent Read_Signal Read Fluorescence/ Absorbance Add_Reagent->Read_Signal Calc_Growth_Inhibition Calculate % Growth Inhibition Read_Signal->Calc_Growth_Inhibition Hit_ID Hit Identification Calc_Growth_Inhibition->Hit_ID Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Hit_ID->Cytotoxicity_Assay

Sources

Application Note & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cytotoxic potential of the novel compound, 5-Isopropyl-1H-pyrrole-2-carboxylic acid. While specific biological data on this particular molecule is not widely available, its core structure, pyrrole-2-carboxylic acid, is a known scaffold in various natural and synthetic compounds exhibiting a range of biological activities, from antibacterial to antiparasitic.[1][2][3] Therefore, a thorough evaluation of its effect on cell health is a critical first step in preclinical research and drug discovery.[4][5] This guide details protocols for a multi-pronged approach, employing assays that probe distinct cellular mechanisms: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By integrating data from these orthogonal assays, researchers can build a robust and nuanced profile of the compound's cytotoxic effects.

Introduction: The Rationale for Cytotoxicity Profiling

Pyrrole-containing compounds are a significant class of heterocycles found in numerous natural products and pharmacologically active molecules.[6] Derivatives of pyrrole-2-carboxylic acid have been identified as precursors in the biosynthesis of various natural products and have demonstrated activities such as quorum sensing inhibition and antifungal properties.[1][2][7] Given the therapeutic potential of this chemical family, any new analogue like "this compound" warrants a rigorous safety and efficacy assessment.

Cytotoxicity testing is a cornerstone of this assessment, providing critical insights into how a compound affects fundamental cellular processes like viability, proliferation, and programmed cell death.[5][8] An early understanding of a compound's cytotoxic profile is essential for:

  • Lead Candidate Selection: Eliminating overtly toxic compounds early in the drug discovery pipeline saves significant time and resources.[5]

  • Mechanism of Action Studies: Determining how a compound kills cells (e.g., by disrupting metabolism, rupturing membranes, or inducing apoptosis) can elucidate its mechanism of action.[4]

  • Therapeutic Index Determination: For potential therapeutics, especially in oncology, understanding the dose-dependent cytotoxic effects on both cancerous and healthy cells is crucial for establishing a safe and effective dosing window.[5][9]

This guide advocates for a multi-assay approach. Relying on a single cytotoxicity assay can be misleading, as different assays measure different cellular endpoints. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. By combining assays that measure metabolic competence, cell membrane leakage, and specific apoptotic pathways, we can generate a more complete and reliable picture of the compound's cellular impact.

Strategic Assay Selection: Probing Different Hallmarks of Cell Death

A robust cytotoxicity assessment relies on interrogating multiple cellular parameters. We have selected three widely adopted and well-validated assays, each providing a distinct piece of the puzzle.

MTT Assay: A Measure of Metabolic Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[11][12] A decrease in formazan production indicates a reduction in metabolic activity, which can be correlated with cytotoxicity or cytostatic effects.

Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[13] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[14] The LDH assay quantitatively measures this released enzyme by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product (colorimetric) or by using a coupled enzymatic reaction that generates a luminescent signal (luminescent).[13] The amount of LDH in the supernatant is directly proportional to the number of cells with compromised membrane integrity, a classic hallmark of necrosis or late-stage apoptosis.[8][14]

Caspase-3/7 Assay: A Specific Indicator of Apoptosis
  • Principle: Caspases are a family of cysteine proteases that are central players in the execution phase of apoptosis (programmed cell death). Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[15] The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[16] When this substrate is cleaved by active caspases in apoptotic cells, it releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[17] This signal is directly proportional to the amount of Caspase-3 and -7 activity, providing a specific and sensitive measure of apoptosis induction.

Experimental Design & General Considerations

Cell Line Selection

The choice of cell line is critical and should be guided by the research question.[18][19]

  • Relevance: Select cell lines relevant to the intended application (e.g., a human liver cell line like HepG2 for hepatotoxicity studies, or specific cancer cell lines like A549 (lung) or MCF-7 (breast) for oncology applications).[20]

  • Controls: It is often advisable to test the compound on both a cancerous cell line and a "normal" or non-transformed cell line (e.g., human dermal fibroblasts) to assess for selective cytotoxicity.[18]

  • Authentication: Always source cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and prevent issues with cross-contamination.[19]

Compound Preparation & Dosing
  • Solubility: this compound, like many small molecules, is likely soluble in organic solvents such as DMSO or ethanol.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent.

  • Dose Range: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the compound's potency (e.g., IC50 or EC50 value). A serial dilution is typically performed.

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound, to ensure that the solvent itself is not causing any cytotoxic effects.

Workflow Visualization

The overall experimental workflow for evaluating the cytotoxicity of the test compound is depicted below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis start Select & Culture Appropriate Cell Line(s) seed Seed Cells in 96-Well Plates start->seed incubate_adhere Incubate (24h) for Cell Adherence seed->incubate_adhere treat Treat Cells with Compound (include Vehicle & Positive Controls) incubate_adhere->treat prep_compound Prepare Serial Dilutions of This compound prep_compound->treat incubate_treat Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate_treat assay_mtt MTT Assay (Metabolic Activity) incubate_treat->assay_mtt Perform Assays on Parallel Plates assay_ldh LDH Assay (Membrane Integrity) incubate_treat->assay_ldh Perform Assays on Parallel Plates assay_caspase Caspase-3/7 Assay (Apoptosis) incubate_treat->assay_caspase Perform Assays on Parallel Plates read Measure Signal (Absorbance/Luminescence) assay_mtt->read assay_ldh->read assay_caspase->read calc Calculate % Viability or % Cytotoxicity read->calc plot Plot Dose-Response Curves & Determine IC50 calc->plot

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

Note: These protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. All steps should be performed in a sterile cell culture hood.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from standard methodologies provided by suppliers like Abcam and guidance from the NCBI Bookshelf.[21]

Materials:

  • Cells seeded in a clear, flat-bottom 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[12]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells and positive control wells (e.g., with a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[21]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background.

  • Calculation:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

G cluster_mech MTT Assay Principle cluster_steps Workflow MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Uptake Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction start Cells Treated with Compound add_mtt Add MTT Reagent start->add_mtt incubate Incubate 2-4h add_mtt->incubate solubilize Add Solubilizer (DMSO) incubate->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Mechanism and workflow of the MTT assay.

Protocol 2: LDH Release Assay for Membrane Damage

This protocol is based on standard kits and procedures.[14][22]

Materials:

  • Cells seeded in a 96-well plate (as above)

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • Stop Solution (provided in kit)

  • Plate reader capable of measuring absorbance at ~490 nm.

Procedure:

  • Cell Seeding and Treatment: Prepare and treat the plate exactly as described for the MTT assay (Steps 1-3).

  • Establish Controls: On the same plate, designate triplicate wells for:

    • Spontaneous LDH Release: Vehicle control cells.

    • Maximum LDH Release: Vehicle control cells treated with 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.[23]

    • Background Control: Medium only, no cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[24]

  • Reagent Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate.[23]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation:

    • First, subtract the background absorbance from all readings.

    • % Cytotoxicity = [(Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs)] * 100

G cluster_mech LDH Assay Principle cluster_steps Workflow cell_intact Intact Cell (LDH inside) cell_lysed Lysed Cell (Membrane Damage) cell_intact->cell_lysed Compound-induced Cytotoxicity LDH LDH Released into Medium cell_lysed->LDH Reaction LDH Substrate Mix (Lactate + Tetrazolium Salt) LDH->Reaction Catalyzes Formazan Colored Formazan Reaction->Formazan Reduction start Cells Treated with Compound transfer Transfer Supernatant to New Plate start->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate 30 min add_reagent->incubate read Read Absorbance (~490 nm) incubate->read

Caption: Mechanism and workflow of the LDH release assay.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the "add-mix-measure" format from Promega.[16][17]

Materials:

  • Cells seeded in a white-walled, opaque 96-well plate (for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit (containing buffer and lyophilized substrate)

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate as per the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[17]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay (Steps 1-3). The final volume in the wells should be 100 µL.

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[17]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.[17]

  • Measurement: Measure the luminescence using a plate luminometer.

  • Calculation:

    • Data is often presented as Fold Change in Caspase Activity.

    • Fold Change = (Luminescence_sample - Luminescence_blank) / (Luminescence_vehicle_control - Luminescence_blank)

G cluster_mech Caspase-3/7 Assay Principle cluster_steps Workflow Apoptosis Apoptotic Signal Caspase Active Caspase-3/7 Apoptosis->Caspase Activates Substrate Pro-luminescent Substrate (DEVD) Caspase->Substrate Cleaves Luciferin Aminoluciferin Substrate->Luciferin Releases Light Luminescent Signal Luciferin->Light Luciferase Reaction start Cells Treated in White Plate add_reagent Add Caspase-Glo® Reagent start->add_reagent incubate Incubate 1-2h add_reagent->incubate read Read Luminescence incubate->read

Caption: Mechanism and workflow of the Caspase-3/7 assay.

Data Interpretation & Presentation

Example Data Tables

The following tables show hypothetical data for this compound tested on an A549 cancer cell line after 48 hours of treatment.

Table 1: Summary of Cytotoxicity Assay Results

Concentration (µM) % Cell Viability (MTT Assay) % Cytotoxicity (LDH Assay) Caspase-3/7 Activity (Fold Change)
0 (Vehicle) 100.0 ± 4.5 2.1 ± 0.8 1.0 ± 0.1
1 98.2 ± 5.1 3.5 ± 1.1 1.2 ± 0.2
5 85.7 ± 6.2 8.9 ± 2.5 3.5 ± 0.4
10 52.1 ± 4.8 15.4 ± 3.1 6.8 ± 0.7
25 21.3 ± 3.9 45.6 ± 5.5 4.1 ± 0.5
50 8.9 ± 2.1 78.2 ± 6.3 2.3 ± 0.3

| 100 | 4.5 ± 1.5 | 85.4 ± 5.9 | 1.5 ± 0.2 |

Table 2: Calculated IC50 Values

Assay Endpoint Measured Calculated IC50 (µM)
MTT Metabolic Activity 10.5

| LDH | Membrane Integrity | 27.8 |

Interpretation of Hypothetical Data:

  • The MTT assay shows a potent, dose-dependent decrease in metabolic activity, with an IC50 of 10.5 µM.

  • The Caspase-3/7 activity peaks around 10 µM, suggesting that apoptosis is a primary mechanism of cell death at this concentration.

  • At higher concentrations (≥25 µM), caspase activity decreases while LDH release (a marker of necrosis) increases significantly. This common phenomenon suggests a switch from programmed apoptosis to secondary necrosis, likely because the cellular machinery required for apoptosis becomes overwhelmed or depleted at high toxicant concentrations.

Conclusion

The evaluation of a novel compound's cytotoxicity requires a multi-faceted approach. By employing assays that probe different aspects of cell health—metabolism (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can gain a comprehensive understanding of the bioactivity of "this compound." This integrated strategy not only provides a more accurate assessment of cytotoxic potential but also offers valuable insights into the compound's potential mechanism of action, which is an invaluable step in the early stages of drug discovery and chemical safety assessment.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrole Derivatives

The pyrrole ring is a fundamental scaffold in a multitude of naturally occurring and synthetic compounds with significant biological activities, including heme, chlorophyll, and vitamin B12.[1] The inherent chemical versatility of the pyrrole nucleus has made it a privileged structure in medicinal chemistry, leading to the development of drugs such as the highly successful cholesterol-lowering agent, Lipitor.[1] Notably, several pyrrole derivatives, such as pyrrolnitrin and pyoluteorin, are natural antibiotics.[1][2] This has spurred extensive research into novel pyrrole-containing compounds as potential antimicrobial and antifungal agents to combat the growing challenge of drug-resistant pathogens.[3][4][5]

Recent studies have highlighted the potent antimicrobial activities of various pyrrole-2-carboxamide and pyrrole-2-carboxylic acid derivatives against a range of pathogens, including drug-resistant tuberculosis and other bacteria and fungi.[1][6][7] The biological activity of these compounds is often linked to their ability to interact with essential biomolecules in pathogens.[3] Given this precedent, "5-Isopropyl-1H-pyrrole-2-carboxylic acid" represents a novel candidate for antimicrobial and antifungal screening.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust antimicrobial and antifungal susceptibility testing of "this compound." The protocols detailed herein are based on established methodologies from globally recognized standards organizations, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[8][9][10][11][12][13][14][15][16][17][18]

PART 1: Foundational Antimicrobial Assays

The initial evaluation of a novel compound's antimicrobial potential typically begins with determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20][21] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[12][19][22][23]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of "this compound" against a panel of clinically relevant bacteria.

Scientific Rationale: This assay relies on exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth (turbidity) after a defined incubation period indicates the compound's inhibitory activity at different concentrations. The use of standardized inoculums and media, such as Mueller-Hinton Broth (MHB), ensures reproducibility and comparability of results.[19][20]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Standardized Suspension Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Inoculation Dilution Series Controls Prepare Positive and Negative Controls Controls->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Plate Visually Inspect for Growth or Read OD600 Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Lowest Concentration with No Growth

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

Materials:

  • "this compound"

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve the desired concentration range.[19]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[19]

    • Also, include a solvent control to ensure the solvent has no inhibitory effect at the concentration used.

    • Seal the plate and incubate at 37°C for 16-20 hours.[19]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20]

    • Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.[24]

Data Presentation:

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positiveCiprofloxacin
Escherichia coli (ATCC 25922)Gram-negativeCiprofloxacin
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeCiprofloxacin
Enterococcus faecalis (ATCC 29212)Gram-positiveVancomycin

PART 2: Foundational Antifungal Assays

Similar to antibacterial testing, the initial assessment of antifungal activity involves determining the MIC. Standardized methods from CLSI and EUCAST provide a robust framework for testing yeasts and filamentous fungi.[9][10][12][22][25]

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted for determining the MIC of "this compound" against common fungal pathogens.

Scientific Rationale: The principles are similar to the antibacterial broth microdilution assay, but with modifications to accommodate the growth requirements of fungi. RPMI-1640 medium is the standard medium for antifungal susceptibility testing.[22][25][26] The inoculum preparation and incubation conditions are specific to the type of fungus being tested (yeast or mold).

Experimental Workflow:

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Inoculum Prepare Fungal Inoculum (Yeast or Mold) Inoculation_F Inoculate 96-well Plate Fungal_Inoculum->Inoculation_F Standardized Suspension Compound_Prep_F Prepare Serial Dilutions of This compound Compound_Prep_F->Inoculation_F Dilution Series Controls_F Prepare Growth and Sterility Controls Controls_F->Inoculation_F Incubation_F Incubate at 35°C (24-72 hours) Inoculation_F->Incubation_F Read_Plate_F Visually Inspect for Growth or Read Spectrophotometrically Incubation_F->Read_Plate_F Determine_MIC_F Determine MIC Endpoint Read_Plate_F->Determine_MIC_F Endpoint Varies by Antifungal Class

Caption: Workflow for the Antifungal Broth Microdilution Assay.

Detailed Protocol:

Materials:

  • "this compound"

  • Sterile 96-well microtiter plates

  • Test fungi (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or PBS

  • Spectrophotometer or hemocytometer for inoculum standardization

  • Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)

  • Solvent for the test compound (e.g., DMSO)

  • Incubator (35°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours.

      • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For Molds (e.g., Aspergillus fumigatus):

      • Grow the mold on a suitable agar medium until sporulation is evident.

      • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

      • Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[25][26]

  • Preparation of Compound Dilutions:

    • Follow the same serial dilution procedure as for the antibacterial assay, using RPMI-1640 as the diluent.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Include growth controls (fungi with no compound) and sterility controls (medium only).

    • Incubate at 35°C. Incubation times vary: 24 hours for Candida species, and up to 48-72 hours for some other yeasts and molds.[12]

  • Determination of MIC:

    • The MIC endpoint reading depends on the antifungal class. For azoles, it is typically the lowest concentration that results in a 50% reduction in growth compared to the growth control. For polyenes like amphotericin B, the endpoint is the lowest concentration with no visible growth.[12] For a novel compound, it is important to clearly define the endpoint used.

Data Presentation:

Test FungusTypeMIC of this compound (µg/mL)Positive Control (Antifungal)MIC of Positive Control (µg/mL)
Candida albicans (ATCC 90028)YeastFluconazole
Aspergillus fumigatus (ATCC 204305)MoldVoriconazole
Cryptococcus neoformans (ATCC 208821)YeastAmphotericin B

PART 3: Data Interpretation and Further Steps

The MIC values obtained from these assays provide a quantitative measure of the in vitro activity of "this compound." A low MIC value indicates high potency. These results are the first critical step in evaluating the compound's potential as a therapeutic agent.[21]

Further investigations could include:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is static (inhibits growth) or cidal (kills the organism).

  • Time-Kill Kinetic Assays: To study the rate at which the compound kills the microorganisms.[27]

  • Mechanism of Action Studies: To understand how the compound exerts its antimicrobial effect. Pyrrole derivatives have been known to inhibit the respiratory electron transport system in fungi.[2]

  • In vivo Efficacy Studies: To evaluate the compound's activity in animal models of infection.

  • Toxicity Assays: To assess the compound's safety profile.

By following these standardized and well-validated protocols, researchers can generate high-quality, reliable data on the antimicrobial and antifungal properties of "this compound," paving the way for its further development as a potential new therapeutic agent.

References

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Fungi (AFST). EUCAST. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. Available at: [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. Available at: [Link]

  • Antifungal Susceptibility. MI - Microbiology. Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available at: [Link]

  • CLSI 2024 M100Ed34(1). CLSI. Available at: [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. Available at: [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]

  • A new method for concomitant evaluation of drug combinations for their antimicrobial properties. White Rose Research Online. Available at: [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Mechanism of action of the antifungal antibiotic pyrrolnitrin. PubMed. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PubMed. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. ResearchGate. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. NIH. Available at: [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Available at: [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity. Available at: [Link]

  • Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. ResearchGate. Available at: [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. Available at: [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. NIH. Available at: [Link]

  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. PMC - NIH. Available at: [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. ResearchGate. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. NIH. Available at: [Link]

Sources

Application Note: 5-Isopropyl-1H-pyrrole-2-carboxylic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive framework for evaluating 5-Isopropyl-1H-pyrrole-2-carboxylic acid as a potential enzyme inhibitor. While the inhibitory profile of this specific molecule is not extensively documented, its structural features—a pyrrole-2-carboxylic acid scaffold known for biological activity and a hydrophobic isopropyl moiety—suggest it may effectively target enzymes with lipophilic binding pockets. This document offers detailed protocols for preliminary screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action (MOA) for researchers in enzymology and drug discovery.

Introduction: Rationale for Investigation

The pyrrole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including enzyme inhibition. For instance, derivatives of this structure have been investigated as inhibitors of proline racemase, cyclooxygenase (COX) enzymes, and enoyl-acyl carrier protein reductase (ENR)[1][2][3][4]. The addition of a 5-isopropyl group introduces a significant hydrophobic character to the molecule. Hydrophobic interactions are fundamental to the binding affinity and specificity of small molecule inhibitors with their target enzymes[1][5]. This lipophilic substituent may facilitate entry into and strong binding within hydrophobic pockets of an enzyme's active or allosteric site.

Given these characteristics, this compound is a compelling candidate for screening against enzymes where hydrophobic interactions are key drivers of ligand binding, such as protein kinases and certain proteases[6][7]. This guide provides the necessary protocols to empirically determine its inhibitory potential and characterize its mode of action.

Proposed Mechanism of Action and Target Class

The isopropyl group's non-polar nature suggests that this compound may act as a competitive inhibitor for enzymes whose natural substrates also possess hydrophobic regions. By occupying a hydrophobic sub-pocket within the active site, the compound could prevent substrate binding and subsequent catalysis. Alternatively, it could bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency[6][7].

A primary hypothesized target class for this compound is the protein kinase family . Many kinases possess a hydrophobic pocket adjacent to the ATP-binding site, which is often exploited in the design of selective inhibitors[6][8]. Another potential target class is serine proteases , where the isopropyl moiety could interact with hydrophobic pockets near the active site serine[9].

Experimental Workflow Overview

The evaluation of a potential enzyme inhibitor follows a logical progression from broad screening to detailed mechanistic studies. The workflow outlined below is designed to be a self-validating system, where each step provides the foundation for the next.

experimental_workflow A Compound Preparation & QC B Primary Enzyme Activity Assay A->B Solubilized Compound C Single-Point Inhibition Screen B->C Optimized Assay Conditions D IC50 Determination (Dose-Response) C->D Identify 'Hit' at High Concentration E Mechanism of Action (MOA) Studies D->E Quantify Potency F Data Analysis & Interpretation E->F Elucidate Inhibition Type

Caption: High-level experimental workflow for characterizing a novel enzyme inhibitor.

Detailed Protocols

Materials and Reagents
  • Compound: this compound (ensure >95% purity)

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Enzyme: Purified enzyme of interest (e.g., a specific protein kinase or protease)

  • Substrate: Specific substrate for the chosen enzyme (e.g., a peptide for a kinase, a chromogenic or fluorogenic substrate for a protease)

  • Cofactors: As required by the enzyme (e.g., ATP, MgCl₂ for kinases)

  • Assay Buffer: Buffer appropriate for maintaining enzyme activity and stability (e.g., Tris-HCl, HEPES)

  • Positive Control: A known inhibitor for the target enzyme

  • Detection Reagent: Reagent to detect product formation (e.g., ADP-Glo™ for kinases, a spectrophotometer or fluorometer for chromogenic/fluorogenic substrates)

  • Microplates: 96-well or 384-well plates, appropriate for the detection method

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor[5]. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock to generate a range of concentrations. A common approach is a 10-point, 3-fold serial dilution. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Assay Setup: In a microplate, add the following to each well:

    • Assay Buffer

    • Diluted compound or DMSO (for control wells)

    • Enzyme solution (at a pre-determined optimal concentration)

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the compound for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (and any necessary cofactors like ATP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range (typically less than 10-15% of substrate consumed in the uninhibited control)[10].

  • Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a suitable microplate reader (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data by setting the average of the no-inhibitor wells (DMSO only) as 100% activity and the average of a high-concentration inhibitor or no-enzyme wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value[7][9][11].

Data Presentation:

Compound Concentration (µM)% Inhibition
10098.5
33.392.1
11.175.4
3.751.2
1.228.9
0.410.3
0.142.1
0 (DMSO)0

Table 1: Example dose-response data for IC50 calculation.

Protocol 2: Mechanism of Action (MOA) Studies

MOA studies are crucial for understanding how an inhibitor affects the enzyme's kinetics[12]. This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Experimental Design: Set up a matrix of reactions in a microplate. Vary the substrate concentration along the rows and the inhibitor concentration along the columns.

    • Substrate Concentrations: Use a range of concentrations spanning from well below to well above the Michaelis constant (Km) of the substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x Km).

    • Inhibitor Concentrations: Use a fixed set of concentrations based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (rate of product formation). Ensure these measurements are taken during the linear phase of the reaction.

  • Data Analysis:

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].

    • Generate a separate line for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the inhibition type.

Interpreting the Results:

inhibition_types cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis Apparent Km increases Vmax is unchanged b Lines intersect on the x-axis Km is unchanged Apparent Vmax decreases c Lines are parallel Apparent Km decreases Apparent Vmax decreases

Caption: Key characteristics of different reversible inhibition types as seen on a Lineweaver-Burk plot.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (substrate concentration needed to reach half Vmax) but does not change Vmax[13].

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. This reduces Vmax but does not affect Km[13].

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km[12].

Trustworthiness and Self-Validation

To ensure the reliability of the results, every experiment must include the following controls:

  • Positive Control: A known inhibitor of the target enzyme to validate the assay's sensitivity.

  • Negative Control (Vehicle): DMSO-only wells to establish 100% enzyme activity and control for solvent effects.

  • No-Enzyme Control: To measure background signal.

  • Linearity Check: Ensure that product formation is linear with time and enzyme concentration to validate that initial velocities are being measured[10].

Conclusion

This compound represents a promising, yet uncharacterized, candidate for enzyme inhibition. Its chemical structure warrants investigation, particularly against enzymes with hydrophobic binding sites. The protocols detailed in this application note provide a robust, field-proven methodology for determining its inhibitory potency and mechanism of action. By following this structured approach, researchers can generate high-quality, reproducible data to assess the potential of this and other novel compounds in the drug discovery pipeline.

References

  • Vertex AI Search Grounding API (Internal Tool)
  • IC50 - Wikipedia. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Available at: [Link] (Note: This is a placeholder URL as the original is not a permanent link).

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. Available at: [Link]

  • How to calculate IC50 for my dose response? - ResearchGate. (2016). Available at: [Link]

  • How to calculate IC50 - Science Gateway. Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. Available at: [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Available at: [Link]

  • Enzyme kinetics - Wikipedia. Available at: [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Available at: [Link]

  • Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not... - ResearchGate. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. Available at: [Link]

  • Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed. (2021). Available at: [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design - PMC - NIH. (2021). Available at: [Link]

  • Diisopropyl fluorophosphate - Wikipedia. Available at: [Link]

  • Computational design of a protein-based enzyme inhibitor - PMC - PubMed Central. Available at: [Link]

  • Pyrrole-2-carboxylic acid - Bioaustralis Fine Chemicals. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 5-Isopropyl-1H-pyrrole-2-carboxylic acid in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Untapped Potential of a Novel Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Derivatives of pyrrole-2-carboxylic acid, in particular, have garnered significant attention, demonstrating utility as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3][4] This documented versatility underscores the immense potential held within this chemical class for the development of novel therapeutics.

This guide focuses on a specific, yet underexplored, member of this family: 5-Isopropyl-1H-pyrrole-2-carboxylic acid . While direct biological data for this compound is sparse in current literature, its structural features—a lipophilic isopropyl group at the 5-position and a crucial carboxylic acid moiety at the 2-position—suggest a high probability of interesting biological activity. The carboxylic acid group can act as a key hydrogen bond donor or participate in salt bridge interactions within a biological target, a feature often essential for activity.[1]

This document serves as a comprehensive guide for the researcher poised to explore the therapeutic potential of this promising molecule. It is structured not as a rigid recitation of known facts, but as a strategic roadmap for investigation. We will begin by outlining a robust synthetic protocol, followed by evidence-based proposals for its application in key therapeutic areas. Each proposal is accompanied by detailed, step-by-step experimental protocols to enable immediate laboratory investigation. Our approach is grounded in established principles of medicinal chemistry and draws from the wealth of knowledge on structurally related compounds to illuminate a path forward for this novel entity.

Part 1: Synthesis of this compound

The synthesis of substituted pyrroles is most classically achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6][7] This method is renowned for its simplicity and efficiency.[7] For the synthesis of the title compound, a modified Paal-Knorr approach or a related strategy starting from accessible precursors is proposed. A plausible and efficient route involves the reaction of an appropriate 1,4-dicarbonyl precursor with an amine, followed by functional group manipulations to yield the final carboxylic acid.

Proposed Synthetic Pathway: A Modified Paal-Knorr Approach

A logical precursor for this compound is a 1,4-dicarbonyl compound bearing an isopropyl group. The following protocol outlines a potential synthetic route.

Synthesis_Workflow cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Paal-Knorr Cyclization cluster_2 Step 3: Saponification A Starting Materials (e.g., Isovaleryl derivative, Glyoxal derivative) B 1,4-Diketone Precursor (e.g., 1-hydroxy-4-methyl-1,2-pentanedione) A->B Acylation / Condensation D Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate B->D Reflux in Acetic Acid C Amine Source (e.g., Ammonium acetate) C->D Reflux in Acetic Acid F Target Compound: This compound D->F Hydrolysis E Base (e.g., NaOH) E->F Hydrolysis COX_Pathway cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway cluster_2 Biological Response cluster_3 Point of Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-1 / COX-2 Enzymes B->C D Prostaglandins (PGH2) C->D E Inflammation Pain Fever D->E F This compound F->C Proposed Inhibition Antimicrobial_Workflow A Prepare Bacterial/Fungal Inoculum C Inoculate Wells A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Assess Microbial Growth (Visually or by OD measurement) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Paal-Knorr Reaction Conditions for 5-Alkylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-alkylpyrroles via the Paal-Knorr reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights for optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Paal-Knorr synthesis for 5-alkylpyrroles?

The Paal-Knorr pyrrole synthesis is a robust and widely utilized condensation reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3] For the synthesis of 5-alkylpyrroles, this involves reacting an appropriate 1,4-diketone with an amine, typically under neutral or weakly acidic conditions.[2] The reaction is valued for its operational simplicity and the general accessibility of its starting materials.[4]

Q2: Can you illustrate the reaction mechanism for the formation of a 5-alkylpyrrole?

Certainly. The reaction proceeds via an acid-catalyzed pathway. The mechanism involves the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[1][3][4] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining part of the reaction.[4][5] The resulting intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][6]

Paal-Knorr mechanism for 5-alkylpyrrole synthesis.
Q3: What are the most critical experimental parameters to control?

Success in the Paal-Knorr synthesis hinges on the careful control of several parameters:

  • pH/Acidity: This is arguably the most critical factor. The reaction should be run under neutral or weakly acidic conditions.[2][7] A weak acid like acetic acid can accelerate the reaction.[2] Strongly acidic conditions (pH < 3) must be avoided as they strongly favor the formation of furan byproducts.[2][7][8]

  • Temperature: While heat is often required, excessive temperatures or prolonged heating can lead to the degradation of starting materials and the desired product, resulting in tar formation and lower yields.[6] Microwave-assisted heating is a modern approach that can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[4][9]

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is crucial. Impurities can lead to unwanted side reactions and significantly lower the yield of the target pyrrole.[7] It is highly recommended to use purified dicarbonyl compounds, employing distillation or recrystallization if necessary.[7]

  • Reactant Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[8] A slight excess of the amine (1.1 - 1.5 equivalents) is often used to drive the reaction to completion.[7]

Troubleshooting Guide

Problem: My reaction yield is very low or I'm getting no product at all.

Possible Cause 1: Inappropriate Reaction Conditions The classic Paal-Knorr synthesis often required harsh conditions, which can degrade sensitive substrates.[6][10][11]

  • Solution:

    • Optimize Acidity: Avoid strong acids. Use a weak acid like acetic acid or a mild Lewis acid catalyst (e.g., Sc(OTf)₃, Bi(NO₃)₃).[5] Many modern protocols have demonstrated high yields under solvent-free conditions or in alternative solvents like water or ionic liquids.[12][13][14]

    • Control Temperature: If using conventional heating, aim for moderate temperatures (e.g., 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating.[7] Consider switching to microwave irradiation to shorten reaction times from hours to minutes.[1][4]

Possible Cause 2: Low Reactivity of Starting Materials

  • Solution: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly.[6][8][9] Similarly, sterically hindered dicarbonyl compounds or amines can impede the reaction.[6][8] For these challenging substrates, you may need to increase the reaction temperature, prolong the reaction time, or switch to a more potent catalytic system.[9]

Possible Cause 3: Impure 1,4-Dicarbonyl Compound

  • Solution: As stated previously, the purity of the dicarbonyl starting material is paramount.[7] Purify the compound by distillation or recrystallization before use. The presence of mono-carbonyl impurities or residual solvents can inhibit the reaction or lead to complex side products.[7]

Problem: The main product of my reaction is a furan, not the desired pyrrole.

Cause: Excessively Acidic Conditions This is the most common side reaction in Paal-Knorr synthesis.[6][8] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration on its own to form a furan, especially at a pH below 3.[2][7][8]

  • Solution:

    • Strict pH Control: Buffer the reaction or use a weak acid like acetic acid instead of strong mineral acids like HCl or H₂SO₄.[2][9]

    • Use Alternative Catalysts: Employ Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, I₂) or heterogeneous catalysts (e.g., montmorillonite clay) which can promote the reaction under milder conditions less prone to furan formation.[5][13]

    • Amine Concentration: Ensure a sufficient concentration of the amine is present to favor the pyrrole formation pathway over the competing furan synthesis.[8]

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckPurity Verify Purity of 1,4-Dicarbonyl Compound Start->CheckPurity Purify Purify by Distillation or Recrystallization CheckPurity->Purify Impure CheckConditions Analyze Reaction Conditions (pH, Temp, Time) CheckPurity->CheckConditions Pure Purify->CheckConditions IsFuran Is Furan the Major Byproduct? CheckConditions->IsFuran ReduceAcidity Reduce Acidity: • Use Acetic Acid • Avoid pH < 3 • Use Lewis Acid IsFuran->ReduceAcidity Yes HarshConditions Are Conditions Too Harsh? (High Temp / Strong Acid) IsFuran->HarshConditions No Success Optimized Synthesis ReduceAcidity->Success MilderConditions Use Milder Conditions: • Lower Temperature • Use Microwave • Weaker Catalyst HarshConditions->MilderConditions Yes CheckReactivity Assess Reactant Reactivity (Steric/Electronic Effects) HarshConditions->CheckReactivity No MilderConditions->Success IncreaseSeverity Increase Reaction Severity: • Higher Temperature • Longer Time • Stronger Lewis Acid CheckReactivity->IncreaseSeverity Low Reactivity CheckReactivity->Success Sufficient Reactivity IncreaseSeverity->Success

Workflow for troubleshooting Paal-Knorr reactions.
Problem: The reaction mixture is turning into a dark tar.

Cause: Substrate or Product Decomposition This is a clear sign of decomposition, typically caused by excessively high temperatures and/or overly acidic conditions.[15] Sensitive functional groups on your starting materials or the newly formed pyrrole ring can degrade under these harsh treatments.

  • Solution:

    • Reduce Temperature: Immediately lower the reaction temperature.

    • Use Milder Catalysis: Switch from a strong Brønsted acid to a milder Lewis acid.[15]

    • Shorten Reaction Time: Utilize microwave synthesis to drastically cut down the heating time, which is often the most effective way to prevent charring.[15]

Problem: How should I purify my final 5-alkylpyrrole product?

Solution: The appropriate purification method depends on the physical properties of your product.

  • Aqueous Workup: After the reaction is complete, partitioning the mixture between water and an organic solvent (like ethyl acetate) and washing the organic layer can remove many water-soluble impurities and the acid catalyst.[7][9]

  • Recrystallization: This is a very effective technique for solid pyrrole products. A common and effective solvent system is a mixture of methanol and water.[9]

  • Column Chromatography: Silica gel chromatography is a standard and reliable method for purifying both liquid and solid pyrrole derivatives to a high degree of purity.[7][9]

Optimization Protocols & Data

General Protocol for Optimization of 5-Alkylpyrrole Synthesis

This protocol provides a starting point for optimizing your reaction. Always monitor progress with TLC.

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure (distill or recrystallize if necessary). Use a high-purity primary amine.[7]

  • Reaction Setup: In a clean, dry reaction vessel (round-bottom flask or microwave vial), add the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1–1.5 eq).[7]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetic acid, water, or run solvent-free) and the selected catalyst (e.g., a catalytic amount of acetic acid, iodine, or a Lewis acid like Sc(OTf)₃).[5][7]

  • Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C for conventional heating, or 80-120 °C for microwave-assisted synthesis).[4][7]

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), cool the mixture. Perform an aqueous workup by extracting with an organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product via column chromatography or recrystallization.[7][9]

Data Summary: Catalyst and Condition Effects

The choice of catalyst and reaction conditions significantly impacts reaction time and yield. The following table summarizes various approaches for the synthesis of N-substituted pyrroles.

Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Reference
Brønsted Acids
Acetic AcidAcetic AcidReflux15-30 minGood[4][9]
p-TsOHTolueneReflux4-6 hModerate-Good[15]
Silica Sulfuric AcidSolvent-freeRoom Temp~3 min>95[10]
Lewis Acids
Sc(OTf)₃ (1 mol%)Solvent-free3025 min89-98[13][14]
Bi(NO₃)₃·5H₂OCH₂Cl₂Room Temp10 h~96[11][14]
Iodine (I₂)Solvent-freeRoom Temp0.5-2 h90-98[10]
FeCl₃WaterRoom Temp1-2 h85-95[16]
Modern/Green Conditions
None (Microwave)Ethanol/AcOH80-1502-10 minHigh[4][5][17]
NoneSolvent-freeRoom Temp1-24 hExcellent[12]
Ionic Liquid ([BMIm]I)Ionic LiquidRoom Temp~1 h70-91[10]
WaterWater1001-5 hGood-Excellent[14]
References
  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic-chemistry.org. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • BenchChem. (2025).
  • University of Liverpool. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic-chemistry.org. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
  • BenchChem. (2025). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles. BenchChem.
  • ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.
  • Royal Society of Chemistry. (2006). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • ResearchGate. (2025). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
  • ResearchGate. (2025). Room temperature aqueous Paal–Knorr pyrrole synthesis catalyzed by aluminum tris(dodecyl sulfate)trihydrate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (2025). Paal–Knorr Pyrrole Synthesis in Water.
  • BenchChem. (2025). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. BenchChem.
  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2019). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of substituted pyrroles, with a specific focus on challenges related to "5-Isopropyl-1H-pyrrole-2-carboxylic acid." This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions, optimize reaction conditions, and effectively purify the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Issues & Preliminary Checks

Question 1: My pyrrole synthesis is resulting in a low yield and a complex mixture of unidentified products. What are the first things I should check?

Answer: Before diving into specific side reactions, it's crucial to validate the foundational parameters of your experiment. Low yields and complex mixtures in pyrrole syntheses often stem from a few key factors:

  • Purity of Starting Materials: Impurities in your reagents, especially the dicarbonyl compounds or aminoketones, can introduce competing reaction pathways. It is highly recommended to use freshly purified starting materials.[1]

  • Reaction Conditions: Pyrrole syntheses can be sensitive to temperature, reaction time, and solvent choice. These parameters should be carefully monitored and optimized for your specific substrates.[2]

  • Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or favor side reactions.[2]

  • Atmosphere and Moisture: Certain pyrrole syntheses are sensitive to moisture. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can be critical to prevent hydrolysis of intermediates or degradation of reagents.[2]

G start Problem Identified: Low Yield / Complex Mixture check_reagents 1. Verify Purity of Starting Materials (NMR, GC-MS) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents Pure check_stoich 3. Confirm Stoichiometry of Reactants check_conditions->check_stoich Conditions Correct check_atmosphere 4. Assess Sensitivity to Air/Moisture check_stoich->check_atmosphere Stoichiometry Correct solution Systematically Optimize Each Parameter check_atmosphere->solution Inert Atmosphere Used G cluster_0 Paal-Knorr Reaction Pathways Dicarbonyl 1,4-Dicarbonyl Compound Pyrrole Desired Pyrrole Product Dicarbonyl->Pyrrole Reacts with Amine (Weakly Acidic, pH > 3) Furan Furan Side Product Dicarbonyl->Furan Self-Condensation (Strongly Acidic, pH < 3) Amine Primary Amine (R-NH2) Amine->Pyrrole H_plus Acid Catalyst (H+) H_plus->Pyrrole H_plus->Furan G cluster_0 Knorr Synthesis Pathways Aminoketone α-Aminoketone Pyrrole Desired Pyrrole Product Aminoketone->Pyrrole Desired Reaction SelfCondensation Self-Condensation (Dihydropyrazines, etc.) Aminoketone->SelfCondensation Side Reaction Aminoketone:w->SelfCondensation:w Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Pyrrole

References

Technical Support Center: Purification of 5-Isopropyl-1H-pyrrole-2-carboxylic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Isopropyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this compound.

Introduction to the Purification Challenge

This compound is a heterocyclic carboxylic acid. The presence of both the acidic carboxylic acid group and the nitrogen-containing pyrrole ring presents unique challenges in chromatographic purification. Achieving high purity requires careful consideration of the compound's physicochemical properties and the selection of an appropriate chromatographic technique and conditions. This guide will walk you through the critical aspects of developing a robust purification strategy.

Physicochemical Properties of Pyrrole-2-Carboxylic Acids

Understanding the properties of your target molecule is the foundation of a successful purification method. While specific data for the 5-isopropyl derivative may be limited, we can infer key characteristics from the parent compound, pyrrole-2-carboxylic acid.

PropertyValue (for Pyrrole-2-carboxylic acid)Implication for Chromatography
pKa ~4.45The carboxylic acid group will be ionized at pH values above 4.45. To achieve good retention on a reversed-phase column, the mobile phase pH should be kept below this value, ideally around 2.5-3.5.
Solubility Slightly soluble in water; soluble in methanol, ethanol, DMSO.[1][2]This allows for flexibility in choosing sample diluents and mobile phase components. For reversed-phase chromatography, dissolving the sample in the mobile phase or a weaker solvent is recommended to prevent peak distortion.
Appearance White to light yellow or light brown solid.[1]Color in the crude product may indicate impurities that need to be removed.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying acidic compounds like this compound.[3] It separates compounds based on their hydrophobicity. By controlling the mobile phase pH, the ionization of the carboxylic acid can be suppressed, leading to increased retention and better peak shape. For this relatively polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative.[4][5]

Q2: Why is my peak for this compound tailing in reversed-phase chromatography?

A2: Peak tailing for acidic compounds is a common issue and can be caused by several factors:

  • Secondary Interactions: The ionized form of the carboxylic acid (carboxylate) can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of your compound (~4.45), a mixed population of ionized and non-ionized forms will exist, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.

Q3: How do I choose the right mobile phase for my purification?

A3: For reversed-phase chromatography, a typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. The key is to add an acidic modifier to the mobile phase to suppress the ionization of the carboxylic acid. Common choices include:

  • Formic acid (0.1%): A good choice for general purposes and is compatible with mass spectrometry (MS).

  • Acetic acid (0.1-1%): Another MS-compatible option.

  • Trifluoroacetic acid (TFA) (0.05-0.1%): A stronger acid that is very effective at suppressing silanol interactions and improving peak shape, but it can be difficult to remove from the final product and can suppress MS signal.[3]

For HILIC, the mobile phase is typically a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of an aqueous buffer.[6][7]

Q4: What type of column should I use?

A4: For reversed-phase HPLC, a C18 or C8 column is a good starting point. High-purity silica columns are recommended to minimize interactions with residual silanols. For HILIC, a bare silica, diol, or amine-based column can be used.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH ~2 units below pKa (~pH 2.5-3.5)? start->check_ph check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph Adjust pH with 0.1% Formic Acid or TFA. check_ph->adjust_ph No check_dissolution Is sample dissolved in a stronger solvent than the mobile phase? check_overload->check_dissolution No dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_column Is the column old or contaminated? check_dissolution->check_column No change_solvent Dissolve sample in mobile phase or a weaker solvent. check_dissolution->change_solvent Yes flush_column Flush or replace the column. check_column->flush_column Yes

  • Detailed Explanation:

    • Mobile Phase pH: The primary cause of peak tailing for acidic compounds is the ionization of the carboxylic acid group. By lowering the mobile phase pH to at least 1.5-2 units below the pKa of this compound, you ensure that the molecule is in its neutral, more hydrophobic form, which interacts more consistently with the reversed-phase stationary phase.[3]

    • Column Overload: Injecting a sample that is too concentrated can lead to a saturation of the stationary phase at the column inlet, causing the peak to broaden and tail. A good practice is to perform a loading study to determine the optimal sample concentration for your column dimensions.[8][9]

    • Sample Dissolution Solvent: If the sample is dissolved in a solvent that is stronger than the initial mobile phase (e.g., pure acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause the sample band to spread before it reaches the column, leading to peak distortion.

    • Column Health: Over time, columns can become contaminated with strongly retained impurities or the stationary phase can degrade, especially under harsh pH conditions. This can expose more active sites (silanols) that cause peak tailing. Regular column flushing and replacement are essential for maintaining good performance.

Problem 2: Low or No Retention (Compound Elutes in the Void Volume)

G start Low/No Retention check_rp Using Reversed-Phase Chromatography? start->check_rp check_mobile_phase Is the initial mobile phase too strong (high organic content)? check_rp->check_mobile_phase Yes consider_hilic Compound may be too polar for RP. Consider HILIC. check_rp->consider_hilic No, or RP is not effective check_mobile_phase->consider_hilic No adjust_gradient Decrease initial organic solvent percentage. check_mobile_phase->adjust_gradient Yes

  • Detailed Explanation:

    • Mobile Phase Strength: In reversed-phase chromatography, a higher percentage of organic solvent in the mobile phase leads to a shorter retention time. If your compound is eluting too early, you need to decrease the initial concentration of the organic solvent in your gradient or isocratic method.

    • Compound Polarity: this compound is a relatively polar molecule. If it is not sufficiently retained even with a highly aqueous mobile phase in reversed-phase chromatography, it may be a good candidate for HILIC. HILIC is specifically designed for the retention and separation of polar compounds.[4][5] In HILIC, the retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

Problem 3: Co-elution with Impurities

G start Co-elution with Impurities optimize_gradient Optimize the gradient slope. start->optimize_gradient change_organic Change the organic modifier (e.g., Acetonitrile to Methanol). optimize_gradient->change_organic change_column Try a different stationary phase (e.g., C18 to Phenyl-Hexyl). change_organic->change_column

  • Detailed Explanation:

    • Gradient Optimization: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) will provide more time for the components to separate on the column, which can improve the resolution between your target compound and closely eluting impurities.

    • Change in Organic Modifier: Acetonitrile and methanol have different selectivities in reversed-phase chromatography. Switching from one to the other can alter the elution order and improve the separation of co-eluting peaks.

    • Alternative Stationary Phase: If optimizing the mobile phase does not provide sufficient resolution, changing the stationary phase can have a significant impact. A phenyl-hexyl column, for example, offers different selectivity compared to a C18 column due to pi-pi interactions with the aromatic pyrrole ring.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your crude material.

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). b. If solubility is low, a small amount of a stronger solvent like methanol or acetonitrile can be used, but the final concentration should be as low as possible to avoid peak distortion. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 150 x 4.6 mm (analytical) or 250 x 21.2 mm (preparative)A standard stationary phase for reversed-phase chromatography.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid suppresses the ionization of the carboxylic acid.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier.
Gradient 5% to 95% B over 20 minutes (analytical scout)A standard gradient to determine the approximate elution time. This can be optimized for preparative scale.
Flow Rate 1 mL/min (analytical), 20 mL/min (preparative)Adjust based on column dimensions.
Detection UV at 254 nm or as determined by UV scanPyrrole derivatives typically have UV absorbance.
Injection Volume 10-20 µL (analytical), 1-5 mL (preparative)Dependent on sample concentration and column size.
Column Temperature Ambient or 30 °CTo ensure consistent retention times.

3. Post-Purification Workup: a. Combine the fractions containing the pure product. b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. The remaining aqueous solution can be lyophilized to obtain the pure solid product. If formic acid was used, it is volatile and will be removed during this process.

Protocol 2: HILIC Purification (Alternative Method)

This protocol is for cases where the compound is too polar for good retention in reversed-phase chromatography.

1. Sample Preparation: a. Dissolve the crude material in the initial HILIC mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate). b. Filter the sample through a 0.45 µm syringe filter.

2. HILIC Conditions:

ParameterRecommended ConditionRationale
Column Bare Silica or Amide, 5 µm, 150 x 4.6 mmA polar stationary phase for HILIC.
Mobile Phase A Acetonitrile with 10 mM Ammonium FormateThe organic component of the mobile phase.
Mobile Phase B Water with 10 mM Ammonium FormateThe aqueous component. In HILIC, water is the strong eluting solvent.
Gradient 5% to 50% B over 20 minutesA typical HILIC gradient.
Flow Rate 1 mL/minStandard analytical flow rate.
Detection UV at 254 nm
Injection Volume 5-10 µL
Column Temperature 30-40 °CElevated temperature can improve peak shape in HILIC.

Loading Capacity Considerations for Preparative Chromatography

For preparative scale purification, maximizing the amount of sample loaded onto the column per injection is crucial for efficiency.

Chromatographic ModeTypical Loading Capacity (% of stationary phase weight)Factors Affecting Loading
Reversed-Phase 0.1% - 1%[9]Resolution between the target peak and impurities, sample solubility, and stationary phase characteristics.
Normal-Phase/HILIC Can be 5-10 times higher than reversed-phase.[10]The adsorption-based mechanism often allows for higher loading.

To determine the optimal loading for your specific sample:

  • Perform a series of injections on an analytical column with increasing sample concentrations.

  • Monitor the peak shape and resolution.

  • The maximum loading is the point at which the resolution to the nearest impurity starts to be compromised.

  • This loading percentage can then be scaled up to your preparative column.

Final Remarks

The purification of this compound is readily achievable with a systematic approach to method development and troubleshooting. By understanding the chemical nature of the molecule and applying the principles of reversed-phase or HILIC chromatography, researchers can consistently obtain high-purity material for their downstream applications. This guide serves as a comprehensive resource to navigate the potential challenges and optimize the purification process.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Biotage. (2023). How to determine reversed-phase flash chromatography loading capacity. Retrieved from [Link]

  • Scribd. (n.d.). Preparative HPLC Troubleshooting Guide-Agilent. Retrieved from [Link]

  • Biotage. (2023). How do I determine loading capacity in reverse phase flash column chromatography? Retrieved from [Link]

  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Technology Networks. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • Nest Group. (n.d.). A Practical Guide to HILIC. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid. Low yields and complex product mixtures can be common hurdles. This document provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles and field-proven experience.

Section 1: Foundational Troubleshooting - Pre-Reaction Checklist

Before delving into route-specific issues, it's crucial to address the foundational parameters that impact most chemical syntheses. Errors in these initial steps are a frequent source of poor outcomes.

Q1: My reaction has resulted in a very low yield, or it failed entirely. What are the universal factors I should investigate first?

A1: When a reaction performs poorly, it is essential to first rule out common foundational errors before optimizing more complex variables. Several key factors can lead to low yields or reaction failure in pyrrole synthesis.[1]

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in precursors can introduce competing side reactions.[1] For the synthesis of this compound, this applies to your chosen 1,4-dicarbonyl compound (for Paal-Knorr) or your α-amino ketone and β-ketoester (for Knorr).

    • Actionable Insight: Always use freshly purified reagents. If the purity is questionable, consider techniques like distillation or recrystallization for your starting materials.[2]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent, directly impacting your theoretical maximum yield.[1]

  • Solvent and Atmosphere Quality: Many pyrrole syntheses can be sensitive to moisture.[1] The presence of water can interfere with intermediates or catalysts.

    • Actionable Insight: Use dry solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both moisture contamination and potential oxidation of the electron-rich pyrrole ring.[1] The pyrrole ring is highly susceptible to electrophilic attack and can be unstable in the presence of air and light, often darkening over time.[3][4]

Section 2: Troubleshooting Specific Synthetic Routes

The synthesis of a substituted pyrrole like this compound is typically approached via established named reactions. The Paal-Knorr and Knorr syntheses are the most common.

Paal-Knorr Synthesis Approach

The Paal-Knorr synthesis is a robust method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] For your target molecule, this would likely involve a precursor like 5-methyl-2,3-hexanedione reacting with ammonia.

Q2: I am attempting a Paal-Knorr synthesis and observing a complex mixture of products with a low yield of the desired pyrrole. What are the likely causes?

A2: Low yields in the Paal-Knorr synthesis often stem from three primary areas: reaction conditions (specifically pH), catalyst choice, and the stability of your dicarbonyl precursor.[2]

  • Improper pH Control: This is the most common pitfall. The reaction requires neutral or weakly acidic conditions to proceed efficiently.[2] A weak acid like acetic acid can catalyze the reaction.[7] However, if the conditions become too acidic (pH < 3), a competing side reaction—the intramolecular cyclization of the 1,4-dicarbonyl to form a furan derivative—becomes dominant, drastically reducing your pyrrole yield.[2][8]

  • Suboptimal Thermal Conditions: While heating is often necessary, prolonged exposure to high temperatures can cause degradation of the starting materials or the final pyrrole product.[2][9] Modern approaches often use microwave-assisted heating to shorten reaction times and improve yields.[2]

  • Catalyst Choice: The choice of catalyst can significantly impact reaction time and yield. While simple Brønsted acids like acetic acid are common, various Lewis acids have also been shown to be effective.[10][11]

Troubleshooting Workflow: Paal-Knorr Synthesis

Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.

Knorr Pyrrole Synthesis Approach

The Knorr synthesis is a powerful method that involves the condensation of an α-amino-ketone with a β-ketoester.[6][12] A key challenge is that the α-amino-ketone is often unstable and must be generated in situ.[12]

Q3: My Knorr synthesis is failing to produce the desired pyrrole. What are the most critical parameters for this reaction?

A3: The success of the Knorr synthesis hinges almost entirely on the successful in situ generation and immediate reaction of the α-amino-ketone. These intermediates are highly prone to self-condensation, which is a major competing side reaction.[1][12]

  • In Situ Generation: The α-amino-ketone is typically prepared by the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[12] This reduction must be efficient.

    • Actionable Insight: The reaction is often exothermic. Modern methods suggest adding the oxime and zinc dust gradually to a well-stirred solution of the β-ketoester in glacial acetic acid to control the temperature and ensure the freshly formed amino-ketone is immediately trapped.[12]

  • Reaction Conditions: The reaction is generally performed at room temperature or with gentle heating.[12] The use of glacial acetic acid is common as it serves as both the solvent and a catalyst.

Section 3: Post-Cyclization - The Critical Hydrolysis Step

Many synthetic routes to this compound will first produce the corresponding ethyl or methyl ester (e.g., Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate). The final step is the hydrolysis (saponification) of this ester to the carboxylic acid. This step is deceptively difficult and a frequent source of low yields.

Q4: The pyrrole ring has formed successfully, but the final hydrolysis of the ester to the carboxylic acid is inefficient or leads to product decomposition. Why is this step so challenging?

A4: The ester at the 2-position of a pyrrole ring is notoriously resistant to hydrolysis. This is due to the electronic nature of the pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, creating a doubly-vinylogous carbamate character at the C2-ester.[13] This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide or water. Harsh conditions (high temperatures, strong acid/base) are often required, which can lead to decomposition of the sensitive pyrrole ring.[9][13]

Q5: What are the recommended conditions for hydrolyzing a pyrrole-2-carboxylate, and how can I avoid decomposition?

A5: A balance must be struck between conditions forceful enough to cleave the ester and gentle enough to preserve the pyrrole core. Basic hydrolysis is generally preferred over acidic conditions, which can cause polymerization or degradation of the electron-rich pyrrole.

Method Reagents & Solvent Temperature Typical Time Pros Cons & Mitigation
Standard Basic Hydrolysis 1-5 M NaOH or KOH in EtOH/H₂O or MeOH/H₂OReflux (80-100 °C)4-24 hSimple, common reagents.Can require long reflux times and high temperatures, risking decomposition. Mitigation: Monitor closely by TLC and work up as soon as the starting material is consumed.
High-Temp Aqueous Base 20-25% aq. NaOH or KOH100-120 °C2-6 hFaster than alcoholic solutions.Increased risk of side reactions. Use a sealed vessel if necessary.
Phase-Transfer Catalysis 50% aq. NaOH, Toluene, TBAHS (Tetrabutylammonium hydrogen sulfate)80-100 °C6-12 hGood for substrates with poor aqueous solubility.Requires additional reagents.
Acidic Hydrolysis (Use with Caution) Conc. H₂SO₄ or HClRoom Temp -> WaterVariableCan be effective for some substrates.[12]High risk of polymerization/decomposition of the pyrrole ring. Generally not recommended unless other methods fail.

Actionable Insight: Start with standard basic hydrolysis (e.g., 2 M KOH in 1:1 EtOH/H₂O) at reflux. If the reaction is slow, carefully increase the concentration of the base before increasing the temperature further. For particularly stubborn esters or sensitive substrates, consider using tert-butyl esters in the synthesis, as they can be cleaved under acidic conditions that are sometimes milder than the harsh basic conditions required for methyl/ethyl esters.[14][15]

Decision Tree: Ester Hydrolysis

Caption: Decision workflow for selecting a pyrrole ester hydrolysis method.

Section 4: Purification and Handling
Q6: I have obtained a crude product, but it is highly colored and difficult to purify. What are the best practices for purifying and storing pyrrole carboxylic acids?

A6: Pyrroles, especially those with electron-donating groups, are prone to oxidation and polymerization, which leads to the formation of colored impurities.[4]

  • Purification:

    • Work-up: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. Ensure the pH is low enough (pH 1-2) for complete protonation.[16]

    • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Chromatography: If chromatography is necessary, use a deactivated silica gel (e.g., treated with triethylamine) to prevent the acidic silica from degrading the pyrrole.[17] Run the column quickly.

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to minimize degradation over time.

Section 5: Reference Experimental Protocol

This protocol is a generalized example based on the Knorr synthesis followed by hydrolysis. It should be adapted and optimized for your specific laboratory conditions.

Synthesis of Ethyl 5-isopropyl-3-methyl-1H-pyrrole-2-carboxylate

  • Preparation of Ethyl 2-oximino-3-oxobutanoate: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.05 eq) in water while maintaining the temperature below 10 °C. Stir for 1-2 hours until the formation of the oxime is complete (monitor by TLC).

  • Knorr Cyclization: In a separate, larger flask, add 3-methyl-2,4-pentanedione (1.0 eq) and an excess of zinc dust (2.5-3.0 eq) to glacial acetic acid. Stir vigorously. Gradually add the cold oxime solution from Step 1 to the zinc slurry over 1-2 hours, ensuring the temperature does not exceed 40 °C.

  • Work-up: After the addition is complete, heat the mixture to 80-90 °C for 1 hour. Cool the reaction to room temperature and pour it into a large volume of ice water. Extract the product with ethyl acetate or diethyl ether (3x). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.

Hydrolysis to this compound

  • Saponification: Dissolve the purified ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and 4 M aqueous potassium hydroxide. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until all starting material has been consumed (typically 4-12 hours).

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 6 M hydrochloric acid. The carboxylic acid should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize the crude acid from an appropriate solvent system (e.g., aqueous ethanol).

References

Technical Support Center: Recrystallization of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Isopropyl-1H-pyrrole-2-carboxylic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Understanding the Molecule: Key to Successful Recrystallization

This compound possesses distinct structural features that dictate its solubility and crystallization behavior:

  • Pyrrole Ring: A heterocyclic aromatic system capable of hydrogen bonding via the N-H group.

  • Carboxylic Acid Group: A polar functional group that readily engages in hydrogen bonding and can be deprotonated in basic conditions.

  • Isopropyl Group: A non-polar, bulky alkyl substituent.

The presence of both polar (carboxylic acid, N-H) and non-polar (isopropyl group, aromatic ring) regions means that solvent selection is critical. A successful recrystallization will exploit the differential solubility of the compound at elevated and ambient temperatures.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.

Question: My this compound is "oiling out" and forming a liquid layer instead of crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when significant impurities are present.[1][2] It occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is likely becoming supersaturated too quickly. To remedy this, gently reheat the mixture to redissolve the oil, add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation, and allow the solution to cool much more slowly.[1][2] Insulating the flask can promote the gradual temperature drop necessary for crystal formation.[3]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound. If slow cooling doesn't resolve the issue, a different solvent or a mixed-solvent system with a lower overall boiling point may be necessary.

  • Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out. If the problem persists, it may be necessary to purify the compound using another technique, such as column chromatography, before attempting recrystallization again.[1]

dot

Caption: Troubleshooting workflow for "oiling out".

Question: I've cooled the solution, even in an ice bath, but no crystals of this compound have formed. What went wrong?

Answer:

The failure of crystals to form upon cooling is typically due to one of two reasons: using too much solvent or the formation of a stable supersaturated solution.[1][2]

Causality & Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure.[1] The concentration of the compound is too low to reach the point of saturation, even at low temperatures.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off a portion of the solvent.[3] Allow the now more concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it theoretically should at that temperature, but crystal nucleation has not been initiated.[4]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[1][4]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1][4]

Question: My final yield of purified this compound is very low. How can I improve it?

Answer:

A low yield indicates a loss of product at some stage of the recrystallization process. The key is to use the minimum amount of solvent necessary for dissolution.[4]

Causality & Solutions:

  • Using Too Much Solvent: As mentioned previously, excess solvent will keep more of your compound dissolved in the mother liquor, even after cooling. Always aim to use the minimum amount of hot solvent to just dissolve the solid.[4]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), you will lose product.

    • Solution: Use a slight excess of hot solvent to prevent this, and then boil off the excess before the cooling and crystallization step.[2] Keeping the funnel and receiving flask hot during filtration also helps.[5]

  • Inadequate Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice-water bath to maximize the amount of product that crystallizes out of the solution.[6]

  • Washing with Too Much/Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without redissolving a significant amount of your product.[4]

Experimental Protocols & Data

Protocol 1: Solvent Screening for Recrystallization

The goal is to find a solvent that dissolves this compound well when hot but poorly when cold.

  • Place ~20 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 1 mL.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.

  • Gently heat the tubes that did not show good room temperature solubility. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath.

  • An ideal solvent will show a large amount of crystal formation upon cooling.

Table 1: Solvent Selection Guide (Hypothetical Suitability)

SolventPolarityBoiling Point (°C)Expected Solubility of Target CompoundPotential Use
WaterHigh100Low at RT, moderate when hot.[7]Good for single-solvent if solubility difference is sufficient.
EthanolHigh78Good at RT and hot.[7]Likely too soluble for single-solvent. Good for a mixed-solvent system with an anti-solvent like water or hexane.
Ethyl AcetateMedium77Moderate at RT, high when hot.A potentially good single-solvent candidate.
TolueneLow111Low at RT, moderate to high when hot.A potentially good single-solvent candidate.
HexaneLow69Very low at RT and hot.Good as an "anti-solvent" in a mixed-solvent system.[7]

dot

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[4]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely.[4] Confirm dryness by weighing to a constant mass.

Frequently Asked Questions (FAQs)

Q1: How do I perform a mixed-solvent recrystallization for this compound?

A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. You need a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[5]

  • Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the point of saturation). Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly as you would in a single-solvent recrystallization.[5] Common pairs include ethanol/water and toluene/hexane.[5]

Q2: How can I confirm the purity of my recrystallized this compound?

Purity should be assessed using standard analytical techniques. A successful recrystallization should result in:

  • Sharper and Higher Melting Point: Pure crystalline solids have a sharp melting point range (typically <2 °C). Compared to the crude material, the purified product should have a narrower and elevated melting point range.[6]

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure and identify the presence of any remaining impurities.

  • Chromatography: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity by comparing the crude and recrystallized samples.

Q3: Can I use a beaker instead of an Erlenmeyer flask?

It is strongly recommended to use an Erlenmeyer flask. The narrow neck of the flask helps to reduce solvent evaporation during heating and minimizes the risk of airborne contaminants entering the solution.[3] It is also easier to swirl and can be stoppered for storage.

References

Improving the regioselectivity of the Paal-Knorr synthesis for unsymmetrical diketones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselectivity in the Paal-Knorr Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the most common challenges in the Paal-Knorr synthesis: controlling regioselectivity when using unsymmetrical 1,4-dicarbonyl compounds. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate this synthetic hurdle and achieve your desired regioisomer with high fidelity.

Understanding the Core Challenge: The Competing Pathways

The Paal-Knorr synthesis is a powerful and widely used method for constructing substituted furans, pyrroles, and thiophenes from 1,4-diketones.[1][2] While the reaction is robust for symmetrical diketones, the use of unsymmetrical substrates introduces a critical challenge: the potential for the formation of two different regioisomeric products. This outcome arises from the non-equivalent nature of the two carbonyl groups, leading to two competing cyclization pathways.

The key to controlling the regioselectivity lies in understanding and manipulating the factors that influence which carbonyl group preferentially participates in the initial cyclization step. These factors are primarily electronic and steric in nature.


Frequently Asked Questions (FAQs)

Q1: What fundamentally determines the regioselectivity in the Paal-Knorr synthesis with unsymmetrical diketones?

A: The regioselectivity is primarily governed by the relative electrophilicity and steric accessibility of the two carbonyl carbons. The initial, and often rate-determining, step involves a nucleophilic attack on one of the carbonyls.[3] For furan synthesis, this is the attack by the enol oxygen of the other carbonyl. For pyrrole synthesis, it's the attack by the amine.[1] Therefore, any feature that makes one carbonyl more reactive or accessible than the other will direct the cyclization and determine the major product.

Q2: How do electronic effects of substituents influence which isomer is formed?

A: Electron-withdrawing groups (EWGs) adjacent to a carbonyl group increase its electrophilicity, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity. To favor cyclization at a specific carbonyl, you can leverage this effect. For instance, in pyrrole synthesis, an EWG will direct the initial amine attack to the adjacent carbonyl.[4][5]

Q3: Can steric hindrance be used as a reliable control element?

A: Yes, absolutely. A bulky substituent near one carbonyl group will sterically hinder the approach of the nucleophile (the amine in pyrrole synthesis or the forming enol in furan synthesis).[4] This forces the reaction to proceed via attack at the less sterically encumbered carbonyl, providing a predictable method for controlling regioselectivity. Studies on 3,4-disubstituted-2,5-hexanediones have shown that steric factors significantly influence the rate of cyclization.[6]

Q4: What is the role of the acid or base catalyst in directing the reaction?

A: The catalyst is crucial. In furan synthesis, an acid catalyst is required to protonate a carbonyl oxygen, which activates it for attack by the enol.[1][7] For pyrrole synthesis, the reaction can proceed under neutral or weakly acidic conditions.[5] Using strongly acidic conditions (pH < 3) can actually favor the competing furan synthesis pathway, even in the presence of an amine, reducing the yield of your desired pyrrole.[5][8] The choice of catalyst, from protic acids (e.g., p-TsOH, HCl) to Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), can also influence reaction rates and, in some cases, selectivity by coordinating differently with the two carbonyl groups.[1][3]

Q5: For pyrrole synthesis, does the nature of the amine matter?

A: Yes, the nucleophilicity and steric bulk of the amine are important. Highly nucleophilic amines will react faster. A bulky amine can introduce an additional layer of steric control, potentially enhancing the selectivity dictated by the diketone's structure. The reaction is versatile and works with ammonia, primary aliphatic amines, and aromatic amines.[3]

Q6: Are there modern methods that offer superior regiocontrol?

A: Modern advancements often focus on milder reaction conditions which can improve selectivity by minimizing side reactions or decomposition. Microwave-assisted Paal-Knorr synthesis, for example, can significantly reduce reaction times and improve yields, sometimes affecting the observed regioselectivity.[9] The use of specific Lewis acid catalysts can also offer more refined control over the cyclization.[3]


Troubleshooting Guide: Improving Regioselectivity

This guide provides a structured approach to troubleshooting common issues related to poor regioselectivity in your Paal-Knorr synthesis.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Yield of Desired Isomer / Mixture of Isomers Similar Reactivity of Carbonyls: The electronic and steric environments of the two carbonyl groups are not sufficiently different.Strategy 1: Enhance Electronic Differentiation. Modify the substrate to place a potent electron-withdrawing group (e.g., -CF₃, -NO₂) next to the carbonyl where you want the initial attack to occur. This increases its electrophilicity, making it the preferred site for cyclization.[5] Strategy 2: Increase Steric Hindrance. Introduce a bulky substituent (e.g., tert-butyl, phenyl) adjacent to the carbonyl you wish to disfavor for the initial attack. This will sterically shield it, directing the reaction to the alternate, more accessible carbonyl.[4]
Significant Furan Byproduct in Pyrrole Synthesis Reaction pH is too Acidic: Strong acid catalysis (pH < 3) favors the intramolecular enol cyclization pathway, leading to furan formation at the expense of the desired pyrrole.[5][8]Adjust pH to Neutral or Weakly Acidic Conditions. Buffer the reaction with a weak acid like acetic acid. This provides just enough catalysis to promote pyrrole formation without strongly favoring the furan pathway.[5] For sensitive substrates, consider running the reaction under neutral conditions.
Reaction is Sluggish and Gives Poor Selectivity Inappropriate Temperature or Catalyst: High temperatures can provide enough energy to overcome the activation barrier for both cyclization pathways, leading to a mixture of products. The chosen catalyst may not be optimal for differentiating the two carbonyls.Optimize Temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the pathway with the lower activation energy, often leading to higher selectivity. Screen Catalysts. Experiment with a range of catalysts. Mild Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) can sometimes offer better selectivity than strong protic acids by coordinating more specifically with the dicarbonyl substrate.[3]
Inconsistent Results Between Batches Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can interfere with the reaction, leading to side products and variable yields/selectivity.Ensure High Purity of Reagents. Purify the 1,4-dicarbonyl starting material via distillation or recrystallization before use.[8] Use a fresh, high-purity amine.

Visualizing the Mechanistic Crossroads

To achieve regiocontrol, one must influence the initial cyclization event. The following diagram illustrates the critical decision point in the Paal-Knorr synthesis of a pyrrole from an unsymmetrical diketone.

Paal_Knorr_Regioselectivity Start Unsymmetrical 1,4-Diketone + R'-NH₂ AmineAttack Nucleophilic Attack by Amine Start->AmineAttack Neutral or weakly acidic IntermediateA Hemiaminal A (Attack at C1) AmineAttack->IntermediateA Pathway A (Favored by EWG at R¹ or bulky R²) IntermediateB Hemiaminal B (Attack at C4) AmineAttack->IntermediateB Pathway B (Favored by EWG at R² or bulky R¹) ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing pathways in the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Regiocontrolled Synthesis of a Polysubstituted Pyrrole

This protocol provides a general methodology for optimizing the regioselective synthesis of a pyrrole from an unsymmetrical 1,4-diketone using acetic acid as a catalyst.

Objective: To maximize the formation of the desired regioisomer by leveraging steric or electronic differences in the starting diketone.

Materials:

  • Unsymmetrical 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.1 - 1.5 eq)[8]

  • Glacial acetic acid (as solvent or co-solvent)

  • Ethanol (optional solvent)

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • TLC plates for reaction monitoring

Procedure:

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is of high purity. If necessary, purify by column chromatography, distillation, or recrystallization.[8]

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq).

    • Add the chosen solvent. Glacial acetic acid often serves as both the solvent and the catalyst. Alternatively, use a co-solvent system like ethanol with a catalytic amount of acetic acid.

    • Add the primary amine (1.1 - 1.5 eq) to the stirred solution.[8]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically.

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting diketone and the formation of the product(s).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove residual acid and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Troubleshooting Workflow: A Decision Diagram

When faced with poor regioselectivity, a systematic approach is essential. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) CheckPurity Are Reagents Pure? Start->CheckPurity Purify Purify 1,4-Diketone and Amine CheckPurity->Purify No CheckTemp Is Reaction Temp Too High? CheckPurity->CheckTemp Yes Purify->CheckPurity LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckpH Is pH Correct? (For Pyrroles) CheckTemp->CheckpH No Success High Regioselectivity Achieved LowerTemp->Success AdjustpH Use Weak Acid (e.g., Acetic Acid) CheckpH->AdjustpH No ModifySubstrate Substrate Modification Required CheckpH->ModifySubstrate Yes AdjustpH->Success Steric Add Bulky Group to Block Undesired Site ModifySubstrate->Steric Electronic Add EWG to Activate Desired Site ModifySubstrate->Electronic Steric->Success Electronic->Success

Caption: A decision-making workflow for troubleshooting poor regioselectivity.


References

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Supporting Information. Retrieved from [Link]

  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (2015). Request PDF. ResearchGate. Retrieved from [Link]

  • What is the Paal-Knorr synthesis of a thiophene mechanism? (2020, January 15). Quora. Retrieved from [Link]

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). Request PDF. ResearchGate. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). Organic Chemistry Portal. Retrieved from [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2022). PDF. ResearchGate. Retrieved from [Link]

  • Synthesis of pyrrole and substituted pyrroles (Review). (2018). PDF. ResearchGate. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved from [Link]

  • Stereoisomer Effects on the Paal-Knorr Synthesis of Pyrroles. (1986). Scholars@Duke. Retrieved from [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives. (2021). Request PDF. ResearchGate. Retrieved from [Link]

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. (2015). RSC Publishing. Retrieved from [Link]

Sources

"5-Isopropyl-1H-pyrrole-2-carboxylic acid" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges and Understanding Degradation Pathways.

Introduction

5-Isopropyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many pyrrole derivatives, its utility can be hampered by inherent instability under various experimental and storage conditions. This guide, designed for laboratory professionals, provides a comprehensive overview of the stability issues, degradation pathways, and practical troubleshooting strategies for this compound. By understanding the underlying chemical principles, researchers can mitigate degradation, ensure the integrity of their experiments, and accelerate their research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental stability of this compound.

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four factors:

  • pH: Pyrrole derivatives are known to be unstable in acidic and alkaline conditions.[1][2] Acidic conditions can lead to protonation of the pyrrole ring, disrupting its aromaticity and making it susceptible to nucleophilic attack and polymerization.[3][4] Conversely, strongly alkaline environments can facilitate oxidation and ring-opening reactions.[1][2]

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5][6] This can lead to the formation of highly functionalized and often colored degradation products.[5]

  • Light Exposure (Photodegradation): Pyrrole moieties can undergo both direct and indirect photodegradation.[7][8] Exposure to light, particularly UV radiation, can lead to the formation of radical cations and reactions with singlet oxygen, resulting in ring cleavage and other complex transformations.[7][8]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis, oxidation, and decarboxylation.

Q2: What is the recommended procedure for long-term storage of this compound?

A2: To ensure maximum stability during long-term storage, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated or frozen.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using an amber vial or by storing it in a light-proof container.[9]

  • Container: Use a tightly sealed container to prevent moisture absorption and exposure to air.[10][11]

Q3: Can I expect decarboxylation to be a significant degradation pathway?

A3: Yes, decarboxylation of pyrrole-2-carboxylic acids can occur, particularly in aqueous solutions and under acidic conditions.[12][13] The rate of decarboxylation increases as the pH decreases.[12][13] This process involves the loss of carbon dioxide from the carboxylic acid group, yielding the corresponding 5-isopropyl-1H-pyrrole.

Q4: Are there any visual indicators of degradation?

A4: A common visual indicator of pyrrole degradation is a change in color.[14] Pure this compound is typically a white to light brown solid.[15][16] The development of a darker brown, reddish, or black color often signifies the formation of polymeric or oxidized byproducts. The appearance of a tarry or resinous substance is a clear sign of significant decomposition.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during experimentation.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of stock solution 1. Prepare fresh stock solutions in an appropriate solvent immediately before use. 2. If storage is necessary, aliquot stock solutions into single-use vials, purge with an inert gas, and store at -20°C or below, protected from light. 3. Before use, visually inspect the solution for any color change or precipitation.The stability of the compound in solution is often lower than in its solid state. Repeated freeze-thaw cycles and exposure to air and light can accelerate degradation, leading to a decrease in the effective concentration of the active compound and the introduction of potentially interfering degradation products.
Reaction with media components 1. Analyze the composition of your assay buffer or cell culture media for potentially reactive species (e.g., high pH, oxidizing agents). 2. Perform a control experiment to assess the stability of the compound in the assay media over the time course of the experiment. Use an analytical technique like HPLC to monitor its concentration.The complex nature of biological media can present unforeseen stability challenges. For example, some media components may alter the pH or contain trace metals that can catalyze oxidation.
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Potential Cause Troubleshooting Steps Scientific Rationale
On-column degradation 1. Evaluate the pH of the mobile phase. Pyrrole-2-carboxylic acids can be unstable in acidic mobile phases.[13] Consider using a mobile phase with a pH closer to neutral if the compound's stability is compromised. 2. Ensure the column temperature is not excessively high.The stationary phase and mobile phase conditions can induce degradation. For instance, a highly acidic mobile phase can promote hydrolysis or decarboxylation during the analytical run.
Sample preparation-induced degradation 1. Minimize the time between sample preparation and analysis. 2. Avoid harsh conditions during sample extraction or dissolution (e.g., strong acids/bases, high temperatures). 3. Use high-purity solvents to avoid contaminants that could act as catalysts for degradation.The process of preparing a sample for analysis can introduce stressors that lead to degradation. For example, using an acidic solvent for extraction could cause partial degradation before the sample is even injected into the instrument.
Photodegradation during sample handling 1. Work with samples in a dimly lit area or use amber vials and light-blocking centrifuge tubes. 2. If using an autosampler, ensure it has a cooling function and protects samples from ambient light.As pyrroles are known to be photolabile, exposure to laboratory lighting can be sufficient to induce the formation of photodegradation products.[1][2]
Issue 3: Low yield or formation of intractable byproducts in a chemical synthesis.
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction incompatibility 1. Avoid strongly acidic or basic reaction conditions if possible.[4] 2. If an acid or base is required, consider using milder reagents or adding them at low temperatures. 3. Ensure all reagents and solvents are deoxygenated, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).The reactivity of the pyrrole ring makes it susceptible to side reactions under many common synthetic conditions. For example, strong acids can lead to polymerization, while oxidizing agents can lead to a variety of oxidized byproducts.[3][6]
Work-up and purification issues 1. During aqueous work-up, use buffered solutions to avoid exposing the compound to extreme pH. 2. When performing chromatography, consider using a less acidic stationary phase (e.g., neutral alumina instead of silica gel) if instability on silica is suspected. 3. Minimize the time the compound spends on the chromatography column.The purification process can be a major source of degradation. Prolonged exposure to silica gel, which is acidic, can degrade sensitive compounds. Similarly, unbuffered aqueous extractions can lead to hydrolysis or other pH-dependent degradation.

Section 3: Degradation Pathways and Mechanistic Insights

A deeper understanding of the degradation mechanisms can inform strategies to prevent them.

Oxidative Degradation

The electron-rich nature of the pyrrole ring makes it prone to oxidation. This can occur through several mechanisms, including autoxidation (reaction with atmospheric oxygen) and reaction with other oxidizing agents. The oxidation of pyrroles can lead to the formation of pyrrolinones, maleimides, or ring-opened products.[17]

Pyrrole 5-Isopropyl-1H-pyrrole- 2-carboxylic acid Intermediate Radical Cation / Peroxy Intermediate Pyrrole->Intermediate [O] Products Pyrrolinones, Maleimides, Ring-Opened Products Intermediate->Products Further Oxidation

Caption: Oxidative degradation pathway of the pyrrole ring.

Photodegradation

Pyrroles can absorb UV light, leading to their excitation and subsequent degradation through direct or indirect pathways.[7] Direct photodegradation involves the molecule itself absorbing a photon, leading to bond cleavage. Indirect photodegradation often involves photosensitizers that, upon excitation, generate reactive oxygen species like singlet oxygen, which then react with the pyrrole ring.[8]

cluster_direct Direct Photodegradation cluster_indirect Indirect Photodegradation Pyrrole1 Pyrrole Derivative ExcitedState Excited State Pyrrole1->ExcitedState hν (UV light) DirectProducts Degradation Products ExcitedState->DirectProducts Sensitizer Sensitizer ExcitedSensitizer Excited Sensitizer Sensitizer->ExcitedSensitizer SingletOxygen Singlet Oxygen (¹O₂) ExcitedSensitizer->SingletOxygen ³O₂ Pyrrole2 Pyrrole Derivative IndirectProducts Oxidized Products Pyrrole2->IndirectProducts ¹O₂

Caption: Direct and indirect photodegradation pathways.

pH-Mediated Degradation

Both acidic and basic conditions can promote the degradation of this compound.

  • Acid-Catalyzed Degradation: In the presence of acid, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it highly reactive towards polymerization or nucleophilic attack by solvent molecules.[4] Additionally, acidic conditions can catalyze the decarboxylation of the carboxylic acid group.[12][13]

  • Base-Mediated Degradation: Strong bases can deprotonate the N-H group of the pyrrole. While the resulting pyrrolide anion is relatively stable, in the presence of oxygen, it can be more susceptible to oxidation than the neutral molecule. Furthermore, very high pH can lead to hydrolytic cleavage of the ring.[1][2]

cluster_acid Acidic Conditions (Low pH) cluster_base Alkaline Conditions (High pH) StartNode 5-Isopropyl-1H-pyrrole- 2-carboxylic acid ProtonatedPyrrole Protonated Intermediate StartNode->ProtonatedPyrrole H⁺ PyrrolideAnion Pyrrolide Anion StartNode->PyrrolideAnion OH⁻ Polymerization Polymerization ProtonatedPyrrole->Polymerization Decarboxylation Decarboxylation Product ProtonatedPyrrole->Decarboxylation OxidizedProducts Oxidized/Ring-Opened Products PyrrolideAnion->OxidizedProducts [O]

Caption: pH-mediated degradation pathways.

Section 4: Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Thermal Stress: Place a solid sample and a sample in solution in an oven at a controlled temperature (e.g., 60°C).

    • Photostability: Expose a solid sample and a sample in solution to a calibrated light source (e.g., in a photostability chamber).[18]

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier is a common starting point.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and observe the formation of any new peaks, which represent degradation products.

Protocol 2: Recommended Handling Procedure for Synthesis

This protocol outlines best practices for handling the compound during a chemical reaction to minimize degradation.

  • Glassware Preparation: Ensure all glassware is thoroughly dried to remove any traces of water.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use anhydrous solvents. If necessary, deoxygenate solvents by sparging with an inert gas.

  • Reagent Addition: Add reagents and the this compound to the reaction vessel under a positive flow of inert gas. If the reaction is exothermic or sensitive, cool the reaction vessel in an ice bath before and during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to avoid unnecessarily long reaction times.

  • Work-up: Conduct the reaction work-up as quickly as possible. If an aqueous extraction is required, use deoxygenated water and consider using buffered solutions to control the pH.

  • Purification: If column chromatography is necessary, consider pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to neutralize acidic sites. Perform the chromatography efficiently to minimize the compound's residence time on the column.

  • Final Product Handling: After isolation and drying, store the final product immediately under the recommended storage conditions (cool, dry, dark, and under an inert atmosphere).

By adhering to these guidelines and understanding the inherent chemical properties of this compound, researchers can significantly improve the reliability and success of their experimental work.

References

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. ETH Zurich. [Link]

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology. [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal. [Link]

  • Apell, J. N., & McNeill, K. (2019). Photodegradation of fludioxonil and other pyrroles: The importance of indirect photodegradation for understanding environmental fate and photoproduct formation. Supporting Information. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. ResearchGate. [Link]

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Merck Millipore. [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • De Vrieze, M., et al. (2019). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ResearchGate. [Link]

  • Wang, Y., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Dunn, G. E., & McKee, J. W. (1982). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • De Vrieze, M., et al. (2019). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. UQ eSpace. [Link]

  • Chen, Y.-F., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

  • Ratautaite, V., et al. (2016). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. [Link]

  • Michalska, D., et al. (2005). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. [Link]

  • De Vrieze, M., et al. (2020). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. [Link]

  • Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid? [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. [Link]

  • ResearchGate. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxylic acid. [Link]

  • Kumar, K. P., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

Sources

Overcoming challenges in the scale-up synthesis of "5-Isopropyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Overview of the Primary Synthetic Challenge

The most common and scalable route to substituted pyrroles like this compound is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] While elegant in its simplicity, scaling this reaction introduces significant challenges related to reaction control, byproduct formation, and product isolation.

The synthesis typically proceeds in two stages: first, the formation of an ester intermediate (e.g., Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate) via a Paal-Knorr reaction, followed by saponification to yield the final carboxylic acid. This two-step approach is often more robust for scale-up as the ester intermediate is generally easier to purify than the final acid.

Synthesis_Pathway SM Starting Materials (1,4-Dicarbonyl Precursor + Glycine Ethyl Ester) PK Paal-Knorr Reaction (Cyclization) SM->PK Heat, Acid Catalyst Intermediate Ethyl 5-isopropyl-1H- pyrrole-2-carboxylate PK->Intermediate Sapon Saponification (Hydrolysis) Intermediate->Sapon 1. NaOH, H₂O/EtOH 2. HCl (aq) Product 5-Isopropyl-1H-pyrrole- 2-carboxylic acid Sapon->Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My Paal-Knorr reaction is giving a low yield of the desired pyrrole ester. What are the primary causes?

Answer: Low yields on scale-up are a frequent issue and can typically be traced to one of three areas: starting material quality, reaction conditions, or inefficient work-up.

  • Causality (Starting Materials): The purity of the 1,4-dicarbonyl precursor is paramount. Impurities such as mono-carbonyl compounds or residual starting materials from its own synthesis can lead to a cascade of side reactions, consuming your amine and complicating purification.[4] It is crucial to use a highly purified dicarbonyl; recrystallization or distillation before use is strongly recommended.[4]

  • Causality (Reaction Conditions):

    • Temperature: While heating is necessary, excessive temperatures can lead to thermal degradation of the pyrrole product or promote side reactions. The optimal temperature must be carefully determined at the bench before scaling.

    • pH Control: The Paal-Knorr reaction is often acid-catalyzed, but strongly acidic conditions can favor the formation of a furan byproduct through intramolecular cyclization of the dicarbonyl.[5] The key is to maintain a weakly acidic environment (e.g., using acetic acid as a solvent or catalyst) that is sufficient to protonate a carbonyl group and facilitate cyclization with the amine, but not so acidic as to promote rapid self-condensation of the dicarbonyl.[6]

    • Reaction Time: Prolonged reaction times are not always beneficial and can lead to byproduct formation.[4] The reaction should be monitored by a suitable analytical method (TLC, LC-MS, or GC-MS) to determine the optimal endpoint.

Question 2: I'm observing a significant amount of a furan byproduct. How can I suppress this?

Answer: Furan formation is the most common side reaction in the Paal-Knorr synthesis and arises from the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound.[5]

  • Mechanistic Insight: The dicarbonyl can tautomerize to an enol form. Under acidic conditions, the remaining carbonyl is protonated and attacked by the enol, leading to a cyclized hemiacetal which then dehydrates to the furan.[1] This pathway competes directly with the desired reaction where the amine attacks the carbonyl.

  • Troubleshooting Strategies:

    • Strict pH Control: Avoid strong mineral acids. Use a weaker Brønsted acid like acetic acid or employ Lewis acid catalysts which can be more selective.[2][3] In some modern protocols, catalysts like saccharin have been used effectively.[2]

    • Amine Concentration: Ensure a sufficient concentration of the primary amine is present to favor the pyrrole formation pathway kinetically.[5]

    • Temperature Management: Lowering the reaction temperature can sometimes favor the desired reaction over the furan-forming side reaction, though this may increase the required reaction time.

Question 3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for thermal management?

Answer: The condensation and cyclization steps can be significantly exothermic. What is easily managed in a lab flask with a water bath can become a serious safety hazard in a large reactor.

  • Causality: The formation of stable C-N bonds and the aromatic pyrrole ring releases a substantial amount of energy.

  • Control Strategies:

    • Slow Addition: Instead of charging all reagents at once, add one of the reactants (typically the amine or the dicarbonyl) portion-wise or via a controlled addition funnel/pump. This allows the reactor's cooling system to dissipate the heat as it is generated.

    • Solvent Choice & Concentration: Running the reaction at a lower concentration (i.e., using more solvent) provides a larger thermal mass to absorb the heat of reaction, buffering temperature spikes. The choice of solvent should also be considered for its heat capacity and boiling point to prevent dangerous pressure build-up.

    • Efficient Cooling: Ensure the reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is at a suitable temperature before starting the addition.

Question 4: I'm struggling with the work-up. The product seems to be lost during extraction after saponification.

Answer: This is a classic challenge when working with amphoteric molecules like amino acids or, in this case, a carboxylic acid with a weakly basic pyrrole ring. The product has variable solubility depending on the pH.

  • Causality: this compound possesses both an acidic proton (on the carboxyl group) and a weakly basic nitrogen atom. At a neutral pH near its isoelectric point, it can form a zwitterion, reducing its solubility in many organic solvents.

  • Optimized Extraction Protocol:

    • Acidification: After saponification (which leaves the product as a carboxylate salt in the aqueous layer), it is critical to acidify the mixture. Do not aim for a neutral pH of 7. You must acidify well below the pKa of the carboxylic acid (typically to a pH of 2-3) using an acid like 3M HCl. This ensures the molecule is fully protonated and behaves as a simple organic acid.

    • Solvent Selection: Use a polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.[4]

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical parameters to monitor for ensuring batch-to-batch consistency on a large scale?

For robust consistency, focus on:

  • Raw Material Specifications: Implement strict quality control on incoming starting materials, especially the 1,4-dicarbonyl, checking for purity by GC or HPLC.[4]

  • In-Process Controls (IPCs): Monitor reaction completion using a validated HPLC method to ensure the reaction is stopped at the same point for every batch.

  • Temperature and Addition Rate: Maintain strict, automated control over the reaction temperature and the rate of reagent addition.[7]

  • Final Product Specification: Define clear specifications for the final product, including purity (HPLC), residual solvent content (GC), and identity (NMR, MS).

FAQ 2: Are there greener or more sustainable solvent and catalyst options for this synthesis?

Yes, significant research has focused on making the Paal-Knorr synthesis more environmentally friendly.

  • Solvents: Modern protocols have demonstrated success using water as a solvent, which is highly advantageous for industrial processes.[6][8]

  • Catalysts: The use of solid, recyclable acid catalysts like silica sulfuric acid or tungstate sulfuric acid has been reported, which simplifies catalyst removal and reduces waste.[2] Some reactions have even been performed under solvent-free conditions using microwave irradiation to accelerate the reaction.[2][6]

FAQ 3: What is the best method for final purification of the carboxylic acid product on a large scale?

While chromatography is excellent for small-scale purification, it is often not economically viable for large-scale production. The preferred method is recrystallization .

  • Solvent System Selection: The key is to find a suitable solvent or solvent system. This requires screening various solvents to find one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A co-solvent system (e.g., ethanol/water, ethyl acetate/heptane) often provides the best results.

  • Process: Dissolve the crude product in the minimum amount of hot solvent, treat with activated carbon if necessary to remove colored impurities, filter while hot to remove insoluble matter, and then allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Purification_Workflow Crude Crude Product (Post-Extraction & Evaporation) Dissolve Dissolve in Minimum Hot Recrystallization Solvent Crude->Dissolve Filter_Hot Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot Cool Controlled Cooling (Crystallization) Filter_Hot->Cool Filter_Cold Cold Filtration (Isolate Crystals) Cool->Filter_Cold Wash Wash Crystals with Cold Solvent Filter_Cold->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Analytical Methods for Monitoring the Purity of "5-Isopropyl-1H-pyrrole-2-carboxylic acid": A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of "5-Isopropyl-1H-pyrrole-2-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into ensuring the purity of this critical compound. We will explore the most effective analytical techniques, troubleshoot common experimental issues, and provide a framework for robust and reliable purity assessment.

Introduction: The Importance of Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential to identify and quantify any potential impurities, including starting materials, by-products, and degradation products.[1][2] This guide will focus on the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate the main compound from a wide range of potential impurities.

Recommended HPLC Method

A reversed-phase HPLC (RP-HPLC) method is generally suitable for analyzing this compound. Here is a recommended starting point for method development:

Parameter Recommendation Rationale
Column C18, 150 mm x 4.6 mm, 2.6 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in WaterB: AcetonitrileAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.[3][4][5] Acetonitrile is a common organic modifier.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components.A gradient is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times and can improve peak shape.
Detection UV at 220-340 nmThe pyrrole ring exhibits UV absorbance in this range. A Diode Array Detector (DAD) is recommended to assess peak purity.
Injection Volume 5 µLA smaller injection volume minimizes the risk of column overload and peak distortion.[6]
HPLC Troubleshooting Guide (FAQ)

Here are some common issues encountered during the HPLC analysis of this compound and how to resolve them:

Q1: Why is my main peak tailing?

A1: Peak tailing is a common issue when analyzing acidic compounds like this compound.[3][4] The primary causes and solutions are:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[3][4]

    • Solution: Ensure the mobile phase pH is low enough (around 2.5-3) to keep the silanols non-ionized.[4] Using a high-purity, end-capped column can also minimize these interactions.[4]

  • Insufficient Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of the analyte, resulting in tailing.[3][5]

    • Solution: Use a buffer with a pKa close to the desired mobile phase pH and ensure its concentration is sufficient (typically >20 mM).[4][5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[6]

Q2: My retention times are shifting between injections. What's causing this?

A2: Retention time instability can be caused by several factors:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase composition.

    • Solution: Increase the column equilibration time before starting a sequence.[6]

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the composition.

    • Solution: Prepare fresh mobile phase daily and ensure the solvent bottles are properly sealed.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Q3: I'm seeing extraneous peaks (ghost peaks) in my chromatogram.

A3: Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system can appear as peaks.

    • Solution: Use high-purity HPLC-grade solvents and flush the system thoroughly.

  • Carryover from Previous Injections: If a highly concentrated sample was injected, remnants may elute in subsequent runs.

    • Solution: Implement a robust needle wash procedure and inject a blank solvent after high-concentration samples.

  • Sample Degradation: The analyte may be degrading in the sample solvent.

    • Solution: Prepare samples fresh and consider using a more inert diluent. Whenever possible, dissolve the sample in the initial mobile phase.

Method Validation for Purity Analysis

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. According to USP <1225> and ICH Q2(R1) guidelines, the following parameters should be assessed for an impurity method:[7][8][9]

  • Specificity: The ability to unequivocally assess the analyte in the presence of potential impurities and degradation products.[2][8][9] This is often demonstrated through forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a defined range.

  • Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method validation.[10][11][12][13][14] It involves subjecting the this compound to harsh conditions to generate potential degradation products. The HPLC method must be able to separate these degradants from the main peak and from each other.

Typical Stress Conditions:

Condition Reagents/Parameters Purpose
Acid Hydrolysis 0.1 M - 1 M HClTo assess degradation in acidic conditions.[12][14]
Base Hydrolysis 0.1 M - 1 M NaOHTo assess degradation in basic conditions.[12][14]
Oxidation 3% H₂O₂To simulate oxidative degradation.[14]
Thermal Elevated temperature (e.g., 60-80 °C)To evaluate the effect of heat on stability.[13]
Photolytic Exposure to UV and visible lightTo assess light sensitivity.[13][14]

The goal is to achieve 5-20% degradation of the main compound.[14] If no degradation is observed, more strenuous conditions may be necessary.

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (Aqueous & Organic) SystemPrep System Equilibration MobilePhase->SystemPrep SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for HPLC purity analysis.

Gas Chromatography (GC): An Alternative for Volatile Impurities

While HPLC is generally preferred, GC can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC. Since this compound itself is not highly volatile, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.

GC Method with Derivatization

A common derivatization technique for carboxylic acids is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.

Parameter Recommendation Rationale
Derivatization BSTFA with 1% TMCS in pyridineA common and effective silylating agent for carboxylic acids.
Column DB-5ms or equivalent (non-polar)Provides good separation for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized sample.
Oven Program Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C)A temperature gradient is necessary to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides good quantitative data, while MS provides structural information for impurity identification.
GC Troubleshooting Guide (FAQ)

Q1: I'm getting poor or no derivatization. What should I do?

A1: Incomplete derivatization can be due to several factors:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatizing agent will result in incomplete reaction.

    • Solution: Optimize the ratio of derivatizing agent to sample.

  • Suboptimal Reaction Conditions: The reaction may require heating to go to completion.

    • Solution: Try heating the reaction mixture (e.g., 60-80 °C for 30-60 minutes).

Q2: My peaks are broad or tailing in the GC chromatogram.

A2: Broad or tailing peaks in GC can be caused by:

  • Active Sites in the Inlet or Column: Exposed silanol groups in the inlet liner or on the column can interact with the analyte.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed column.

  • Column Contamination: Non-volatile residues can accumulate at the head of the column.

    • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column.

  • Slow Injection: A slow injection can lead to band broadening.

    • Solution: Use a fast autosampler injection.

GC-MS for Impurity Identification

Coupling GC with a mass spectrometer (GC-MS) is a powerful technique for identifying unknown impurities. The mass spectrum of an impurity can be compared to a library of known spectra (e.g., NIST) to tentatively identify its structure.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Absolute Purity and Structural Confirmation

NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is an excellent orthogonal technique for purity determination.[16][17] It provides structural information and can be used to determine the absolute purity of a sample without the need for a reference standard of the impurities.[16][17]

Quantitative ¹H NMR (qNMR) for Purity Assessment

The purity of this compound can be determined by qNMR using an internal standard of known purity and concentration.

Key Steps for qNMR:

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a long relaxation delay (D1) to ensure complete relaxation of all protons between scans.

  • Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR Troubleshooting Guide (FAQ)

Q1: My NMR signals are broad. What is the cause?

A1: Broad signals in an NMR spectrum can be due to:

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad lines.

    • Solution: Carefully shim the spectrometer before acquiring data.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If suspected, treat the sample with a chelating agent or pass it through a short plug of silica gel.

  • Chemical Exchange: Protons that are exchanging with the solvent or other molecules on the NMR timescale can appear broad. The acidic proton of the carboxylic acid and the N-H proton of the pyrrole ring are often broad for this reason.

Q2: How can I be sure that an impurity signal is not overlapping with my analyte signals?

A2: Overlapping signals can be a challenge in NMR.

  • Solution:

    • Run the spectrum in a different deuterated solvent to induce changes in chemical shifts.

    • Acquire a 2D NMR spectrum, such as a COSY or HSQC, which can help to resolve overlapping signals and confirm structural assignments.[16]

Logical Framework for Orthogonal Method Selection

Method_Selection Start Purity Analysis Required HPLC Primary Method: Reversed-Phase HPLC Start->HPLC GC Orthogonal Method 1: GC-MS (for volatile impurities) HPLC->GC Suspected Volatile Impurities? NMR Orthogonal Method 2: qNMR (for absolute purity) HPLC->NMR Need Absolute Purity or Structural Confirmation? Report Comprehensive Purity Report HPLC->Report Primary Purity Data GC->Report NMR->Report

Sources

Validation & Comparative

The Isopropyl Moiety at C5: A Comparative Guide to 5-Substituted Pyrrole-2-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrrole ring stands out as a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold." Specifically, the pyrrole-2-carboxylic acid core provides a rigid, planar framework with a key hydrogen bond donor (N-H) and a versatile carboxylic acid handle that can act as a hydrogen bond donor/acceptor or an ionic interaction point.[2] This guide focuses on the critical role of the C5 substituent, comparing the influence of the bulky, lipophilic isopropyl group of 5-Isopropyl-1H-pyrrole-2-carboxylic acid against other common substitutions, and providing the experimental context for these comparisons.

The C5 Position: A Critical Determinant of Physicochemical Properties and Biological Activity

The substituent at the 5-position of the pyrrole-2-carboxylic acid scaffold directly influences the molecule's steric profile, lipophilicity, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its binding affinity for biological targets. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.

The diagram below illustrates the general structure of the compounds under discussion, highlighting the variable R-group at the C5 position which is the focus of this guide.

Caption: General scaffold of 5-substituted 1H-pyrrole-2-carboxylic acid.

Comparative Analysis of Physicochemical Properties

The choice of the C5 substituent significantly alters the molecule's physicochemical profile. A comparison of calculated properties for representative C5-substituted pyrrole-2-carboxylic acids reveals clear trends. The introduction of alkyl groups like methyl and isopropyl increases lipophilicity (logP) and molecular weight, which can enhance membrane permeability and van der Waals interactions with a target protein, but may also decrease aqueous solubility.

Substituent (R)Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated logP
-H1H-Pyrrole-2-carboxylic acidC₅H₅NO₂111.100.85
-CH₃5-Methyl-1H-pyrrole-2-carboxylic acidC₆H₇NO₂125.131.28
-CH(CH₃)₂ This compound C₈H₁₁NO₂ 153.18 2.05
-Ph5-Phenyl-1H-pyrrole-2-carboxylic acidC₁₁H₉NO₂187.192.59
-Cl5-Chloro-1H-pyrrole-2-carboxylic acidC₅H₄ClNO₂145.541.45

Note: logP values are computationally predicted and serve for comparative purposes.

Synthetic Strategies: The Paal-Knorr Reaction

A robust and versatile method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method is particularly effective for accessing C2, C5-disubstituted pyrroles. To generate the desired 5-substituted pyrrole-2-carboxylic acid derivatives, the synthesis often begins with a precursor that can be readily converted to the carboxylic acid, such as an ester.

The causality behind choosing this route lies in its efficiency and the commercial availability of diverse 1,4-dicarbonyl precursors. The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[5]

Paal_Knorr_Workflow Start 1,4-Dicarbonyl Precursor (e.g., Ethyl 2,5-dioxohexanoate) Reaction Paal-Knorr Condensation (Acid Catalyst, e.g., AcOH) Start->Reaction Amine Primary Amine or Ammonia (e.g., NH₄OH) Amine->Reaction Intermediate Ethyl 5-substituted-1H-pyrrole-2-carboxylate Reaction->Intermediate Cyclization & Dehydration Hydrolysis Saponification (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product 5-Substituted-1H-pyrrole-2-carboxylic Acid Hydrolysis->Product Acidification

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrrole-2-carboxylic acids.

Structure-Activity Relationship (SAR) and Performance Data

While direct comparative data for this compound is limited, we can synthesize a robust SAR analysis by examining related studies on pyrrole-2-carboxamides and other derivatives where the C5 position has been modified. The key takeaway is that the steric and electronic nature of the C5 substituent is a primary driver of biological activity.

Case Study 1: Antitubercular Activity of Pyrrole-2-Carboxamides

In a study focused on developing inhibitors of the mycobacterial membrane protein MmpL3, researchers performed extensive SAR studies on pyrrole-2-carboxamide derivatives.[6] While the core was a carboxamide, the principles governing substitutions on the pyrrole ring are highly relevant. They found that attaching aryl groups with electron-withdrawing substituents to the pyrrole ring enhanced anti-TB activity. For substitutions analogous to the C5 position, the size and nature of the group were critical.

Compound Ref. (Analogous Structure)C4-Substituent (Analogous to C5)Antitubercular Activity (MIC, µg/mL)Key Insight
1 Cyclohexyl1A bulky, lipophilic group is tolerated and provides a baseline activity.
5 Adamantyl<0.016Increasing the bulk and lipophilicity with a rigid adamantyl group dramatically increases potency (>100x).
6 Small alkyl group>64A small group leads to a significant loss of activity, suggesting a need for substantial hydrophobic contact.
7-11 Aromatic / Secondary Amine>64Aromatic groups in this position were not well-tolerated, indicating a specific shape/hydrophobicity is required.

Data synthesized from Liu P., et al. (2021).[6]

This data strongly suggests that for this particular biological target, the C5 position is likely situated in a hydrophobic pocket. A 5-isopropyl group, being bulkier and more lipophilic than a methyl group, would be predicted to have better activity than a small alkyl substituent, potentially approaching the efficacy of the cyclohexyl analog. The dramatic potency increase with the adamantyl group underscores the importance of optimizing hydrophobic interactions in this pocket.

Case Study 2: Antimicrobial Activity of Pyrrole Derivatives

The pyrrole scaffold is a common feature in natural antibiotics like Pyrrolnitrin.[1] Studies on synthetic pyrrole derivatives consistently demonstrate that substitutions modulating lipophilicity and electronic character are key to their antimicrobial effects. In one study, various substituted pyrroles were synthesized and tested against bacterial and fungal strains.[7] While not a direct SAR on the C5 position of pyrrole-2-carboxylic acid, the findings on substituted pyrroles provide valuable context. Compounds with MIC values ranging from 31.25 to 125 µg/mL were identified, with activity depending on the overall substitution pattern.[7] The general principle is that achieving an optimal balance of lipophilicity to penetrate the microbial cell membrane without being overly soluble in the lipid bilayer is crucial.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential.

Protocol 1: Representative Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

This protocol is a representative example based on the Paal-Knorr synthesis methodology.[3][4][8]

Objective: To synthesize the ester precursor of this compound.

Materials:

  • Ethyl 2,5-dioxo-6-methylheptanoate (1,4-dicarbonyl precursor)

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 2,5-dioxo-6-methylheptanoate (1.0 eq), ammonium acetate (3.0 eq), and a catalytic amount of glacial acetic acid (0.1 eq) in toluene.

    • Causality: The Dean-Stark trap is used to azeotropically remove water formed during the reaction, driving the equilibrium towards the formation of the pyrrole product, thereby maximizing the yield. Acetic acid serves as a mild acid catalyst to protonate the carbonyls, facilitating nucleophilic attack.[5]

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The aqueous washes remove the ammonium acetate and acetic acid catalyst. The bicarbonate wash ensures complete neutralization of any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target enzyme (e.g., a kinase, protease, or oxidase).

Objective: To determine the IC₅₀ value of a test compound against a specific enzyme.

Materials:

  • Target enzyme in appropriate buffer

  • Substrate for the enzyme (e.g., a peptide or small molecule that the enzyme modifies)

  • Detection reagent (e.g., an antibody, a chromogenic or fluorogenic probe)

  • Test compounds (e.g., 5-substituted pyrrole-2-carboxylic acids) dissolved in DMSO

  • Assay buffer

  • 384-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

  • Assay Plate Setup: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include control wells containing DMSO only (for 0% inhibition) and a known inhibitor or no enzyme (for 100% inhibition).

  • Enzyme Addition: Add 20 µL of the enzyme solution (at a pre-determined optimal concentration) in assay buffer to all wells and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the compound's true affinity.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate solution in assay buffer.

  • Reaction and Detection: Incubate the plate at the optimal temperature (e.g., 37 °C) for a specific time (e.g., 60 minutes). Stop the reaction and/or add the detection reagent according to the specific assay protocol.

  • Data Acquisition: Read the plate on a suitable plate reader to measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

SAR_Logic cluster_0 Molecular Design cluster_1 Physicochemical & Biological Impact C5_Substituent Modify C5 Substituent (R-Group) SmallAlkyl Small Alkyl (e.g., -CH₃) BulkyAlkyl Bulky Alkyl (e.g., -iPr, -cHex) Aryl Aryl (e.g., -Ph) Properties Altered Properties (Lipophilicity, Sterics) SmallAlkyl->Properties influences BulkyAlkyl->Properties influences Aryl->Properties influences Binding Target Binding Affinity (Hydrophobic Interactions) Properties->Binding modulates Activity Biological Activity (e.g., IC₅₀, MIC) Binding->Activity determines

Caption: Logical relationship between C5 substitution, properties, and biological activity.

Conclusion and Future Outlook

The substitution at the C5 position of the pyrrole-2-carboxylic acid scaffold is a powerful tool for modulating biological activity. While the parent compound is a versatile starting point, strategic modification is key to unlocking therapeutic potential. The comparison between small alkyl, bulky alkyl (e.g., isopropyl), and aryl substituents reveals critical structure-activity relationships. As demonstrated in antitubercular agent development, increasing the bulk and lipophilicity at the C5 position can dramatically enhance potency by optimizing interactions within hydrophobic pockets of a target enzyme.[6]

This compound serves as an important conceptual model representing a balance between increased lipophilicity over a simple methyl group, without the potentially unfavorable steric or metabolic profiles of larger or aromatic systems. Future research should focus on the systematic synthesis and parallel screening of a focused library of 5-substituted pyrrole-2-carboxylic acids, including the isopropyl derivative, against a panel of diverse biological targets. This approach will further elucidate the nuanced SAR at this critical position and accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.

  • Idhayadhulla, A., Kumar, R. S., & Surendiran, J. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.

  • Kopcho, J. J., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.

  • Liu, P., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11393-11413.

  • Abou-Elmagd, W. S., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers.

  • Mane, Y. D., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2842-2849.

  • Mkhitarian, Y., et al. (2024). Polyfunctional dithiocarbamato-containing pyrroles: Synthesis and evaluation of antimicrobial and antioxidant activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(3), 295-303.

  • BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.

  • Nazarova, M. V., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(16), 4987.

  • Smeets, S., et al. (2020). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. European Journal of Organic Chemistry, 2020(30), 4734-4740.

  • Westermaier, M., et al. (2007). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Journal of Combinatorial Chemistry, 9(3), 495-506.

  • Borah, R., & Sarma, D. (2018). Paal–Knorr synthesis of pyrroles. Synthetic Communications, 48(20), 2549-2569.

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

Sources

Comparative biological activity of "5-Isopropyl-1H-pyrrole-2-carboxylic acid" and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of derivatives of pyrrole-2-carboxylic acid, a key metabolite found in various organisms, including Streptomyces species.[3][4] While specific biological data for 5-Isopropyl-1H-pyrrole-2-carboxylic acid is not extensively documented in the reviewed literature, this guide will delve into the rich bioactivity landscape of its analogs, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data and mechanistic insights.

Anticancer and Antiproliferative Activity: A Tale of Substitution

Pyrrole derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the pyrrole ring.[2] The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

A study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives revealed that the presence of a nitrile group at the 2-position is crucial for their antiproliferative activity.[5] For instance, one such derivative demonstrated moderate activity against H1299 and HT-29 cancer cell lines, with IC50 values of 25.4 µM and 19.6 µM, respectively.[5]

Table 1: Comparative Anticancer Activity of Substituted Pyrrole Derivatives

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity Metric (IC50)Reference
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrileDiphenyl substitutionH1299 (Lung Carcinoma)25.4 µM[5]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrileDiphenyl substitutionHT-29 (Colon Carcinoma)19.6 µM[5]
Alkynylated Pyrrole3-alkynylpyrrole-2,4-dicarboxylateA549 (Lung Carcinoma)3.49 µM[2]
Pyrrole-Indole HybridSingle chloro-substitutionT47D (Breast Cancer)2.4 µM[2]
5-Oxopyrrolidine derivative5-nitrothiophene substituentA549 (Lung Carcinoma)Potent Activity[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for an additional 48-72 hours.[2]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[1]

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells (96-well plate) incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Pyrrole Analogs (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory, Antifungal, and Antiviral Activities

The versatility of the pyrrole scaffold extends to other therapeutic areas. Several pyrrole derivatives have demonstrated anti-inflammatory effects, often by targeting cyclooxygenase (COX) enzymes. [1]Pyrrole-2-carboxylic acid itself has shown potent antifungal activity against Phytophthora. [3]Furthermore, certain pyrrole analogs have been identified as non-nucleoside HIV-1 reverse transcriptase inhibitors and inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. Signaling Pathway: MmpL3 Inhibition in Mycobacterium tuberculosis

MmpL3_Inhibition cluster_synthesis Mycolic Acid Synthesis cluster_transport Mycolic Acid Transport cluster_cellwall Cell Wall Assembly TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport across inner membrane CellWall Mycobacterial Cell Wall MmpL3->CellWall Delivery to periplasm for incorporation into cell wall Pyrrole_Analog Pyrrole-2-carboxamide Analog Pyrrole_Analog->MmpL3 Inhibits

Caption: Inhibition of MmpL3 by pyrrole-2-carboxamide analogs disrupts mycolic acid transport.

Conclusion

The pyrrole-2-carboxylic acid scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The biological activity of these compounds is intricately linked to the nature and position of their substituents, allowing for fine-tuning of their potency and selectivity. This comparative guide highlights the significant potential of pyrrole derivatives in oncology, infectious diseases, and inflammatory conditions. Further exploration of the structure-activity relationships within this chemical class is warranted to unlock their full therapeutic potential.

References

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved from [Link]

  • Pyrrole carboxylic acid derivatives as antibacterial agents. (2010). Google Patents.
  • Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. (2021). NIH. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved from [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2012). ResearchGate. Retrieved from [Link]

  • Pyrrole-2-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 5-Alkyl-1H-Pyrrole-2-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, 5-alkyl-1H-pyrrole-2-carboxylic acids represent a class of compounds with significant therapeutic potential. The systematic modification of the 5-alkyl substituent provides a powerful tool to modulate their pharmacological properties, offering a clear path for lead optimization in drug discovery.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-alkyl-1H-pyrrole-2-carboxylic acids and their close analogs. We will delve into the nuanced effects of the 5-alkyl chain on their biological efficacy, supported by experimental data from key studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this important class of molecules.

The Influence of the 5-Alkyl Substituent: A Balancing Act of Potency and Selectivity

The nature of the substituent at the 5-position of the pyrrole ring plays a critical role in defining the biological activity of these compounds. While a systematic SAR study on a single biological target for a simple series of 5-alkyl-1H-pyrrole-2-carboxylic acids is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related pyrrole-containing scaffolds. These studies, primarily in the areas of anticancer and anti-infective research, highlight the profound impact of the size, shape, and lipophilicity of the 5-alkyl group.

A key takeaway from the available research is that there is an optimal length and branching for the 5-alkyl chain. While initial increases in chain length can enhance activity, likely through improved hydrophobic interactions with the target protein, excessive elongation often leads to a decrease or complete loss of potency.[3] This suggests that the binding pocket for the 5-alkyl group has specific spatial constraints.

Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrrolo[2,3-d]pyrimidines

A study on classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold provides compelling evidence for the importance of the 5-alkyl group in targeting dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[4][5] In this study, analogs with varying 5-alkyl substituents were synthesized and evaluated for their inhibitory activity against human DHFR (hDHFR) and DHFR from opportunistic pathogens like Toxoplasma gondii.

The results indicate that small alkyl groups such as ethyl, propyl, and isopropyl at the 5-position are well-tolerated and contribute to potent inhibition of hDHFR.[5] This suggests that the active site of hDHFR can accommodate these relatively small hydrophobic groups.

Table 1: Inhibition of Human Dihydrofolate Reductase (hDHFR) by 5-Alkyl Substituted Pyrrolo[2,3-d]pyrimidine Antifolates [5]

Compound ID5-Alkyl SubstituenthDHFR IC₅₀ (nM)
1-CH₃~210
2-CH₂CH₃60
3-CH₂CH₂CH₃60
4-CH(CH₃)₂90

Data extracted and synthesized from Gangjee et al., J Med Chem. 2008.[4][5]

The data clearly shows that moving from a methyl to an ethyl or propyl group at the 5-position leads to a significant increase in potency. The slightly reduced activity of the isopropyl group compared to the linear propyl and ethyl groups may indicate a preference for linear chains in this particular binding pocket.

Experimental Protocols

General Synthesis of 5-Alkyl-1H-pyrrole-2-carboxylic Acids

The synthesis of 5-alkyl-1H-pyrrole-2-carboxylic acids can be achieved through various established methods. A common approach involves the Barton-Zard reaction or variations of the Knorr pyrrole synthesis, followed by ester hydrolysis. Below is a representative, generalized synthetic scheme.

Workflow for the Synthesis of 5-Alkyl-1H-pyrrole-2-carboxylic Acids

G cluster_0 Step 1: Knorr Pyrrole Synthesis cluster_1 Step 2: Hydrolysis start α-Amino Ketone product1 Substituted Pyrrole Ester start->product1 Condensation reagent1 β-Ketoester with desired alkyl group reagent1->product1 product2 5-Alkyl-1H-pyrrole-2-carboxylic Acid product1->product2 Saponification reagent2 Base (e.g., NaOH or KOH) reagent2->product2

Caption: Generalized synthetic workflow for 5-alkyl-1H-pyrrole-2-carboxylic acids.

Step-by-Step Protocol:

  • Synthesis of the Pyrrole Ester:

    • To a solution of the appropriate β-ketoester (1 equivalent) in a suitable solvent (e.g., acetic acid), add the α-amino ketone hydrochloride (1 equivalent).

    • Heat the reaction mixture at reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired substituted pyrrole ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the pyrrole ester (1 equivalent) in a mixture of ethanol and water.

    • Add an excess of a base such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

    • Heat the mixture at reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry to afford the final product.

In Vitro Biological Evaluation: Antimicrobial Activity Assay

A common method to evaluate the antimicrobial activity of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis A Prepare serial dilutions of test compounds in a 96-well plate. C Add the bacterial inoculum to each well. A->C B Prepare a standardized bacterial inoculum. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for bacterial growth (turbidity). F Determine the MIC as the lowest concentration with no visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a sterile growth medium (e.g., Mueller-Hinton broth) to achieve a range of final concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain overnight on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually assess the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

The structure-activity relationship of 5-alkyl-1H-pyrrole-2-carboxylic acids is a promising area of research for the development of new therapeutic agents. The available data, primarily from related heterocyclic systems, strongly suggests that the 5-alkyl substituent is a key determinant of biological activity. The optimal size and conformation of this alkyl group are highly dependent on the specific molecular target.

Future research should focus on systematic SAR studies of 5-alkyl-1H-pyrrole-2-carboxylic acids against a variety of biological targets, including bacterial, fungal, viral, and cancer-related proteins. A deeper understanding of the three-dimensional interactions between these compounds and their targets, through techniques such as X-ray crystallography and computational modeling, will be invaluable for the rational design of more potent and selective drug candidates. The synthetic accessibility and the clear SAR trends make this class of compounds an attractive starting point for further exploration in medicinal chemistry.

References

  • Bentham Science Publishers. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.
  • Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link]

  • Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link]

  • Li, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2825-2829. [Link]

  • Oshida, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2586. [Link]

  • Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Barsoum, F. F., & Nawar, N. N. (2003). Synthesis of novel 1H-pyrrolizine-5-carboxamides and their antimicrobial properties. Bollettino chimico farmaceutico, 142(4), 160-166. [Link]

  • Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Molecules, 29(11), 2533. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). Molecules, 27(19), 6649. [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. [Link]

  • Structure-activity relationships of N-acyl pyrroloquinolone PDE-5 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(19), 3227-3230. [Link]

  • Gekeler, V., et al. (1995). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 38(17), 3366-3372. [Link]

  • Townsend, L. B., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(7), 2145-2150. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). Molecules, 26(16), 4797. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2017). Journal of Medicinal Chemistry, 60(22), 9218-9233. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. Retrieved from [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Omega, 7(38), 34360-34368. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. (2023). Journal of the Iranian Chemical Society, 20, 2685-2701. [Link]

  • Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. (2020). RSC Advances, 10(56), 33939-33944. [Link]

Sources

Bridging the Gap: A Guide to the Cross-Validation of In Vitro and In Vivo Studies for Pyrrole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the translation of preclinical data from controlled laboratory settings (in vitro) to the complex biological systems of living organisms (in vivo). This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo studies, using a representative pyrrole carboxylic acid derivative as a case study, due to the limited public data on "5-Isopropyl-1H-pyrrole-2-carboxylic acid". The principles and methodologies outlined herein are broadly applicable to the evaluation of novel chemical entities.

The pyrrole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The successful development of any such compound hinges on the robust correlation between its performance in early-stage laboratory assays and its efficacy and safety in whole-organism models.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. Establishing a strong IVIVC is a cornerstone of efficient drug development, enabling researchers to:

  • Optimize Formulations: Predict in vivo performance based on in vitro dissolution data.

  • Reduce Regulatory Burden: In some cases, in vitro data can serve as a surrogate for in vivo bioequivalence studies.

  • Enhance Understanding: Gain deeper insights into the factors influencing a drug's absorption, distribution, metabolism, and excretion (ADME).

This guide will navigate the practical and theoretical aspects of establishing a credible IVIVC for a hypothetical pyrrole carboxylic acid derivative, from initial computational predictions to late-stage preclinical evaluation.

The Workflow of Cross-Validation

The cross-validation of in vitro and in vivo data is a multi-step, iterative process. It begins with a foundational understanding of the compound's intrinsic properties and progresses through increasingly complex biological systems.

cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Correlation & Refinement In Silico Profiling In Silico Profiling Physicochemical Characterization Physicochemical Characterization In Silico Profiling->Physicochemical Characterization Target-Based Assays Target-Based Assays Physicochemical Characterization->Target-Based Assays Cell-Based Assays Cell-Based Assays Target-Based Assays->Cell-Based Assays ADME & Tox Screening ADME & Tox Screening Cell-Based Assays->ADME & Tox Screening Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies ADME & Tox Screening->Pharmacokinetic (PK) Studies Pharmacodynamic (PD) & Efficacy Models Pharmacodynamic (PD) & Efficacy Models Pharmacokinetic (PK) Studies->Pharmacodynamic (PD) & Efficacy Models Toxicology Studies Toxicology Studies Pharmacodynamic (PD) & Efficacy Models->Toxicology Studies IVIVC Modeling IVIVC Modeling Toxicology Studies->IVIVC Modeling Iterative Optimization Iterative Optimization IVIVC Modeling->Iterative Optimization Iterative Optimization->In Silico Profiling Refine Structure

Figure 1: A schematic overview of the iterative workflow for the cross-validation of in vitro and in vivo studies in drug discovery.

Phase 1: Foundational Characterization - The In Silico and Physicochemical Starting Point

Before embarking on resource-intensive wet lab experiments, a significant amount of information can be gleaned from computational and basic physicochemical characterization.

In Silico ADME Prediction

Computational models provide a rapid and cost-effective means to predict the ADME properties of a compound based on its chemical structure.[2][3] These predictions help to identify potential liabilities early in the discovery process.

Experimental Protocol: In Silico ADME Prediction

  • Input: Obtain the 2D structure (SMILES or SDF format) of "this compound".

  • Software: Utilize commercially available or open-source software packages for ADME prediction (e.g., SwissADME, pkCSM, StarDrop).

  • Parameters to Predict:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition/induction (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: hERG inhibition, Ames mutagenicity.

  • Analysis: Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

PropertyPredicted Value for a Representative Pyrrole Carboxylic AcidInterpretation
Molecular Weight< 500 g/mol Favorable for oral absorption
LogP1-3Optimal for membrane permeability
H-bond Donors< 5Favorable for oral absorption
H-bond Acceptors< 10Favorable for oral absorption
Caco-2 PermeabilityHighSuggests good intestinal absorption
hERG InhibitionLow probabilityReduced risk of cardiotoxicity

Table 1: Representative in silico ADME prediction data for a hypothetical pyrrole carboxylic acid.

Phase 2: In Vitro Evaluation - From Molecular Target to Cellular Response

In vitro assays are the workhorses of early drug discovery, providing quantitative data on a compound's biological activity in a controlled environment.

Case Study: Antibacterial Activity of a Pyrrole Carboxylic Acid Derivative

For this guide, we will consider a hypothetical scenario where "this compound" is being investigated for its antibacterial properties, drawing parallels with the known activity of similar compounds like 1H-pyrrole-2,5-dicarboxylic acid, which has shown efficacy against Pseudomonas aeruginosa.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase in appropriate broth media.

  • Compound Preparation: Prepare a serial dilution of the test compound in the broth.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells of a microtiter plate containing the serially diluted compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Endpoint Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainMIC (µg/mL) of Representative Pyrrole Carboxylic AcidMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus80.5
Pseudomonas aeruginosa161
Escherichia coli320.25

Table 2: Hypothetical MIC data for a representative pyrrole carboxylic acid derivative.

Phase 3: In Vivo Assessment - The Whole-Organism Response

In vivo studies are essential to understand how a compound behaves in a complex biological system, providing critical information on its pharmacokinetics, efficacy, and safety.

Case Study: In Vivo Efficacy in a Murine Infection Model

To validate the in vitro antibacterial activity, an in vivo infection model is employed. The Galleria mellonella (wax moth larvae) model is often used as a preliminary in vivo screen due to its cost-effectiveness and ethical considerations, before moving to mammalian models.[4]

Experimental Protocol: Galleria mellonella Survival Assay

  • Infection: Inject a lethal dose of P. aeruginosa into the hemocoel of the larvae.

  • Treatment: Administer the test compound at various doses to different groups of infected larvae.

  • Monitoring: Monitor the survival of the larvae over a period of 72 hours.

  • Endpoint: Record the percentage of surviving larvae in each treatment group.

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-10
Pyrrole Carboxylic Acid1040
Pyrrole Carboxylic Acid2575
Ciprofloxacin1090

Table 3: Hypothetical survival data from a G. mellonella infection model.

Phase 4: Correlation and Refinement - Connecting the Dots

The ultimate goal is to establish a quantitative relationship between the in vitro and in vivo data.

cluster_0 In Vitro Data cluster_1 Pharmacokinetic Parameters cluster_2 In Vivo Efficacy MIC MIC AUC AUC (Area Under the Curve) MIC->AUC correlates with Cellular Potency Cellular Potency Cmax Cmax (Maximum Concentration) Cellular Potency->Cmax correlates with Bacterial Load Reduction Bacterial Load Reduction AUC->Bacterial Load Reduction drives Survival Rate Survival Rate Cmax->Survival Rate influences

Sources

A Comparative Analysis of 5-Isopropyl-1H-pyrrole-2-carboxylic Acid and Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrrole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, 5-Isopropyl-1H-pyrrole-2-carboxylic acid, against established therapeutic agents across several key therapeutic areas: oncology, infectious diseases, and inflammation. By examining the potential mechanisms of action, and providing detailed experimental protocols for in vitro evaluation, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction to the Pyrrole Scaffold and the Investigational Compound

The five-membered nitrogen-containing heterocyclic ring of pyrrole offers a versatile template for drug design, enabling the creation of compounds with diverse pharmacological profiles.[3] Pyrrole derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] this compound represents a novel chemical entity within this class. While specific biological data for this compound is not yet publicly available, its structural similarity to other bioactive pyrrole-2-carboxylic acid derivatives suggests potential therapeutic utility. This guide will therefore explore its hypothetical performance in key assays relative to established drugs.

Comparative Analysis by Therapeutic Area

Oncology: A Potential Kinase Inhibitor

The pyrrole scaffold is a key feature in several successful anticancer drugs, most notably Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4]

Mechanism of Action: Sunitinib functions by inhibiting multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis and cell proliferation.[4][5][6] This multi-targeted approach leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis.[4][6] Given the prevalence of the pyrrole core in kinase inhibitors, it is plausible that this compound could exhibit similar activity.

In Vitro Comparison: A primary assessment of anticancer potential involves evaluating the cytotoxicity of a compound against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8][9]

Compound Target Typical IC50 Range (Cancer Cell Lines)
This compound (Hypothetical) Potential Kinase InhibitorTo be determined
Sunitinib Multi-targeted RTK inhibitor (VEGFRs, PDGFRs, c-KIT, etc.)Low nanomolar to micromolar
Infectious Diseases: A Potential Antibacterial Agent

Pyrrole-containing compounds have demonstrated significant antibacterial activity, forming the basis for the development of novel antibiotics.[3]

Mechanism of Action: The antibacterial mechanisms of pyrrole derivatives can vary, but they often involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

In Vitro Comparison: The initial screening of antibacterial efficacy is typically performed using a bacterial growth inhibition assay to determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

Compound Spectrum of Activity Typical MIC Range
This compound (Hypothetical) To be determinedTo be determined
A Representative Pyrrole-based Antibiotic Gram-positive and/or Gram-negative bacteriaLow micromolar to µg/mL
Inflammation: A Potential COX Inhibitor

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, such as Ketorolac and Tolmetin.[12][13] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][14] Inhibition of these enzymes reduces prostaglandin production, thereby alleviating inflammatory symptoms.

In Vitro Comparison: The anti-inflammatory potential of a compound can be assessed by its ability to inhibit COX-1 and COX-2 enzymes in vitro. Fluorometric inhibitor screening kits are commercially available for this purpose.[14][15][16]

Compound COX Selectivity Typical IC50 Range
This compound (Hypothetical) To be determinedTo be determined
Ketorolac Non-selective COX inhibitorNanomolar to low micromolar
Celecoxib (COX-2 selective) COX-2 selectiveNanomolar (COX-2), Micromolar (COX-1)

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[7][8][17]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • This compound and control compounds (e.g., Sunitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT Cell Viability Assay Workflow
Bacterial Growth Inhibition Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[10][18][19]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and control antibiotic

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Microplate reader or visual inspection

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound that shows no visible bacterial growth. This can be done visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow start Prepare Compound Dilutions in 96-well Plate inoculate Add Standardized Bacterial Inoculum start->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read Determine MIC (Visual or OD600) incubate->read

Bacterial Growth Inhibition Assay Workflow
COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[14][15]

Materials:

  • 96-well black microplate

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • This compound and control inhibitors (e.g., Celecoxib)

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer and COX Probe.

  • Add the reaction mix to the wells of the 96-well plate.

  • Add the test compound or control inhibitor to the respective wells.

  • Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC50 value.

COX_Inhibitor_Assay_Workflow start Prepare Reaction Mix add_compound Add Test Compound start->add_compound add_enzyme Add COX-2 Enzyme add_compound->add_enzyme add_substrate Add Arachidonic Acid add_enzyme->add_substrate read Measure Fluorescence add_substrate->read analyze Calculate IC50 read->analyze

COX-2 Inhibitor Screening Workflow

Pharmacokinetic Considerations

Beyond in vitro potency, the therapeutic potential of any compound is dictated by its pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME).[20][21][22][23][24] For small molecules like this compound, early assessment of these properties is crucial. In silico models and in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) can provide initial insights into the potential PK behavior of a novel compound.

Conclusion

While the specific biological activities of this compound remain to be elucidated, its structural features suggest it is a promising candidate for investigation across multiple therapeutic areas. The pyrrole scaffold has a proven track record in the development of successful drugs, and this novel derivative warrants further exploration. The experimental protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this and other novel pyrrole-based compounds, enabling a direct comparison with established therapeutic agents and facilitating the identification of promising new drug candidates.

References

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. Retrieved from [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). PubMed. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). PubMed. Retrieved from [Link]

  • Protocol for Bacterial Cell Inhibition Assay. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved from [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (2007). PubMed. Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2014). PubMed. Retrieved from [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2021). ScienceOpen. Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. Retrieved from [Link]

  • Sunitinib. (n.d.). Wikipedia. Retrieved from [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). PubMed. Retrieved from [Link]

  • Novel Ester and Acid Derivatives of the 1,5-Diarylpyrrole Scaffold as Anti-Inflammatory and Analgesic Agents. Synthesis and in Vitro and in Vivo Biological Evaluation. (2018). ACS Publications. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Bentham Science. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). ResearchGate. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

  • High-throughput assessment of bacterial growth inhibition by optical density measurements. (2012). National Institutes of Health. Retrieved from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2019). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Sunitinib Malate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2018). MDPI. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Retrieved from [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Semantic Scholar. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Clinical Cancer Research. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Anticancer Research. Retrieved from [Link]

  • In vitro testing of antimicrobial agents. (1995). PubMed. Retrieved from [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). PubMed Central. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved from [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • In vitro antimicrobial activity screening. A) Schematic diagram showing... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved from [Link]

  • A Microplate Growth Inhibition Assay for Screening Bacteriocins against Listeria monocytogenes to Differentiate Their Mode-of-Action. (2019). MDPI. Retrieved from [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of novel heterocyclic compounds is paramount. Among these, pyrrole-2-carboxylic acid derivatives stand out as crucial building blocks for a wide array of biologically active molecules. This guide provides a comprehensive analysis of four classical synthetic routes for the production of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a promising scaffold for drug discovery. We will delve into the Paal-Knorr, Knorr, Hantzsch, and Van Leusen syntheses, offering a comparative benchmark of their synthetic efficiency based on yield, cost of starting materials, reaction conditions, and overall practicality.

Introduction to this compound

The pyrrole ring is a fundamental structural motif in numerous natural products and pharmaceuticals. The strategic placement of functional groups, such as an isopropyl group at the 5-position and a carboxylic acid at the 2-position, can significantly influence the molecule's pharmacological profile. This compound, in particular, presents a lipophilic isopropyl group that can enhance binding to hydrophobic pockets in target proteins, while the carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions. The efficient synthesis of this molecule is therefore of considerable interest to medicinal chemists.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, cost, scalability, and environmental impact. Below, we compare four prominent methods for the synthesis of pyrroles, adapted for our target molecule.

Synthetic RouteKey Starting MaterialsEstimated Yield (%)Estimated Cost of Starting Materials (per mole of product)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis Ethyl 4-methyl-3-oxopentanoate, Ethyl glyoxylate, Ammonia60-75ModerateHigh convergence, readily available starting materials.Can require harsh acidic conditions and high temperatures.
Knorr Pyrrole Synthesis Ethyl 2-amino-4-methyl-3-oxopentanoate, Ethyl glyoxylate50-65Moderate to HighGood for producing polysubstituted pyrroles.α-amino ketone intermediate is often unstable and needs to be prepared in situ.
Hantzsch Pyrrole Synthesis Ethyl 2-chloro-4-methyl-3-oxopentanoate, Ethyl glyoxylate, Ammonia45-60HighOne-pot, multicomponent reaction.α-haloketone starting material can be difficult to source or synthesize.
Van Leusen Pyrrole Synthesis 3-Methyl-2-butenal, Tosylmethyl isocyanide (TosMIC)55-70ModerateMild reaction conditions, good functional group tolerance.TosMIC is a specialized reagent; the reaction can be sensitive to stoichiometry.

Disclaimer: The estimated yields and costs are based on literature values for analogous reactions and current market prices of starting materials, which are subject to fluctuation. These values are intended for comparative purposes only.

In-Depth Analysis of Synthetic Strategies

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia.[1][2][3]

Causality of Experimental Choices: This route is attractive due to its convergent nature, bringing together two relatively simple carbonyl-containing fragments. The reaction is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack by ammonia. The choice of a higher boiling point solvent, such as acetic acid or toluene, allows for the necessary heating to drive the condensation and subsequent dehydration to form the aromatic pyrrole ring.

Proposed Synthetic Workflow:

Caption: Paal-Knorr synthesis workflow.

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a β-ketoester.[4][5][6] A key feature of this method is that the often-unstable α-amino ketone is typically generated in situ from a more stable precursor, such as an α-oximino ketone.[7]

Causality of Experimental Choices: This method allows for the construction of highly substituted pyrroles with good regiocontrol. The in situ generation of the α-amino ketone from the corresponding oxime using a reducing agent like zinc in acetic acid avoids the isolation of the unstable intermediate.[8] The subsequent condensation with the β-ketoester proceeds under acidic conditions to facilitate imine formation and cyclization.

Proposed Synthetic Workflow:

Caption: Knorr pyrrole synthesis workflow.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multicomponent reaction that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine to form a pyrrole.[9][10][11]

Causality of Experimental Choices: This one-pot reaction offers operational simplicity. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole. The choice of a polar solvent like ethanol is common to facilitate the dissolution of the various components.

Proposed Synthetic Workflow:

Caption: Hantzsch pyrrole synthesis workflow.

The Van Leusen Pyrrole Synthesis

The Van Leusen synthesis is a powerful method for the formation of pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[12][13][14]

Causality of Experimental Choices: This reaction proceeds under mild, basic conditions, making it suitable for substrates with sensitive functional groups. The reaction is initiated by the deprotonation of TosMIC, which then undergoes a Michael addition to the α,β-unsaturated ketone. The resulting enolate then cyclizes, and subsequent elimination of the tosyl group leads to the aromatic pyrrole. The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate TosMIC without competing side reactions.

Proposed Synthetic Workflow:

Caption: Van Leusen pyrrole synthesis workflow.

Detailed Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of the ethyl ester of this compound, which can be subsequently hydrolyzed to the target carboxylic acid. These protocols are based on established literature procedures for analogous compounds and serve as a starting point for optimization.

Protocol 1: Paal-Knorr Synthesis
  • Formation of the 1,4-dicarbonyl intermediate: To a solution of ethyl 4-methyl-3-oxopentanoate (1.0 eq) in a suitable solvent, add ethyl glyoxylate (1.1 eq) and a catalytic amount of a base (e.g., piperidine). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction and purify the intermediate by column chromatography.

  • Cyclization: Dissolve the purified 1,4-dicarbonyl intermediate in glacial acetic acid. Add ammonium acetate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

  • Hydrolysis: Dissolve the ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer, concentrate, and recrystallize to obtain this compound.

Protocol 2: Knorr Pyrrole Synthesis
  • Formation of the α-oximino ketone: Dissolve ethyl 4-methyl-3-oxopentanoate (1.0 eq) in glacial acetic acid and cool in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours.[7]

  • In situ reduction and condensation: To the cooled solution of the α-oximino ketone, add ethyl glyoxylate (1.0 eq). Then, add zinc dust (2.5 eq) portion-wise, keeping the temperature below 20 °C. After the addition is complete, stir the reaction at room temperature for 12-16 hours.

  • Work-up and Purification: Filter the reaction mixture through celite and wash with ethyl acetate. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

  • Hydrolysis: Follow the hydrolysis procedure described in Protocol 1.

Protocol 3: Hantzsch Pyrrole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloro-4-methyl-3-oxopentanoate (1.0 eq) and ethyl glyoxylate (1.0 eq) in ethanol.

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate and purify by column chromatography to yield ethyl 5-isopropyl-1H-pyrrole-2-carboxylate.

  • Hydrolysis: Follow the hydrolysis procedure described in Protocol 1.

Protocol 4: Van Leusen Pyrrole Synthesis
  • Reaction Setup: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF under an inert atmosphere, add a solution of tosylmethyl isocyanide (TosMIC) (1.1 eq) in THF dropwise at 0 °C. Stir for 30 minutes.

  • Michael Addition: Add a solution of 3-methyl-2-butenal (1.0 eq) in THF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-isopropyl-1H-pyrrole-2-carbonitrile.

  • Hydrolysis to Carboxylic Acid: The resulting nitrile can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, refluxing with a mixture of sulfuric acid and water, followed by neutralization and extraction.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will ultimately depend on the specific needs and resources of the research team.

  • The Paal-Knorr synthesis offers a reliable and convergent approach, particularly if the starting 1,4-dicarbonyl compound can be prepared efficiently.

  • The Knorr synthesis is a strong contender, especially given its historical significance and the potential for good yields, although it requires an additional in situ step.

  • The Hantzsch synthesis , while a one-pot multicomponent reaction, may be hampered by the commercial availability of the required α-haloketone.

  • The Van Leusen synthesis provides a modern and mild alternative, which is particularly advantageous for substrates with sensitive functional groups, though it requires a specialized reagent.

For initial lab-scale synthesis, the Paal-Knorr and Knorr routes appear to be the most balanced in terms of starting material accessibility and potential for good yields. For larger-scale production or for the synthesis of a library of analogs, the Van Leusen route's mild conditions and functional group tolerance may prove to be the most advantageous. A thorough cost-benefit analysis, including the price and availability of starting materials and the time required for each step, should be conducted before embarking on a large-scale synthesis.

References

  • Chemsrc. Ethyl 4-methyl-3-oxopentanoate Price. [Link]

  • IndiaMART. p-Toluenesulfonylmethyl Isocyanide (TOSMIC). [Link]

  • PrepChem. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • IndiaMART. ETHYL GLYOXYLATE 50% SOLUTION IN TOLUENE. [Link]

  • Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884, 17 (2), 1635–1642.
  • Hantzsch, A. Condensationen von Aldehydammoniak mit Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 1890, 23 (1), 1474–1476.
  • Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A new synthesis of pyrroles from Michael acceptors and tosylmethyl isocyanide. Tetrahedron Letters, 1972, 13 (52), 5337-5340.
  • Van Leusen, A. M. et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 2018, 23 (10), 2659.
  • PubChem. Ethyl 2-chloro-4-methyl-3-oxopentanoate. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Scribd. The Hantzsch Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • Organic Syntheses. ETHYL 2-METHYL-4-PHENYL-3-FUROATE. [Link]

  • ResearchGate. Pyrroles by the Hantzsch synthesis. [Link]

  • Taylor & Francis. Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]

  • Grokipedia. Knorr pyrrole synthesis. [Link]

  • MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]

  • PubMed. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

  • Name Reactions in Organic Synthesis. Knorr Pyrrole Synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Dana Bioscience. Ethyl 2-hydroxy-3-methyl-4-oxopentanoate 50mg. [Link]

  • Amerigo Scientific. Ethyl 2-ethyl-4-methyl-3-oxopentanoate. [Link]

  • ACS Publications. A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. [Link]

  • ResearchGate. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]

  • Google Patents. by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.

Sources

A Guide to the Statistical Analysis of a Novel Pyrrole-Based Compound: Evaluating "5-Isopropyl-1H-pyrrole-2-carboxylic acid" as a Potential Cyclooxygenase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of biological data for the novel compound "5-Isopropyl-1H-pyrrole-2-carboxylic acid." Given the limited direct experimental data on this specific molecule, we will hypothesize a plausible biological target based on the well-documented activities of the broader pyrrole-2-carboxylic acid chemical family. This guide will serve as a robust template for researchers, scientists, and drug development professionals on how to approach the evaluation of a new chemical entity, from experimental design to data interpretation, with a focus on scientific integrity and statistical rigor.

The pyrrole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Many pyrrole-containing drugs function by interacting with specific biological targets like enzymes.[1] Derivatives of pyrrole-carboxylic acid, in particular, have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which is a key player in inflammation.[3] Therefore, for the purpose of this guide, we will hypothesize that "this compound" is a potential inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, an established target for anti-inflammatory drugs.

This guide will compare the hypothetical performance of "this compound" (termed Compound A ) with two other molecules: the parent compound, "1H-pyrrole-2-carboxylic acid" (Compound B) , and a known, more potent (for the sake of this guide) derivative, "1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid" (Compound C) , to provide a meaningful structure-activity relationship context.

Experimental Design and Workflow for COX-2 Inhibition Assay

To evaluate the inhibitory potential of our compounds against COX-2, a standard in vitro enzymatic assay will be employed.[4][5] The rationale behind this choice is that it provides a controlled environment to directly measure the interaction between the compounds and the enzyme, allowing for the determination of key inhibitory parameters.[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (A, B, C in DMSO) Assay_Setup Plate Mapping: - Test Compounds (A, B, C) - Positive Control (Celecoxib) - Negative Control (DMSO) - Blanks (No Enzyme) Compound_Prep->Assay_Setup Enzyme_Prep COX-2 Enzyme Preparation (in Tris-HCl buffer) Enzyme_Prep->Assay_Setup Substrate_Prep Arachidonic Acid Substrate (in appropriate solvent) Reaction_Start Reaction Initiation: Add Arachidonic Acid Substrate_Prep->Reaction_Start Incubation Pre-incubation: Enzyme + Inhibitor (15 min) Assay_Setup->Incubation Incubation->Reaction_Start Reaction_Stop Reaction Termination: Add Stop Solution (e.g., HCl) Reaction_Start->Reaction_Stop Detection Prostaglandin E2 (PGE2) Detection (e.g., ELISA) Reaction_Stop->Detection Data_Acquisition Read Absorbance at 450 nm Detection->Data_Acquisition Normalization Data Normalization (% Inhibition Calculation) Data_Acquisition->Normalization Curve_Fitting Non-linear Regression (Log(inhibitor) vs. response) Normalization->Curve_Fitting IC50_Calc IC50 Value Determination Curve_Fitting->IC50_Calc Stats Statistical Comparison (ANOVA, Post-hoc tests) IC50_Calc->Stats

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Experimental Protocol
  • Compound Preparation :

    • Prepare stock solutions of Compound A, Compound B, and Compound C in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). A positive control, such as Celecoxib, should also be prepared in the same manner.

  • Assay Plate Preparation :

    • In a 96-well plate, add the diluted compounds, positive control, and a vehicle control (DMSO) to their designated wells. Each concentration should be tested in triplicate to ensure statistical power.

  • Enzyme and Substrate Addition :

    • Add the COX-2 enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination and Detection :

    • After a set incubation period (e.g., 10 minutes), stop the reaction by adding a stop solution.

    • The product of the COX-2 reaction, Prostaglandin E2 (PGE2), is then quantified using a commercial ELISA kit according to the manufacturer's instructions.

Statistical Analysis and Data Presentation

The raw data (absorbance values from the ELISA) will be processed to determine the percent inhibition at each compound concentration. This is calculated relative to the positive and negative controls.

The primary goal of the statistical analysis is to determine the half-maximal inhibitory concentration (IC50) for each compound. This is achieved by fitting the dose-response data to a four-parameter logistic (4PL) equation using non-linear regression.

Hypothetical Dose-Response Data

Below is a table of hypothetical data generated for this guide, representing the mean percent inhibition at various concentrations.

Concentration (µM)Compound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)
0.012.50.815.2
0.18.11.545.8
125.45.285.1
1052.315.898.2
10089.648.799.5
Comparative Analysis of IC50 Values

The IC50 values derived from the non-linear regression of the hypothetical data are summarized below.

CompoundIC50 (µM)95% Confidence Interval
Compound A (this compound) 9.57.8 - 11.6
Compound B (1H-pyrrole-2-carboxylic acid) >100N/A
Compound C (1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid) 0.120.09 - 0.16

To determine if the differences in IC50 values are statistically significant, an analysis of variance (ANOVA) would be performed on the log-transformed IC50 values, followed by a post-hoc test (e.g., Tukey's HSD) for pairwise comparisons.

Mechanistic Context: COX-2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway in which COX-2 operates, providing a visual context for the biological action of our hypothetical inhibitors.

cox2_pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases PLA2->Membrane acts on COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Inhibitors Compound A, B, C Inhibitors->COX2 inhibit

Caption: Simplified COX-2 inflammatory pathway.

Interpretation and Conclusion

  • Compound A ("this compound") demonstrates moderate inhibitory activity against COX-2 with an IC50 in the single-digit micromolar range.

  • Compound B (the parent scaffold) shows very weak activity, suggesting that substitutions on the pyrrole ring are crucial for COX-2 inhibition.

  • Compound C (the chlorobenzyl derivative) is a potent inhibitor, indicating that a larger, hydrophobic group at the N1 position significantly enhances activity.

The statistical analysis would likely confirm that the IC50 of Compound A is significantly lower than that of Compound B, and significantly higher than that of Compound C. This provides a clear, albeit hypothetical, structure-activity relationship: the addition of a small alkyl group (isopropyl) at the 5-position confers moderate activity, while a larger aromatic substituent at the 1-position leads to high potency.

This guide outlines a systematic and statistically sound approach to evaluating a novel compound. By establishing a plausible biological context, designing a robust experimental workflow, and applying appropriate statistical analyses, researchers can confidently assess the potential of new chemical entities and make data-driven decisions in the drug discovery process.

References

  • Biobide. What is an Inhibition Assay? Biobide Blog. [Link]

  • Chiritoiu, M., et al. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Shaik, N. B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]

  • Bîcu, E., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Ivanova, Y., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrrole as a Pharmaceutical Intermediate. [Link]

  • Serrano, R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Geronikaki, A., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. International Journal of Molecular Sciences. [Link]

  • Vosooghi, M., et al. (2023). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. [Link]

  • Gholap, S., et al. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Verma, P., et al. (2023). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Bentham Science. [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. [Link]

  • Goytia, M., et al. (2007). Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not.... ResearchGate. [Link]

  • Pandey, A. K. (2012). In vitro enzymatic assay. ResearchGate. [Link]

  • Lin, Y-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • NCI Staff. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]

  • Geronikaki, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]

Sources

The Evolving Landscape of BET Bromodomain Inhibition: A Comparative Analysis of 5-Isopropyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the dynamic field of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target for a range of diseases, including cancer and inflammatory conditions. The development of small molecule inhibitors that target these epigenetic readers is a major focus of academic and industrial research. This guide provides a comprehensive comparison of the purported BET inhibitor, 5-Isopropyl-1H-pyrrole-2-carboxylic acid, with the well-characterized and widely used BET inhibitors, JQ1 and OTX015. While this compound has been identified as a potential BET inhibitor in patent literature, a lack of extensive peer-reviewed validation necessitates a cautious and comparative approach to understanding its bioactivity.

Introduction to BET Bromodomains as Therapeutic Targets

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of key genes involved in cell proliferation, apoptosis, and inflammation. Dysregulation of BET protein function is a hallmark of numerous cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.

Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

Small molecule BET inhibitors, including the compounds discussed in this guide, function by competitively binding to the acetyl-lysine binding pocket of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones, leading to the displacement of these proteins from chromatin and subsequent downregulation of target gene expression, such as the MYC oncogene.

cluster_0 Normal Gene Transcription cluster_1 Action of BET Inhibitors Histone Acetylated Histone Tail BET BET Protein (e.g., BRD4) Histone->BET Binds to acetylated lysine TF_Complex Transcriptional Machinery BET->TF_Complex Recruits RNA_Pol RNA Polymerase II TF_Complex->RNA_Pol Activates Gene Target Gene (e.g., MYC) RNA_Pol->Gene Transcribes BET_Inhibitor This compound JQ1 / OTX015 BET_Inhibited BET Protein (Inhibited) BET_Inhibitor->BET_Inhibited Competitively binds to acetyl-lysine pocket No_Transcription Transcription Repressed BET_Inhibited->No_Transcription Prevents recruitment of transcriptional machinery

Caption: Mechanism of BET Bromodomain Inhibition.

Comparative Analysis of BET Inhibitors

This section provides a side-by-side comparison of this compound with the established BET inhibitors JQ1 and OTX015. It is important to reiterate that while JQ1 and OTX015 have been extensively validated in peer-reviewed literature, the data for this compound is primarily derived from patent filings.

FeatureThis compoundJQ1OTX015 (Birabresib)
Status Putative BET inhibitor (based on patent literature)Well-established, potent, and selective BET inhibitorClinically evaluated BET inhibitor
Publicly Available IC50 Not available in peer-reviewed literatureBRD4(BD1): 77 nM, BRD4(BD2): 33 nM[1][2]92-112 nM for BRD2, BRD3, and BRD4[3][4]
Mechanism of Action Claimed to be a competitive inhibitor of BET bromodomains[5]Competitive inhibitor of the acetyl-lysine binding pocket of BET bromodomainsCompetitive inhibitor of the acetyl-lysine binding pocket of BET bromodomains
Key Applications InvestigationalTool compound for preclinical research, target validationInvestigated in clinical trials for various cancers

Experimental Protocols for Bioactivity Validation

For researchers interested in validating the bioactivity of this compound or comparing it with other BET inhibitors, the following experimental workflows are recommended.

Biochemical Assays for Direct Binding Affinity

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct binding of a compound to a BET bromodomain protein.

  • Principle: A recombinant, tagged BET bromodomain protein (e.g., His-BRD4) and a biotinylated, acetylated histone peptide are used. A Europium-labeled anti-tag antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor) are added. Binding of the protein to the peptide brings the donor and acceptor into proximity, generating a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Step-by-Step Protocol:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • In a 384-well plate, add the test compound, His-tagged BRD4, and the biotinylated acetylated histone peptide.

    • Incubate to allow for binding.

    • Add the Europium-labeled anti-His antibody and streptavidin-APC.

    • Incubate to allow for detection reagent binding.

    • Read the plate on a TR-FRET-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

cluster_0 TR-FRET Assay Workflow Start Prepare Reagents (Compound, Protein, Peptide) Dispense Dispense into 384-well plate Start->Dispense Incubate1 Incubate for Binding Dispense->Incubate1 Add_Detection Add TR-FRET Detection Reagents Incubate1->Add_Detection Incubate2 Incubate for Detection Add_Detection->Incubate2 Read Read Plate Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for TR-FRET Assay.

Cell-Based Assays for Cellular Potency

2. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

These assays measure the effect of the compound on the proliferation and viability of cancer cell lines known to be sensitive to BET inhibition (e.g., AML, multiple myeloma, or NUT midline carcinoma cell lines).

  • Principle: The MTT assay measures the metabolic activity of cells by the reduction of tetrazolium salt to formazan, which is colorimetric. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability. A decrease in signal indicates reduced cell viability.

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound.

    • Incubate for a defined period (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo® reagent.

    • Incubate as per the manufacturer's instructions.

    • Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

    • Plot the signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

3. Target Engagement Assay (NanoBRET™)

This assay measures the engagement of the compound with the target protein within living cells.

  • Principle: The target protein (e.g., BRD4) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the bromodomain is added to the cells. In the absence of an inhibitor, binding of the tracer to the NanoLuc®-BRD4 fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.

  • Step-by-Step Protocol:

    • Transfect cells with a vector expressing the NanoLuc®-BRD4 fusion protein.

    • Plate the transfected cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Add the fluorescent tracer.

    • Read the luminescence at two wavelengths (donor and acceptor) on a BRET-compatible reader.

    • Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This compound represents a potential addition to the growing arsenal of BET bromodomain inhibitors. However, its therapeutic potential remains largely unvalidated in the public domain. The immediate and critical next step for the scientific community is the independent synthesis and rigorous biological evaluation of this compound. The experimental protocols outlined in this guide provide a clear roadmap for such validation studies.

Direct comparison of its potency (IC50) and cellular efficacy (GI50) against established inhibitors like JQ1 and OTX015 in a panel of relevant cancer cell lines is paramount. Furthermore, downstream mechanistic studies, such as assessing the modulation of MYC expression, will be crucial to confirm its on-target activity.

For drug development professionals, while the novelty of the pyrrole-2-carboxylic acid scaffold may be attractive from an intellectual property perspective, the lack of peer-reviewed data presents a significant risk. Future development efforts should focus on generating robust preclinical data to support the claims made in the patent literature. Only through such rigorous scientific validation can the true potential of this compound as a therapeutic agent be realized.

References

Sources

A Senior Application Scientist's Guide to 5-Isopropyl-1H-pyrrole-2-carboxylic acid: Patent Landscape, Synthesis, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole-2-carboxylic acid scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Its derivatives have been extensively explored, leading to the development of antibacterial, anti-inflammatory, and anticancer agents.[2][3] This guide provides an in-depth analysis of a specific, yet underexplored derivative: 5-Isopropyl-1H-pyrrole-2-carboxylic acid .

While direct patenting and extensive biological studies on this particular molecule are not prevalent in the public domain, its structural analogs have a rich history. This guide will, therefore, provide a comprehensive analysis by analogy—proposing robust synthetic routes based on established chemistry, analyzing the surrounding patent landscape, and presenting a comparative framework of biological activity against closely related compounds. This approach is designed to empower researchers to evaluate the potential of this molecule and to design future experiments effectively.

Patent Landscape and Prior Art Analysis

The foundational pyrrole-2-carboxylic acid scaffold is well-established in the chemical literature and is not, in itself, novel. The patentability of new derivatives hinges on demonstrating novel, non-obvious utility or a new, inventive method of synthesis.

Prior Art Context: The broader class of substituted pyrrole-2-carboxylic acids is densely populated with prior art. A notable example is the core of several non-steroidal anti-inflammatory drugs (NSAIDs) like Ketorolac.[4][5] The extensive patent history for such compounds means that new patents for simple alkyl-substituted derivatives are unlikely to be granted without demonstrating a surprising and valuable new property.

Analysis of Relevant Patent Space: A review of the patent landscape reveals that claims for pyrrole-2-carboxylic acid derivatives are typically focused on specific therapeutic applications.

  • Antibacterial Agents: Numerous patents claim pyrrole carboxylic acid derivatives for use as antibacterial agents, particularly against Mycobacterium tuberculosis. These patents often specify complex substitution patterns designed to enhance potency and target specific enzymes like DNA gyrase.[2][6] The claims are generally structured to cover a genus of compounds with various substituents at the 5-position, which could include an isopropyl group.

  • Anticancer Agents: The role of pyrrole derivatives as inhibitors of key cellular pathways, such as fatty acid synthesis, is another area of active patenting. These patents often claim compounds that modulate specific enzymes implicated in tumor proliferation.

  • Process Patents: Innovations in the synthesis of the pyrrole core or its derivatives are also patentable. A novel, high-yield, or more sustainable synthesis for 5-alkyl-pyrrole-2-carboxylic acids could be a source of valuable intellectual property.

For a researcher investigating this compound, this landscape implies that while the molecule itself may not be patentable as a composition of matter, a novel and unexpected use—for instance, as a highly selective enzyme inhibitor or a potent antibiotic against a resistant strain—could form the basis of a strong patent application.

Proposed Synthetic Routes and Experimental Protocols

Method A: Synthesis via Ester Hydrolysis (Recommended)

This is the most direct and recommended approach, adapted from the verified synthesis of the analogous 5-methyl compound.[7] It involves the synthesis of the corresponding ethyl ester via the Paal-Knorr reaction, followed by straightforward saponification.

Workflow Diagram: Synthesis via Ester Hydrolysis

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Saponification A 6-Methyl-2,5-heptanedione + Ethyl glyoxylate B Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate A->B  NH4OH, Acetic Acid, Heat   C Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate D This compound C->D  1. NaOH, EtOH/H2O, Reflux  2. HCl (aq) to pH 1  

Caption: Paal-Knorr synthesis followed by ester hydrolysis.

Experimental Protocol: Synthesis of Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate

  • Rationale: The Paal-Knorr synthesis is a classic, high-yielding method for constructing pyrrole rings from 1,4-dicarbonyl compounds and an amine source.[8][9] Here, ammonium hydroxide serves as the nitrogen source for the unsubstituted pyrrole nitrogen.

  • To a round-bottom flask, add 6-methyl-2,5-heptanedione (1 equiv.), ethyl glyoxylate (1 equiv.), and glacial acetic acid (2 equiv.) in ethanol.

  • Add ammonium hydroxide (3 equiv., 28% solution in water) dropwise while stirring.

  • Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Experimental Protocol: Saponification to the Carboxylic Acid

  • Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and efficient method to obtain the final carboxylic acid. The acid is then precipitated by neutralizing the carboxylate salt.[7]

  • Dissolve the purified Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (1 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3-5 equiv.) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-polar impurities.

  • Cool the aqueous phase in an ice bath and acidify to pH 1 by the slow addition of 1N hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.

  • Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Method B: Friedel-Crafts Alkylation Approach

This alternative route involves the direct alkylation of a pre-formed pyrrole-2-carboxylate. While Friedel-Crafts reactions on the pyrrole ring can be challenging due to the ring's high reactivity and tendency to polymerize in strong acid, using a milder Lewis acid and an activated pyrrole substrate can yield the desired product.[10][11]

Workflow Diagram: Friedel-Crafts Alkylation

G A Ethyl 1H-pyrrole-2-carboxylate + 2-Chloropropane B Ethyl 5-isopropyl-1H-pyrrole-2-carboxylate (Thermodynamic Product) A->B  AlCl3 (cat.), CH2Cl2, 24h   C Saponification B->C  (See Method A, Step 2)  

Sources

Safety Operating Guide

Navigating the Disposal of 5-Isopropyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, ensuring compliance with safety regulations and fostering a culture of safety within your research environment. While this document offers comprehensive guidance, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Chemical Hygiene Plan (CHP) before handling or disposing of this compound.[1][2]

Understanding the Compound: Hazard Profile and Considerations

This compound belongs to the pyrrolecarboxylic acid family. While a specific Safety Data Sheet (SDS) for this derivative was not found, the SDS for the parent compound, pyrrole-2-carboxylic acid, indicates that it is a skin, eye, and respiratory irritant.[3][4][5] It is crucial to handle this compound with the assumption that it possesses similar or potentially enhanced hazardous properties due to the isopropyl functional group.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritant May cause redness, itching, or inflammation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.[3][4]
Eye Irritant Can cause serious irritation, redness, and pain upon contact.Use safety glasses or goggles.[3][4]
Respiratory Irritant Inhalation of dust or fumes may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.[3]

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, a written Chemical Hygiene Plan (CHP) must be in place to detail the procedures for safe handling and disposal of hazardous chemicals.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure you are wearing the appropriate PPE. The rationale behind each piece of equipment is to create a barrier between you and the potentially hazardous chemical.

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation from splashes or airborne particles.[3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.[6]

Waste Segregation: The Principle of Incompatibility

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7] Carboxylic acids, such as this compound, should be collected in a designated container for organic acids.

Never mix organic acids with:

  • Bases: A violent acid-base neutralization reaction can occur, generating heat and potentially causing splashes.

  • Oxidizers: This can lead to a fire or explosion.

  • Cyanides: This can produce highly toxic hydrogen cyanide gas.

The following diagram illustrates the decision-making process for chemical waste segregation in a laboratory setting.

WasteSegregation start Generated Chemical Waste is_hazardous Is it a Hazardous Waste? start->is_hazardous identify_hazard Identify Hazard Class (e.g., Flammable, Corrosive, Reactive, Toxic) is_hazardous->identify_hazard Yes non_hazardous Dispose as Non-Hazardous Waste (Consult Institutional Guidelines) is_hazardous->non_hazardous No segregate Segregate into Compatible Waste Streams identify_hazard->segregate organic_acid Organic Acid Waste segregate->organic_acid halogenated_solvent Halogenated Solvent Waste segregate->halogenated_solvent non_halogenated_solvent Non-Halogenated Solvent Waste segregate->non_halogenated_solvent solid_waste Solid Chemical Waste segregate->solid_waste

Caption: Decision workflow for laboratory chemical waste segregation.

Waste Collection and Container Management

Adherence to proper container management practices is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-on cap.[10] The container must be in good condition, with no leaks or cracks.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[11]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Container Fullness: Do not fill the container to more than 90% capacity to allow for expansion.[12]

  • Closure: Keep the waste container closed at all times except when adding waste.[10]

Final Disposal Procedures

The ultimate disposal of hazardous waste must be conducted by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste.

On-site Procedures Prior to Pickup:

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (check with your EHS office, as regulations vary), request a pickup.[8]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag, is completed accurately and attached to the container.[13]

  • Transport: If you need to move the waste to a central accumulation area, use a secondary containment carrier to prevent spills.

Off-site Disposal Methods: Your licensed waste contractor will use one of the EPA-approved methods for final disposal, which may include:

  • Incineration: This is a common method for organic compounds, which converts the waste into less harmful ash.[7]

  • Solidification: Liquid waste may be solidified in materials like cement or polymers to stabilize it.[7]

  • Chemical Oxidation: This process makes the chemical less reactive.[7]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago. Available at: [Link]

  • Pyrrole-2-Carboxylic Acid. PubChem, National Institutes of Health. Available at: [Link]

Sources

Navigating the Safe Handling of 5-Isopropyl-1H-pyrrole-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of innovative and successful research. This guide provides essential safety and logistical information for the use of 5-Isopropyl-1H-pyrrole-2-carboxylic acid, a key building block in various synthetic pathways. As your partners in research, we are committed to providing value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted with the highest standards of safety.

Hazard Analysis and Risk Mitigation

Before beginning any work with this compound, a comprehensive risk assessment should be conducted. This involves identifying potential hazards and implementing appropriate control measures to minimize risk.

Known Hazards of Structurally Similar Compounds:

HazardDescriptionSource
Skin Irritation Can cause redness, itching, and inflammation upon contact.[1][2]
Serious Eye Irritation May cause significant eye irritation, redness, and discomfort.[1][2]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

The primary routes of exposure are inhalation, skin contact, and eye contact. The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing exposure. The following recommendations are based on the potential hazards associated with handling solid organic acids and pyrrole derivatives.

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving chemicals.

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashing or dust generation. They provide a seal around the eyes for enhanced protection.

  • Face Shield: In addition to goggles, a face shield is recommended when handling larger quantities of the solid or when there is a significant risk of splashing.

Hand Protection

The choice of gloves is crucial for preventing skin contact. Nitrile and neoprene gloves are generally recommended for handling organic acids.

Glove MaterialRecommendationRationale
Nitrile RecommendedOffers good resistance to a range of chemicals, including many acids.
Neoprene RecommendedProvides good protection against acids and offers excellent dexterity.

Important Considerations for Glove Use:

  • Inspect Gloves Before Use: Always check for any signs of degradation, such as discoloration, swelling, or tears.

  • Proper Removal Technique: To avoid contaminating your skin, learn and use the proper technique for removing gloves.

  • Dispose of Contaminated Gloves: Treat used gloves as contaminated waste and dispose of them accordingly.

Skin and Body Protection
  • Laboratory Coat: A standard lab coat is essential to protect your clothing and skin from accidental spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.

Respiratory Protection

Respiratory protection may be necessary if engineering controls are insufficient to control exposure to dust particles.

  • N95 Respirator: For low levels of dust, an N95 respirator can provide adequate protection.

  • Half-Mask or Full-Face Respirator with Particulate Cartridges: If significant dust is generated, a respirator with P100 cartridges should be used.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that safety is integrated into every step of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed when not in use.

Handling and Use

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Don the appropriate PPE as outlined in Section 2. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If possible, weigh the compound directly in the fume hood. If this is not feasible, use a balance in a designated area with minimal air currents and carefully transfer the material back to the fume hood.

  • Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.

  • Cleaning: Clean any spills immediately. Decontaminate surfaces and equipment after use.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste:

    • Place contaminated materials such as gloves, weighing paper, and paper towels in a designated, labeled hazardous waste container.

    • Unused or excess this compound should also be disposed of in this container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for liquid organic waste.

    • Do not pour any solutions containing this compound down the drain.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • Puncture the empty container to prevent reuse before disposal.[3]

All waste must be handled in accordance with local, state, and federal regulations.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

EmergencyProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the necessary safety precautions, the following diagram illustrates the decision-making process for personal protective equipment selection and handling procedures.

SafeHandlingWorkflow cluster_Preparation Preparation & Risk Assessment cluster_PPE Personal Protective Equipment cluster_Handling Operational Protocol cluster_Disposal Waste Management Start Start: Handling 5-Isopropyl-1H- pyrrole-2-carboxylic acid RiskAssessment Conduct Risk Assessment (Review SDS of analogs) Start->RiskAssessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection EyeProtection Eye/Face Protection: - Goggles (minimum) - Face shield (if splash risk) PPE_Selection->EyeProtection HandProtection Hand Protection: - Nitrile or Neoprene Gloves PPE_Selection->HandProtection BodyProtection Body Protection: - Lab Coat - Chemical-resistant apron (optional) PPE_Selection->BodyProtection RespiratoryProtection Respiratory Protection: - N95 (for low dust) - Respirator with P100 (if significant dust) PPE_Selection->RespiratoryProtection WorkInHood Work in a Chemical Fume Hood PPE_Selection->WorkInHood Weighing Weighing and Transfer WorkInHood->Weighing Cleanup Cleanup and Decontamination Weighing->Cleanup WasteSegregation Segregate Waste: - Solid - Liquid Cleanup->WasteSegregation Disposal Dispose as Hazardous Waste (Follow institutional guidelines) WasteSegregation->Disposal End End Disposal->End End of Process

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Isopropyl-1H-pyrrole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.